D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C56H83N19O13S2 |
|---|---|
Molecular Weight |
1294.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)74-21-7-17-42(74)52(86)75-29-32(77)25-43(75)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t32-,35-,36+,37+,38-,39+,40+,41+,42+,43+/m1/s1 |
InChI Key |
HDRMOZWEAGKRCO-VDMFLOONSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin (Icatibant)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, commercially known as Icatibant (and formerly as HOE 140), is a potent and highly specific synthetic decapeptide that functions as a competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] Its primary clinical application is the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[2][3] Icatibant effectively mitigates the physiological effects of bradykinin—namely vasodilation, increased vascular permeability, and pain—by preventing the binding of endogenous bradykinin to the B2R.[1][2] This guide provides a comprehensive overview of the molecular mechanism of action of Icatibant, detailing its interaction with the B2R, the subsequent interruption of intracellular signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.
Molecular Profile and Receptor Interaction
Icatibant is a peptidomimetic consisting of ten amino acids, with five non-proteinogenic amino acids that confer resistance to degradation by peptidases.[4] It acts as a selective and specific competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Icatibant binds to the B2R with an affinity similar to that of bradykinin itself, but without activating the receptor.[1] This competitive antagonism effectively blocks the receptor from interacting with excess bradykinin, thereby preventing the initiation of the inflammatory cascade that characterizes HAE attacks.[1]
Interruption of Bradykinin B2 Receptor Signaling
The binding of bradykinin to the B2R typically initiates a complex intracellular signaling cascade. Icatibant, by occupying the receptor binding site, prevents these downstream events. The primary signaling pathways interrupted by Icatibant are detailed below.
Gq/11-PLC-IP3/DAG Pathway
The B2R is predominantly coupled to the Gq/11 family of G-proteins. Upon activation by bradykinin, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability. Icatibant's antagonism of the B2R prevents this entire cascade from being initiated.
Downstream Kinase Cascades
Activation of the B2R also leads to the stimulation of several other kinase pathways that contribute to inflammation and cell growth. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway, which is involved in cell proliferation and inflammation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
By blocking the initial receptor activation, Icatibant prevents the activation of these downstream kinase cascades.
Caption: Bradykinin B2 Receptor Signaling and Icatibant's Point of Interruption.
Quantitative Pharmacological Data
The antagonist properties of Icatibant have been quantified through various in vitro and in vivo studies. The following table summarizes key pharmacological parameters.
| Parameter | Value | Assay System | Reference |
| Ki | 0.798 nM | Receptor binding assay (guinea-pig ileum) | [5][6][7] |
| IC50 | 1.07 nM | Receptor binding assay (guinea-pig ileum) | [5][6][7] |
| IC50 | 1.1 x 10⁻⁸ M | Bradykinin-induced contraction (guinea-pig ileum) | [5][7] |
| IC50 | 4.9 x 10⁻⁹ M | Bradykinin-induced contraction (rat uterus) | [5][7] |
| IC50 | 5.4 x 10⁻⁹ M | Bradykinin-induced contraction (guinea-pig pulmonary artery) | [5][7] |
| IC50 | ~10⁻⁹ M | Bradykinin-induced increase in cytosolic free calcium (cultured bovine endothelial cells) | [5][7] |
| pA2 | 8.42 | Bradykinin-induced contraction (guinea-pig ileum) | [5][7] |
| pA2 | 7.42 - 9.12 | Various smooth muscle preparations | [8][9] |
| Cmax | 974 ± 280 ng/mL | 30 mg subcutaneous dose in healthy subjects | [1][4] |
| AUC | 2165 ± 568 ng∙hr/mL | 30 mg subcutaneous dose in healthy subjects | [4] |
| Elimination Half-life | 1.4 ± 0.4 hours | Subcutaneous administration | [4] |
Key Experimental Protocols
The characterization of Icatibant's mechanism of action relies on several key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Icatibant for the B2R.
-
Objective: To quantify the competitive binding of Icatibant to the B2R in the presence of a radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the B2R (e.g., guinea-pig ileum).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled B2R agonist (e.g., [³H]-bradykinin) and varying concentrations of unlabeled Icatibant.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of Icatibant that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Smooth Muscle Contraction Assay (Schild Analysis)
This functional assay is used to determine the potency (pA2) of Icatibant as a competitive antagonist.
-
Objective: To quantify the ability of Icatibant to inhibit bradykinin-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: A smooth muscle tissue known to express B2R (e.g., guinea-pig ileum, rabbit jugular vein) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Measurement: The tissue is connected to a force transducer to measure isometric contractions.
-
Agonist Dose-Response: A cumulative concentration-response curve for bradykinin is generated by adding increasing concentrations of bradykinin to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Icatibant for a predetermined period to allow for equilibrium to be reached.
-
Shifted Dose-Response: A second cumulative concentration-response curve for bradykinin is generated in the presence of Icatibant.
-
Schild Plot: Steps 4 and 5 are repeated with several different concentrations of Icatibant. The dose ratio (the ratio of the EC50 of bradykinin in the presence and absence of Icatibant) is calculated for each concentration of Icatibant. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of Icatibant.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the regression line.
-
Caption: General experimental workflow for the characterization of Icatibant.
Clinical Trial Methodology (FAST-3 Trial)
The efficacy of Icatibant in a clinical setting was robustly demonstrated in studies such as the FAST-3 trial.[10][11]
-
Objective: To evaluate the efficacy and safety of Icatibant for the treatment of acute attacks of HAE.
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[10][11]
-
Patient Population: Adults with HAE type I or II experiencing moderate to very severe cutaneous or abdominal attacks.[10][11]
-
Intervention: Patients were randomized to receive a single subcutaneous injection of either 30 mg of Icatibant or a placebo.[10][11]
-
Primary Endpoint: The primary measure of efficacy was the time to onset of symptom relief, which was assessed by the patient using a Visual Analog Scale (VAS).[10][11]
-
Visual Analog Scale (VAS): The VAS is a measurement instrument used to quantify symptom severity. For angioedema, patients are asked to mark their level of symptom severity on a continuous line between two endpoints (e.g., "no symptoms" to "worst possible symptoms").[12] The VAS has been validated for assessing symptoms of HAE at various anatomical locations.[12]
-
Key Results: The FAST-3 trial demonstrated that Icatibant significantly reduced the median time to 50% or more reduction in symptom severity compared to placebo (2.0 hours vs. 19.8 hours).[10][11]
Conclusion
This compound (Icatibant) is a well-characterized, potent, and specific competitive antagonist of the bradykinin B2 receptor. Its mechanism of action, centered on the blockade of bradykinin-mediated signaling, has been extensively validated through a combination of in vitro pharmacological assays and robust clinical trials. By preventing the activation of the B2R, Icatibant effectively halts the downstream signaling cascades that lead to the debilitating symptoms of hereditary angioedema, providing a targeted and effective therapeutic intervention for patients experiencing acute attacks. The comprehensive understanding of its mechanism of action continues to support its clinical use and provides a strong foundation for the development of future bradykinin-modulating therapies.
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Content validity of visual analog scales to assess symptom severity of acute angioedema attacks in adults with hereditary angioedema: an interview study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bradykinin Receptor Binding Affinity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bradykinin receptor binding affinity of the synthetic peptide antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Core Focus: this compound
This compound is a first-generation synthetic peptide antagonist of the bradykinin B2 receptor.[1] While it has been largely superseded by more potent and stable second-generation antagonists like Hoe 140 (Icatibant), it remains a significant compound in the historical context of bradykinin receptor research.[1] Understanding its binding characteristics provides a valuable baseline for the development of novel kinin receptor modulators. This antagonist is known to be a partial agonist and can be metabolized to desArg9-fragments that interact with the B1 receptor, making it non-selective for the B2 receptor.[1]
Quantitative Binding Affinity Data
The binding affinity of bradykinin receptor antagonists is typically determined through competitive radioligand binding assays, yielding values such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the available quantitative data for this compound and provide a comparison with the more potent antagonist, Hoe 140 (Icatibant).
Table 1: Binding Affinity of this compound for the Bradykinin B2 Receptor
| Preparation | Radioligand | IC50 | Ki |
| Guinea-pig ileum | [3H]-Bradykinin | 3 x 10-5 mol l-1 | Not Reported |
| Rat Uterus | [3H]-Bradykinin | 4.0 x 10-6 mol l-1 | Not Reported |
| Guinea-pig pulmonary artery | [3H]-Bradykinin | 6.4 x 10-6 mol l-1 | Not Reported |
Table 2: Comparative Binding Affinity of Bradykinin B2 Receptor Antagonists
| Antagonist | Preparation | IC50 (nM) | Ki (nM) | Reference |
| This compound | Guinea-pig ileum | 30,000 | Not Reported | [2] |
| Hoe 140 (Icatibant) | Guinea-pig ileum | 1.07 | 0.798 | [2] |
| Hoe 140 (Icatibant) | Human IMR-90 fetal lung fibroblasts | Not Reported | 0.11 | [3] |
Experimental Protocols
The determination of binding affinity for bradykinin receptor antagonists relies on precise experimental methodologies. The most common technique is the radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines the key steps involved in a typical radioligand binding assay for determining the affinity of a test compound for bradykinin receptors.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig ileum, rat uterus) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Membrane preparation (containing a known amount of protein).
-
Increasing concentrations of the unlabeled test compound (the antagonist being studied).
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-Bradykinin or a high-affinity radiolabeled antagonist like [125I]-Hoe 140).
-
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled standard antagonist.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Measurement of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then counted using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression analysis to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Signaling Pathways and Experimental Workflow
Bradykinin Receptor Signaling Pathways
Bradykinin exerts its physiological effects by binding to two main types of G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[4] The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically induced by inflammation and tissue injury.[5]
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [DArg0,Hyp3,Thi5,8,DPhe7]-アダマンタンアセチルブラジキニン | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
The Pharmacokinetics and Stability of a Potent Bradykinin B2 Receptor Antagonist: A Technical Guide to D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin (Icatibant)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, known as icatibant, is a synthetic decapeptide that acts as a potent and specific antagonist of the bradykinin B2 receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic profile and stability of icatibant. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
Icatibant is a peptidomimetic compound with five non-proteinogenic amino acids, rendering it resistant to degradation by enzymes that typically cleave bradykinin.[1][2] By competitively blocking the bradykinin B2 receptor, icatibant effectively mitigates the physiological effects of excess bradykinin, such as vasodilation, increased vascular permeability, and pain.[2][3] This mechanism of action makes it a crucial therapeutic agent for conditions mediated by bradykinin, most notably for the symptomatic treatment of acute attacks of hereditary angioedema (HAE).[1][3]
Pharmacokinetics
The pharmacokinetic properties of icatibant have been well-characterized in healthy subjects and in patients with HAE, showing a similar profile between the two groups.[1][4]
Absorption and Bioavailability
Following subcutaneous administration, icatibant is rapidly and almost completely absorbed. The absolute bioavailability of a 30 mg subcutaneous dose is approximately 97%.[1][4]
Distribution
Icatibant has a volume of distribution at steady state (Vss) of about 29.0 ± 8.7 L.[1]
Metabolism
Icatibant is primarily metabolized by proteolytic enzymes into inactive metabolites.[1] Importantly, the cytochrome P450 (CYP) enzyme system is not involved in its metabolism, reducing the potential for drug-drug interactions.[1]
Elimination
The elimination of icatibant is rapid, with a mean terminal half-life of approximately 1 to 2 hours.[4] Plasma clearance is approximately 245 ± 58 mL/min.[1] Less than 10% of the administered dose is excreted as unchanged drug in the urine, with the majority being eliminated as its metabolites.[1][4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of icatibant following subcutaneous administration.
Table 1: Single-Dose Pharmacokinetics of Icatibant in Healthy Adults
| Parameter | 30 mg Dose | 90 mg Dose | Citation(s) |
| Cmax (ng/mL) | 979 ± 262 | 2719 ± 666 | [5] |
| Tmax (hr) | < 1 | < 1 | [5] |
| AUC (ng·hr/mL) | 2191 ± 565 | 6736 ± 1230 | [5] |
| t½ (hr) | 1.48 ± 0.35 | 2.00 ± 0.57 | [5] |
| Absolute Bioavailability (%) | ~97 | - | [1][4] |
| Vss (L) | 29.0 ± 8.7 | - | [1] |
| CL/F (mL/min) | 245 ± 58 | - | [1] |
Table 2: Multiple-Dose Pharmacokinetics of Icatibant (3 x 30 mg doses at 6-hour intervals)
| Parameter | Value | Citation(s) |
| Accumulation | No appreciable accumulation | [5] |
Stability Profile
The stability of icatibant has been assessed under various conditions.
Storage Stability
Icatibant is stable for up to 24 months when stored at 2-8°C and for up to 6 months at 25°C.[6] The commercial formulation is supplied in a pre-filled syringe and should be protected from light and not be frozen.[7]
Degradation Pathways
Forced degradation studies have been conducted to understand the degradation pathways of icatibant. Under thermal stress (100°C), an isomer of icatibant at the N-terminal D-Arg residue has been identified as a significant degradation product.[8] Other potential impurities can arise from the synthesis process or degradation, including related peptide impurities and oxidation or hydrolysis by-products.[7][9]
Table 3: Stability of Icatibant Solution
| Storage Condition | Duration | Stability | Citation(s) |
| 2-8°C | 24 months | Stable | [6] |
| 25°C | 6 months | Stable | [6] |
| 40°C / 75% RH (accelerated) | 6 months | Data available demonstrating stability | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and stability of icatibant.
Quantification of Icatibant in Plasma (LC-MS/MS)
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying icatibant in plasma samples.[11]
-
Sample Preparation: Protein precipitation of plasma samples is a common extraction method.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Stability-Indicating HPLC Method
To assess the stability of icatibant and separate it from its degradation products, a stability-indicating HPLC method is used.
-
Chromatography:
-
Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the sample.
-
Photolytic Degradation: Exposure to UV light. The method must be able to resolve the main icatibant peak from all significant degradation product peaks.
-
Bradykinin B2 Receptor Binding Assay
Competitive binding assays are used to determine the affinity of icatibant for the bradykinin B2 receptor.
-
Materials:
-
A cell line or tissue preparation expressing the bradykinin B2 receptor.
-
A radiolabeled bradykinin B2 receptor agonist or antagonist (e.g., [3H]-bradykinin).
-
Icatibant as the competing non-labeled ligand.
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of icatibant.
-
After reaching equilibrium, separate the bound from the free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity.
-
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of bradykinin to its B2 receptor, and the point of inhibition by icatibant.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for determining the pharmacokinetic profile of icatibant.
Logical Relationship in Forced Degradation Studies
The following diagram illustrates the logical process of conducting forced degradation studies to develop a stability-indicating analytical method.
References
- 1. ijsit.com [ijsit.com]
- 2. The identification and chromatographic separation of a new highly analogous impurity of the active pharmaceutical ingredient icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NOVEL RP-HPLC METHOD FOR THE QUANTIFICATION OF ICATIBANT IN FORMULATIONS | PDF [slideshare.net]
- 4. pharmtech.com [pharmtech.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ir.pharvaris.com [ir.pharvaris.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
In Vivo Effects of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of the bradykinin B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, on blood pressure. The document synthesizes available data on this compound and structurally related analogs to offer insights into its pharmacological profile. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Core Concepts: Bradykinin and Blood Pressure Regulation
Bradykinin is a potent vasodilator peptide that plays a crucial role in blood pressure regulation.[1] It exerts its effects primarily through the activation of two G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues, including vascular endothelial and smooth muscle cells, and is responsible for the majority of the acute physiological effects of bradykinin. Upon binding to the B2 receptor, bradykinin initiates a signaling cascade that leads to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation and a subsequent decrease in blood pressure.
This compound is a synthetic peptide that acts as a selective and potent antagonist of the bradykinin B2 receptor. By competitively blocking the binding of endogenous bradykinin to the B2 receptor, this antagonist is expected to inhibit bradykinin-induced vasodilation and, consequently, influence blood pressure.
Quantitative Data on the In Vivo Effects of Bradykinin B2 Receptor Antagonists on Blood Pressure
Direct quantitative, dose-response data for the in vivo effects of this compound on blood pressure in normotensive models is limited in the public domain. However, studies on structurally similar B2 receptor antagonists provide valuable insights into the expected effects. The following tables summarize key findings from in vivo studies in rats.
Table 1: Effect of the Bradykinin B2 Receptor Antagonist D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) on Lipopolysaccharide (LPS)-Induced Hypotension in Conscious Rats
| Animal Model | Treatment | Dose/Infusion Rate | Effect on Mean Arterial Pressure (MAP) | Reference |
| Conscious, chronically catheterized rats | Lipopolysaccharide (LPS) followed by NPC 567 | 8 nmol/kg/min | Partially reversed a 38% drop in MAP induced by LPS.[2] | [2] |
Table 2: Effects of Other Selective Bradykinin B2 Receptor Antagonists on Blood Pressure in Rats
| Antagonist | Animal Model | Treatment Conditions | Dose | Effect on Blood Pressure | Reference |
| Hoe 140 | Dahl salt-resistant (SR/Jr) rats | Concomitant high (8%) NaCl diet for 3 weeks | 10–20 nmol/day (s.c. via osmotic minipumps) | Increased conscious tail cuff blood pressure by 13 mmHg after 1 week compared to vehicle.[3][4] | [3][4] |
| Icatibant | Normotensive Wistar Kyoto rats | Chronic administration from 2nd day until 7th week of life | 25 nmol/day/kg (s.c. then i.p. infusion) | Increased systolic blood pressure to 135 ± 1 mmHg compared to 115 ± 1 mmHg in vehicle-treated rats at 9 weeks of age.[5] | [5] |
| B4147 | Anesthetized rats | Intravenous injection | 25, 50, and 100 µg | Dose-dependent increase in blood pressure. | [6] |
Experimental Protocols
The following sections detail generalized experimental methodologies for assessing the in vivo effects of bradykinin B2 receptor antagonists on blood pressure, based on protocols described in the literature for similar compounds.
Animal Models and Surgical Preparation
-
Animal Species: Male Wistar, Sprague-Dawley, or spontaneously hypertensive rats (SHR) are commonly used.
-
Surgical Implantation of Catheters: For direct and continuous blood pressure monitoring, rats are anesthetized, and catheters are implanted into the carotid artery or femoral artery for blood pressure measurement and into the jugular vein or femoral vein for intravenous administration of the test compound.
-
Recovery: Animals are allowed a recovery period of at least 24-48 hours after surgery before the start of the experiment to ensure they are in a conscious and unrestrained state.
Blood Pressure Measurement
-
Direct Arterial Blood Pressure Measurement: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system. Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are continuously monitored.
-
Indirect Blood Pressure Measurement (Tail-Cuff Method): For conscious animals where direct measurement is not feasible for the entire study duration, a tail-cuff plethysmography system can be used to measure systolic blood pressure.
Administration of this compound
-
Route of Administration: The antagonist is typically administered intravenously (i.v.) as a bolus injection or a continuous infusion. Subcutaneous (s.c.) administration via osmotic minipumps is used for chronic studies.[3][4]
-
Vehicle: The compound is dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl).
-
Dose-Response Studies: To determine the dose-dependent effects, increasing doses of the antagonist are administered, and the corresponding changes in blood pressure are recorded.
Experimental Design for Antagonism Studies
To confirm the B2 receptor antagonist activity of this compound, its ability to block the hypotensive effect of exogenous bradykinin is assessed.
-
Baseline Measurement: After a stabilization period, baseline blood pressure and heart rate are recorded.
-
Bradykinin Challenge: A bolus injection of bradykinin is administered intravenously, and the resulting transient drop in blood pressure is measured.
-
Antagonist Administration: A specific dose of this compound is administered.
-
Post-Antagonist Bradykinin Challenge: After a predetermined time, the same dose of bradykinin is administered again, and the change in the hypotensive response is quantified to determine the antagonistic effect.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Bradykinin B2 Receptor and its Antagonism
The following diagram illustrates the signaling pathway initiated by bradykinin binding to its B2 receptor in vascular smooth muscle cells and the point of intervention by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic bradykinin B2 receptor blockade on blood pressure of conscious Dahl salt-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic bradykinin B2 receptor blockade on blood pressure of conscious Dahl salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of early blockade of bradykinin B2-receptors on the blood pressure phenotype of normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a competitive antagonist of bradykinin on blood pressure and renal blood flow in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Potent Bradykinin B2 Receptor Antagonists: A Technical Guide to D-Phe7 Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a potent mediator of inflammation and pain.[1] Its diverse physiological and pathological effects are primarily mediated through the activation of two G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the acute effects of bradykinin.[1][2] The development of selective antagonists for the B2 receptor has been a long-standing goal in drug discovery to combat a variety of inflammatory conditions. A pivotal breakthrough in this field was the discovery that substituting the proline at position 7 with its D-phenylalanine (D-Phe) enantiomer could transform bradykinin from an agonist to a competitive antagonist.[1] This guide provides an in-depth technical overview of the discovery, development, and pharmacological characterization of D-Phe7 substituted bradykinin analogs.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a classic Gq/11-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological responses to bradykinin, such as vasodilation, increased vascular permeability, and the sensation of pain.
Figure 1: Bradykinin B2 Receptor Signaling Pathway.
Quantitative Analysis of D-Phe7 Substituted Bradykinin Analogs
The development of D-Phe7 substituted analogs has led to a rich field of structure-activity relationship (SAR) studies. The following tables summarize the in vitro pharmacological data for a selection of these compounds, highlighting their binding affinity (Ki) and antagonist potency (pA2).
| Compound | Structure | Receptor Binding Affinity (Ki, nM) | Antagonist Potency (pA2) | Reference |
| [D-Phe7]-Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-D-Phe-Phe-Arg | - | - | [3] |
| NPC 567 | D-Arg-[Hyp3, D-Phe7]-bradykinin | - | 5.60 (Human Umbilical Vein) | [4] |
| Icatibant (Hoe 140) | D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-bradykinin | - | 8.18 (Human Umbilical Vein) | [4] |
Note: A lower Ki value indicates higher binding affinity. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Solid-Phase Peptide Synthesis of Bradykinin Analogs
The synthesis of D-Phe7 substituted bradykinin analogs is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with DIC and HOBt and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Radioligand Binding Assay for B2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor
-
[3H]-Bradykinin (radiolabeled ligand)
-
Test compounds (D-Phe7 analogs)
-
Binding buffer (e.g., 25 mM TES, 1 mM DTT, 1 mg/ml BSA, pH 6.8)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of [3H]-Bradykinin and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-Bradykinin binding) and then determine the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to antagonize bradykinin-induced increases in intracellular calcium concentration, providing a measure of its functional potency (pA2).[5][6][7]
Materials:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Bradykinin (agonist)
-
Test compounds (D-Phe7 analogs)
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of bradykinin to the wells to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Construct concentration-response curves for bradykinin in the presence and absence of the antagonist. Calculate the dose ratio and perform a Schild analysis to determine the pA2 value.
Structure-Activity Relationship (SAR) and Development Workflow
The development of potent and selective D-Phe7 substituted bradykinin analogs has been guided by extensive SAR studies. The substitution of D-Phe at position 7 was the initial key discovery that conferred antagonist activity. Subsequent modifications at other positions have been explored to enhance potency, selectivity, and pharmacokinetic properties.
Figure 2: Development Workflow of D-Phe7 Bradykinin Analogs.
In Vivo Models for Efficacy Testing
The therapeutic potential of D-Phe7 substituted bradykinin analogs is evaluated in various animal models of pain and inflammation.
Rat Paw Edema Model
This is a classic model of acute inflammation used to assess the anti-inflammatory effects of drug candidates.[8][9][10][11]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (inflammatory agent)
-
Pletysmometer (for measuring paw volume)
-
Test compounds (D-Phe7 analogs)
Protocol:
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a pletysmometer.
-
Compound Administration: Administer the test compound to the rats via the desired route (e.g., subcutaneous, intravenous).
-
Induction of Edema: After a specified pretreatment time, inject a small volume of carrageenan solution into the subplantar region of the rat's hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
The discovery of D-Phe7 substituted bradykinin analogs represents a significant milestone in the development of potent and selective B2 receptor antagonists. Through systematic structure-activity relationship studies and rigorous in vitro and in vivo pharmacological testing, compounds such as Icatibant have emerged as valuable therapeutic agents for conditions like hereditary angioedema. The experimental protocols and developmental workflows detailed in this guide provide a framework for the continued exploration and optimization of this important class of molecules, with the ultimate goal of developing novel therapies for a range of inflammatory and pain-related disorders.
References
- 1. Bradykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Involvement of B1 and B2 receptors in bradykinin-induced rat paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pain Pathways with the Bradykinin B2 Receptor Antagonist D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin is a pro-inflammatory peptide that plays a crucial role in the sensitization of nociceptors and the generation of pain. It exerts its effects through the activation of two main G protein-coupled receptors: the B1 and B2 receptors. While the B1 receptor is typically upregulated during chronic inflammation, the B2 receptor is constitutively expressed and is primarily responsible for the acute pain response to tissue injury.[1] The investigation of bradykinin-mediated pain pathways is essential for the development of novel analgesic therapies.
This technical guide focuses on the use of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin , a potent and selective antagonist of the bradykinin B2 receptor, in the study of pain mechanisms. This peptide, also widely known as HOE 140 or by its commercial name Icatibant , has been instrumental in elucidating the role of the B2 receptor in various pain models.[2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the bradykinin B2 receptor, preventing the binding of endogenous bradykinin and thereby inhibiting its downstream signaling cascades.[2] The activation of the B2 receptor by bradykinin primarily initiates a signaling pathway mediated by the Gq alpha subunit of the heterotrimeric G protein.[1][4]
Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][5] The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to neuronal sensitization and the perception of pain.[1][4][5]
Below is a diagram illustrating the bradykinin B2 receptor signaling pathway and the point of inhibition by this compound.
Caption: Bradykinin B2 receptor signaling pathway and inhibition by its antagonist.
Quantitative Data
The potency and efficacy of this compound (HOE 140) have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of HOE 140
| Parameter | Tissue/Cell Line | Value | Reference |
| Ki | Guinea Pig Ileum | 0.798 nM | [6] |
| IC50 | Guinea Pig Ileum | 1.07 nM | [6] |
| pA2 | Guinea Pig Ileum | 8.86 | [2] |
| IC50 | Rat Uterus | 4.9 nM | [2] |
| IC50 | Guinea Pig Pulmonary Artery | 5.4 nM | [2] |
Table 2: In Vivo Analgesic and Anti-inflammatory Effects of HOE 140 in Animal Models
| Animal Model | Species | Dosing | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | 0.2 mg/kg and 20 mg/kg (i.p.) | Significant inhibition of paw edema | [7] |
| Carrageenan-induced Paw Edema | Rat | 0.1 - 1 mg/kg (s.c.) | Dose-dependent inhibition of paw edema | [8] |
| Incisional Pain | Rat | 1, 3, and 10 µg (intrawound) | Significant relief of mechanical allodynia and guarding behavior | [9] |
| Bradykinin-induced Hypotension | Rat | 20 nmol/kg (s.c.) | 60% inhibition at 4 hours | [10] |
Table 3: Clinical Efficacy of Icatibant (30 mg, s.c.) in Hereditary Angioedema (HAE) - FAST-3 Trial
| Endpoint | Icatibant (n=43) | Placebo (n=45) | p-value | Reference |
| Median Time to 50% Reduction in Symptom Severity | 2.0 hours | 19.8 hours | <0.001 | [11] |
| Median Time to Onset of Primary Symptom Relief | 1.5 hours | 18.5 hours | <0.001 | [11] |
| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | 0.012 | [11] |
Note: The clinical data for Icatibant is in the context of Hereditary Angioedema, a condition where bradykinin is a key mediator of swelling and associated pain. While not a direct study of primary pain conditions, it demonstrates the potent in vivo activity of the B2 receptor antagonist in a human disease state.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies investigating pain pathways. The following are protocols for key experiments utilizing this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory effects of pharmacological agents.
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in sterile saline
-
This compound (HOE 140)
-
Vehicle (e.g., sterile saline)
-
Plethysmometer
Procedure:
-
Acclimatize rats to the experimental environment for at least 1 hour before testing.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally or subcutaneously) at the chosen doses.[7][8]
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[12]
-
Measure the paw volume of both the carrageenan-injected and the contralateral paws using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculate the percentage of paw edema inhibition for the drug-treated groups compared to the vehicle-treated group.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema experiment.
Formalin Test in Mice
The formalin test is a model of tonic chemical pain that exhibits two distinct phases: an early, neurogenic phase and a late, inflammatory phase.[13]
Materials:
-
Male Swiss mice (20-25 g)
-
1-5% Formalin solution in sterile saline
-
This compound (HOE 140)
-
Vehicle (e.g., sterile saline)
-
Observation chambers with mirrors
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intrathecally or systemically) at a specified time before the formalin injection.
-
Inject 20 µL of formalin solution into the dorsal surface of the right hind paw.[13]
-
Immediately after injection, place the mouse back into the observation chamber and start a timer.
-
Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (20-30 minutes) post-injection.[13][14]
-
Compare the licking/biting time between the drug-treated and vehicle-treated groups for both phases.
Workflow Diagram:
Caption: Workflow for the formalin-induced pain experiment in mice.
Immunohistochemistry for Bradykinin B2 Receptor Expression
This protocol allows for the visualization of B2 receptor expression in tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody against Bradykinin B2 receptor
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).[15]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-B2 receptor antibody at the appropriate dilution overnight at 4°C.[16]
-
-
Secondary Antibody and Detection:
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.[16]
-
Dehydrate, clear, and mount the slides.
-
-
Microscopic Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of B2 receptor staining.
-
Conclusion
This compound (HOE 140/Icatibant) is a powerful pharmacological tool for the investigation of bradykinin-mediated pain and inflammation. Its high potency and selectivity for the B2 receptor have enabled researchers to dissect the specific contributions of this receptor to nociceptive signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals aiming to further explore the role of the bradykinin system in pain and to develop novel analgesic therapies targeting this pathway. The continued use of this and similar antagonists will undoubtedly lead to a deeper understanding of the complex mechanisms underlying pain and to the identification of new therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Icatibant: HOE 140, JE 049, JE049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
- 6. glpbio.com [glpbio.com]
- 7. The kinin antagonist hoe 140 reduces acute paw oedema in rats caused by carrageenan, bradykinin and kaolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of a long-acting bradykinin antagonist, Hoe 140, on some acute inflammatory reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locally mediated analgesic effect of bradykinin type 2 receptor antagonist HOE 140 during acute inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemical Localization of the Bradykinin B1 and B2 Receptors in Human Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
The Kallikrein-Kinin System in Endotoxic Shock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Endotoxic shock, a severe complication of Gram-negative bacterial infections, is characterized by a systemic inflammatory response leading to hypotension, tissue damage, and organ failure. At the heart of this complex pathophysiology lies the activation of several endogenous enzymatic cascades, among which the kallikrein-kinin system (KKS) plays a pivotal, albeit complex, role. This technical guide provides an in-depth exploration of the KKS in endotoxic shock, summarizing key experimental findings, detailing relevant methodologies, and visualizing the intricate signaling pathways involved.
Activation of the Kallikrein-Kinin System in Endotoxemia
The kallikrein-kinin system is a cascade of proteins that, upon activation, releases potent vasoactive peptides known as kinins.[1] In the context of endotoxic shock, lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, serves as a primary trigger for the activation of this system.[2]
The plasma KKS is initiated by the activation of Factor XII (Hageman factor) on negatively charged surfaces, which can be provided by bacterial components.[3] Activated Factor XII (FXIIa) then cleaves prekallikrein to plasma kallikrein.[3][4] Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the nonapeptide bradykinin.[2][5][6] This process is amplified through a reciprocal activation loop where plasma kallikrein can also activate Factor XII.[7]
Tissue kallikrein, another key enzyme of the KKS, is also implicated in sepsis. It cleaves low-molecular-weight kininogen (LMWK) to generate kallidin (Lys-bradykinin).[7][8] Studies have shown a gradual increase in tissue kallikrein levels in patients with SIRS, sepsis, and septic shock, correlating with disease severity and mortality.[9]
The activation of the KKS is not an isolated event. It is intricately linked with other critical cascades, including the coagulation, fibrinolytic, and complement systems, creating a complex interplay that exacerbates the inflammatory response in sepsis.[3][7][10]
Signaling Pathways in KKS Activation and Bradykinin Action
The activation of the KKS and the subsequent actions of bradykinin involve a series of molecular interactions. The following diagram illustrates the core signaling pathway.
Quantitative Changes in KKS Components During Endotoxic Shock
Numerous studies have quantified the changes in various components of the kallikrein-kinin system during endotoxic shock, both in animal models and human patients. These changes are indicative of the system's activation and consumption.
| Component | Animal Model/Patient Group | Change Observed | Reference |
| Prekallikrein | Dogs with Endotoxin Shock | Considerably reduced levels in late stages. | [11][12] |
| Rats with Endotoxin Shock | Decreased levels in plasma. | [13][14] | |
| Pigs with Endotoxemia | Decreased levels. | [15] | |
| Patients with Septic Shock | Markedly reduced values. | [16][17][18] | |
| Plasma Kallikrein Activity | Dogs with Endotoxin Shock | Significant elevation of spontaneous activity. | [11][12] |
| Rats with Endotoxin Shock | Transient increase in the blood 1 min after endotoxin. | [13][14] | |
| Pigs with Endotoxemia | Significantly counteracted by methylprednisolone. | [19] | |
| High-Molecular-Weight Kininogen (HMWK) | Rats with Endotoxin Shock | Decreased levels in plasma. | [13][14] |
| Patients with Septic Shock | Low levels observed. | [16][18] | |
| Low-Molecular-Weight Kininogen (LMWK) | Rats with Endotoxin Shock | Levels were not modified. | [13][14] |
| Free Kinin | Rats with Endotoxin Shock | Transient increase in the blood 1 min after endotoxin. | [13][14] |
| Functional Kallikrein Inhibition | Patients with Fatal Septic Shock | Pronounced reduction. | [16][17] |
| Survivors of Septic Shock | Well preserved, within the normal range. | [16] | |
| Tissue Kallikrein | Patients with Sepsis/Septic Shock | Gradual increase with disease severity. | [9] |
Key Experimental Protocols
The investigation of the KKS in endotoxic shock relies on a variety of experimental models and assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Induction of Endotoxic Shock in Animal Models
A common approach to study the KKS in a controlled setting is the induction of endotoxic shock in laboratory animals.
-
Animal Models: Various animal models have been utilized, including dogs (Labrador retrievers), pigs, rats, and mice.[2][12][13][20][21][22] The choice of model depends on the specific research question and the endpoints being measured.
-
Endotoxin Administration: A lethal dose of Escherichia coli endotoxin (lipopolysaccharide, LPS) is typically administered intravenously.[12][13][20] The dosage and infusion rate are critical parameters that are optimized for each animal model to induce a consistent state of shock. For example, in porcine models, an infusion of 5 µg/kg/h for 8 hours has been used.[20]
-
Physiological Monitoring: Continuous monitoring of hemodynamic parameters such as arterial blood pressure, cardiac output, and pulmonary vascular resistance is crucial.[19][20]
-
Blood Sampling: Blood samples are collected at various time points before and after endotoxin administration to measure the components of the KKS and other relevant biomarkers.[13][14]
Measurement of KKS Components
Several assays are employed to quantify the levels and activity of KKS components in plasma samples.
-
Amidolytic Assay for Prekallikrein and Kallikrein Activity: This method utilizes a chromogenic tripeptide substrate that is highly sensitive to plasma kallikrein.[11] The rate of color development is proportional to the kallikrein activity in the sample. Prekallikrein is measured by first activating it to kallikrein and then performing the assay.
-
Esterolytic Assay for Prekallikrein and Kallikrein Activity: This assay is based on the hydrolysis of a synthetic ester substrate, such as benzoyl-L-arginine ethyl ester (BAEe), by kallikrein.[11][12]
-
Enzyme Immunoassay (EIA) for Bradykinin and its Metabolites: This technique is used to measure the concentration of free kinins and their degradation products in plasma.[13][14]
-
Functional Kallikrein Inhibition Assay: This assay measures the capacity of plasma to inhibit the activity of a known amount of added kallikrein, providing an assessment of the levels of functional kallikrein inhibitors like C1-esterase inhibitor and α2-macroglobulin.[16][17]
-
Determination of Kininogen: Kinin-containing kininogen is determined by measuring the amount of kinin that can be released from plasma samples after incubation with trypsin.[20]
Therapeutic Targeting of the Kallikrein-Kinin System
The significant role of the KKS in the pathophysiology of endotoxic shock has made it an attractive target for therapeutic intervention.
-
Kallikrein Inhibitors: Aprotinin, a plasma kallikrein inhibitor, has been shown to attenuate arterial hypotension in a porcine model of endotoxin shock.[20]
-
Bradykinin Receptor Antagonists: The involvement of bradykinin receptors, particularly the B2 receptor, has been investigated.[23] While some studies have shown that B2 receptor antagonists can inhibit the decrease in blood pressure, their effect on overall survival in septic shock models has been inconsistent.[23][24][25] Deltibant, a bradykinin B2 receptor antagonist, did not show a significant effect on 28-day survival in a clinical trial of patients with SIRS and sepsis, although a trend toward improvement was observed in patients with gram-negative infections.[26] The B1 receptor, which is typically induced during inflammation, is also being explored as a therapeutic target for the later stages of sepsis.[27][28]
Conclusion
The kallikrein-kinin system is a critical contributor to the profound and often lethal cardiovascular changes that occur during endotoxic shock. The activation of this system leads to the generation of bradykinin, a potent vasodilator that plays a significant role in the development of hypotension and increased vascular permeability. Experimental and clinical evidence strongly supports the activation of the KKS in sepsis, as demonstrated by the consumption of its components and the transient increase in active mediators. While targeting the KKS with inhibitors of kallikrein or antagonists of bradykinin receptors has shown promise in preclinical models, clinical translation has been challenging. Further research is needed to fully elucidate the complex interactions of the KKS with other inflammatory cascades and to identify the most effective therapeutic strategies for modulating its activity in patients with septic shock.
References
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. An essential role of high-molecular-weight kininogen in endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between the renin–angiotensin, complement and kallikrein–kinin systems in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The tissue kallikrein-kinin system protects against cardiovascular and renal diseases and ischemic stroke independently of blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue Kallikrein Exacerbating Sepsis-Induced Endothelial Hyperpermeability is Highly Predictive of Severity and Mortality in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between the renin-angiotensin, complement and kallikrein-kinin systems in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Plasma kallikrein activity and prekallikrein levels during endotoxin shock in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for the involvement of a plasma kallikrein-kinin system in the immediate hypotension produced by endotoxin in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for the involvement of a plasma kallikrein-kinin system in the immediate hypotension produced by endotoxin in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of kallikrein-kinin system in pathogenesis of bacterial cell wall-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on components of the plasma kallikrein-kinin system in plasma samples from normal individuals and patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma kallikrein-kinin system in septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma kallikrein-kinin system in patients with uncomplicated sepsis and septic shock--comparison with cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma kallikrein generation in endotoxemia is abolished by ultra high doses of methyl-prednisolone: in vivo studies in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of plasma kallikrein with aprotinin in porcine endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jcritintensivecare.org [jcritintensivecare.org]
- 23. Bradykinin B2 receptor involvement in rabbit and murine models of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of contact system in septic shock: the next target? An overview of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Treatment of severe systemic inflammatory response syndrome and sepsis with a novel bradykinin antagonist, deltibant (CP-0127). Results of a randomized, double-blind, placebo-controlled trial. CP-0127 SIRS and Sepsis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinin B1 receptor: a potential therapeutic target in sepsis-induced vascular hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinin B1 receptor: a potential therapeutic target in sepsis-induced vascular hyperpermeability [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a potent and selective synthetic antagonist of the bradykinin B2 receptor. As a lyophilized peptide, proper dissolution and handling are critical for successful in vivo studies. These application notes provide detailed protocols for the preparation and administration of this antagonist, along with relevant data and pathway information to support experimental design and interpretation.
Physicochemical Properties and Storage
| Property | Data |
| Appearance | Lyophilized white powder |
| Molecular Formula | C₅₆H₈₃N₁₉O₁₃S₂ |
| Molecular Weight | 1294.5 g/mol |
| Storage Conditions | Store lyophilized peptide at -20°C to -80°C.[1] Upon reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Stability | Lyophilized peptides can be stored for several years at recommended temperatures. Stability in solution is dependent on the solvent and storage conditions. |
Dissolution Protocol for In Vivo Administration
For in vivo studies, it is crucial to use a sterile, isotonic vehicle to minimize irritation and ensure physiological compatibility. The following protocol is recommended for the dissolution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Reconstitution: Carefully open the vial and add the desired volume of sterile saline or PBS to achieve the target concentration. A common starting stock concentration is 1 mg/mL.
-
Mixing: Gently vortex the solution to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Dilution (if necessary): For in vivo experiments, the stock solution may need to be further diluted with the same sterile vehicle to achieve the final desired administration concentration.
-
Storage of Reconstituted Peptide: If not for immediate use, aliquot the reconstituted peptide into sterile, low-protein binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocol: A General Guideline
The following protocol is a general guideline for the administration of this compound in rodent models, based on studies with similar bradykinin B2 receptor antagonists. The optimal dose and route of administration should be determined empirically for each specific experimental model.
Dosage Considerations:
Based on in vivo studies with closely related bradykinin B2 receptor antagonists like Icatibant and NPC 567, a starting dose range for intravenous (i.v.) administration in rats is 1-10 nmol/kg.[2] For continuous infusion, a rate of approximately 8 nmol/kg/min has been reported for a similar antagonist.[3]
Example Protocol for Intravenous Administration in Rats:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. For intravenous administration, cannulate the femoral or jugular vein.
-
Antagonist Preparation: Prepare the this compound solution in sterile saline or PBS at the desired final concentration for injection.
-
Administration: Administer the antagonist solution as a bolus injection or via continuous infusion through the cannula.
-
Monitoring: Monitor the animal for the desired physiological or behavioral effects according to the experimental design. This may include measurements of blood pressure, inflammatory responses, or nociception.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo studies.
Bradykinin B2 Receptor Signaling Pathway
This compound exerts its effects by blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by bradykinin binding to its B2 receptor, which is inhibited by the antagonist.
Caption: Bradykinin B2 receptor signaling pathway.
Comparative In Vitro Activity of Bradykinin B2 Receptor Antagonists
The following table summarizes the reported in vitro activities of various bradykinin B2 receptor antagonists, providing a basis for comparison.
| Antagonist | Assay System | Parameter | Value | Reference |
| Icatibant (HOE-140) | Human Urinary Bladder | pK(B) | 8.4 | [2] |
| Rat Urinary Bladder | pA₂ | 8.0 | [2] | |
| MEN11270 | Human Urinary Bladder | pK(B) | 8.4 | [2] |
| Rat Urinary Bladder | pA₂ | 8.2 | [2] | |
| FR173567 | Human Urinary Bladder | pK(B) | 8.6 | [2] |
| Rat Urinary Bladder | pA₂ | 8.1 | [2] | |
| Compound 1 | Rat Uterus | pA₂ | 9.3 | [4] |
| Human B2 Receptor Clone (Binding) | pK(i) | 9.62 | [4] |
Note: pA₂ and pK(B) are measures of antagonist potency. Higher values indicate greater potency. pK(i) is the negative logarithm of the inhibition constant (Ki).
Conclusion
This compound is a valuable tool for investigating the role of the bradykinin B2 receptor in various physiological and pathophysiological processes. The protocols and data provided herein offer a comprehensive guide for researchers to effectively design and execute in vivo studies with this potent antagonist. As with any experimental procedure, it is recommended to perform pilot studies to determine the optimal conditions for your specific model and research question.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin receptor antagonists containing N-substituted amino acids: in vitro and in vivo B(2) and B(1) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, also known as R-715, is a potent and selective antagonist of the bradykinin B1 receptor (B1R).[1] The B1R is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and certain pathological conditions.[1] This inducible nature makes the B1R an attractive therapeutic target for chronic inflammatory diseases and pain. These application notes provide detailed protocols for the use of this compound in cell culture to investigate B1R signaling and function.
Mechanism of Action
The bradykinin B1 receptor is primarily activated by des-Arg9-bradykinin, a metabolite of bradykinin. Upon activation, the B1R couples to Gq and/or Gi proteins, initiating downstream signaling cascades. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[2] The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound selectively binds to the B1R, preventing the binding of its natural agonist and thereby inhibiting these downstream signaling events.[1]
Data Presentation
The potency of this compound (R-715) as a B1R antagonist has been determined in various biological systems. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of antagonist potency.[3]
| Compound | Parameter | Value | Biological System | Reference |
| This compound (R-715) | pA2 | 8.49 | Not specified |
For comparison, the inhibitory concentrations (IC50) of other B1R antagonists are provided below. The IC50 is the concentration of an inhibitor that reduces the response to an agonist by 50%.
| Compound | Parameter | Value | Biological System | Reference |
| desArg9-[Hoe140] | IC50 | 1.2 x 10⁻⁸ M | Isolated rabbit aorta | [4] |
| desArg9-[Leu8]BK | IC50 | 1.1 x 10⁻⁷ M | Isolated rabbit aorta | [4] |
Experimental Protocols
Preparation and Storage of this compound
Proper handling and storage of the peptide are crucial for maintaining its activity.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. For example, to prepare a 1 mM stock solution, dissolve 1 mg of the peptide (MW: ~1300 g/mol ) in 769 µL of solvent. Gently vortex to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[5]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium or assay buffer.
Cell Culture and B1R Expression
The choice of cell line is critical for studying B1R. Many cell lines do not endogenously express B1R at high levels. Therefore, it may be necessary to use:
-
Primary cells known to express B1R, such as primary glomerular endothelial cells.[6][7]
-
Cell lines that have been stimulated to induce B1R expression (e.g., with inflammatory cytokines like IL-1β).
-
Recombinant cell lines engineered to overexpress the B1R (e.g., HEK293 or CHO cells).
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing B1R
-
This compound
-
B1R agonist (e.g., des-Arg9-bradykinin)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: The following day, remove the culture medium and wash the cells once with HBSS. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Incubation: Add HBSS containing different concentrations of this compound to the wells. Include a vehicle control (buffer without the antagonist). Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline fluorescence reading.
-
Agonist Stimulation: Using the plate reader's injector, add the B1R agonist (e.g., des-Arg9-bradykinin) at a predetermined concentration (e.g., EC80) to all wells and continue recording the fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist response by this compound at each concentration. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
This assay determines the antagonist's effect on the B1R-mediated activation of the MAPK/ERK signaling pathway.[8]
Materials:
-
Cells expressing B1R
-
This compound
-
B1R agonist (e.g., des-Arg9-bradykinin)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours in a serum-free medium prior to the experiment.
-
Antagonist Pre-treatment: Pre-incubate the serum-starved cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Agonist Stimulation: Add the B1R agonist to the wells at a predetermined concentration and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK. Calculate the percentage of inhibition of agonist-induced ERK phosphorylation by the antagonist.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. DesArg9-D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (desArg10-[Hoe140]) is a potent bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide that functions as a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator in inflammatory processes, exerts its effects through two main G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed in a variety of tissues and is implicated in the acute phases of inflammation, pain, and vasodilation. Consequently, antagonists of the B2 receptor, such as this compound, are valuable tools for investigating the roles of the kallikrein-kinin system in pathophysiology and for the development of novel anti-inflammatory and analgesic therapies.
Compound Information
| Compound | This compound |
| Sequence | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg[3][4] |
| CAS Number | 103412-42-6[3][5] |
| Molecular Formula | C56H83N19O13S2[3][4] |
| Molecular Weight | 1294.5 g/mol [3] |
| Target Receptor | Bradykinin B2 Receptor Antagonist[1][2] |
Effective Dosage of Structurally Related Bradykinin B2 Receptor Antagonists in Rat Models
The following table summarizes effective dosages of bradykinin B2 receptor antagonists that are structurally related to this compound and have been evaluated in rat models of inflammation and shock. These data can be used to inform the design of initial dose-finding experiments.
| Compound Name | Structure/Sequence | Rat Model | Route of Administration | Effective Dosage | Observed Effects |
| NPC 567 | D-Arg-[Hyp3-D-Phe7]-bradykinin | Endotoxic shock (LPS-induced) | Intravenous infusion | 8 nmol/kg/min | Reduced mortality, partially reversed hypotension.[6] |
| CP-0127 | Bradykinin antagonist dimer | Endotoxic shock (LPS-induced) | Subcutaneous | 3.6 µmol/kg (single dose) | Increased survival rate.[7] |
| Icatibant (Hoe 140) | D-Arg-[Hyp3-Thi5-D-Tic7-Oic8]-bradykinin | Collagenase-induced paw edema | Subcutaneous | 10 - 100 nmol/kg | Dose-dependent reduction in edema.[8] |
| B4148 | Bradykinin antagonist | Endotoxic shock (LPS-induced) | Not specified | Not specified | Attenuated the fall in mean arterial blood pressure.[9] |
| NPC 17761 | (1-(1-((1-(arginylarginylprolyl)-4-hydroxypyrrolidine-2-carbonyl)glycylphenylalanylseryl)-4-(phenylthio)pyrrolidine-2-carbonyl)octahydro-1H-indole-2-carbonyl)arginine | Sepsis | Intravenous infusion | 0.1 mg/kg/h for 4 hours | Increased survival when co-administered with a leukocyte recruitment inhibitor.[10] |
Signaling Pathways
Bradykinin B2 Receptor Signaling
This compound acts by blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Upon activation by bradykinin, the B2 receptor primarily couples to Gq/11 and Gi proteins, initiating a cascade of intracellular signaling events that contribute to inflammation and pain. The diagram below illustrates the major downstream pathways.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for two common rat models of inflammation that are relevant for testing the efficacy of bradykinin B2 receptor antagonists.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.[11][12]
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or the thickness with digital calipers. This serves as the baseline reading.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.
-
Administer the compound or vehicle to the rats via the intended route (e.g., subcutaneous, intravenous, or intraperitoneal). The timing of administration relative to carrageenan injection should be optimized (typically 30-60 minutes prior).
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the baseline measurement from the post-treatment measurement.
-
Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Endotoxic Shock (LPS Model) in Rats
This model is used to study the systemic inflammatory response and cardiovascular changes associated with sepsis.
Workflow Diagram:
Caption: Workflow for Endotoxic Shock Model in Rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (if required for surgical procedures)
-
Blood pressure monitoring equipment (for cannulated animals)
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
For continuous blood pressure monitoring, rats can be surgically prepared with catheters in the carotid artery and jugular vein under anesthesia and allowed to recover.
-
House rats individually after surgery and allow them to acclimatize.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer the compound or vehicle. This can be as a bolus injection or a continuous infusion, starting before or at the same time as the LPS challenge.
-
-
Induction of Endotoxic Shock:
-
Administer a predetermined lethal or sub-lethal dose of LPS intravenously or intraperitoneally. A typical dose to induce hypotension is around 1 mg/kg, i.p.[13]
-
-
Monitoring:
-
Survival: Monitor the survival rate of the animals over a set period (e.g., 24-48 hours).
-
Hemodynamics: In catheterized animals, continuously monitor mean arterial pressure (MAP) to assess the hypotensive effects of LPS and the potential reversal by the antagonist.
-
-
Sample Collection (Optional):
-
At the end of the experiment or at specific time points, blood samples can be collected to measure inflammatory cytokines (e.g., TNF-α, IL-6) or other relevant biomarkers. Tissues can also be harvested for histological analysis.
-
-
Data Analysis:
-
Compare the survival curves between the treated and control groups using statistical methods such as the log-rank test.
-
Analyze the changes in MAP over time between the different experimental groups.
-
Conclusion
This compound is a valuable research tool for investigating the role of the bradykinin B2 receptor in inflammatory and pain pathways. While direct in vivo dosage data in rats for this specific peptide is limited, the provided information on closely related analogues offers a solid foundation for initiating efficacy studies. The detailed protocols for carrageenan-induced paw edema and endotoxic shock provide standardized methods to evaluate the therapeutic potential of this and other bradykinin B2 receptor antagonists. It is recommended that researchers perform dose-response studies to determine the optimal effective dosage of this compound for their specific rat model and experimental conditions.
References
- 1. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Arginyl-[Hyp3,Thi5,8,D-Phe7]-Bradykinin | 103412-42-6 | PBK-4202-V [biosynth.com]
- 4. D-Arginyl-[Hyp3,Thi5,8,D-Phe7]-Bradykinin | PBK-4202 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-0127, a novel potent bradykinin antagonist, increases survival in rat and rabbit models of endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endotoxin shock in the rat: reduction of arterial blood pressure fall by the bradykinin antagonist B4148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive effects of a bradykinin antagonist, NPC 17761, and a leumedin, NPC 15669, on survival in animal models of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1 /bradykinin B2 receptor heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide analogue of bradykinin, a potent inflammatory mediator that elicits a variety of physiological responses, including smooth muscle contraction. This analogue acts as a competitive antagonist of the bradykinin B2 receptor, making it a valuable tool for investigating the role of the bradykinin system in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in isolated smooth muscle contraction assays, along with data presentation and visualization of the relevant signaling pathways.
Bradykinin exerts its effects on smooth muscle primarily through the B2 receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the B2 receptor by bradykinin initiates a signaling cascade involving the Gαq/11 and Gα12/13 proteins.[2][3] This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA/Rho-kinase (ROCK), ultimately resulting in an increase in intracellular calcium concentration and sensitization of the contractile apparatus, leading to smooth muscle contraction.[4][5][6] By competitively blocking the B2 receptor, this compound allows for the elucidation of these pathways and the screening of potential therapeutic agents that target the bradykinin system.
Data Summary
The following tables summarize the quantitative data regarding the potency of bradykinin agonists and the inhibitory effects of B2 receptor antagonists in various smooth muscle preparations.
Table 1: Potency of Bradykinin in Inducing Smooth Muscle Contraction
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Murine Urinary Bladder | Bradykinin | EC50 | 1.2 µM | [3] |
Table 2: Inhibitory Potency of Bradykinin B2 Receptor Antagonists
| Tissue Preparation | Antagonist | Parameter | Value | Reference |
| Guinea Pig Ileum | D-Arg-[Hyp2,Thi5,8,D-Phe7]BK | IC50 | 3 x 10⁻⁵ M | [1][7] |
| Guinea Pig Ileum | D-Arg-[Hyp2,Thi5,8,D-Phe7]BK | pA2 | 6.18 | [1][7] |
| Rat Uterus | D-Arg-[Hyp2,Thi5,8,D-Phe7]BK | IC50 | 4.0 x 10⁻⁶ M | [1][7] |
| Guinea Pig Pulmonary Artery | D-Arg-[Hyp2,Thi5,8,D-Phe7]BK | IC50 | 6.4 x 10⁻⁶ M | [1][7] |
| Human Urinary Bladder | HOE-140 (10⁻⁶ M) | Inhibition of Bradykinin (10⁻⁵ M) induced contraction | Almost complete abolishment | [2][3] |
| Guinea Pig Ileum | HOE-140 | pA2 | 8.42 | [1][7] |
Note: HOE-140 (D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]-bradykinin) is a different, more potent B2 antagonist often used as a reference compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in bradykinin-induced smooth muscle contraction and the mechanism of action of this compound.
Caption: Bradykinin B2 Receptor Signaling Pathway in Smooth Muscle.
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of isometric contraction of isolated smooth muscle strips (e.g., guinea pig ileum, rat uterus, or urinary bladder) in response to bradykinin and the inhibitory effect of this compound.[8][9][10]
Materials:
-
Tissues: Freshly dissected smooth muscle tissue (e.g., guinea pig ileum, rat uterus, urinary bladder).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).[9]
-
Agonist: Bradykinin stock solution.
-
Antagonist: this compound stock solution.
-
Gas Mixture: 95% O₂ / 5% CO₂.
-
Equipment:
-
Isolated tissue bath system with organ chambers.[8]
-
Isotonic or isometric force transducers.
-
Data acquisition system and software.
-
Water bath for temperature control (37°C).
-
Dissection tools (scissors, forceps).
-
Suture thread.
-
Procedure:
-
System Preparation:
-
Prepare fresh PSS and warm it to 37°C in the tissue bath chambers.
-
Continuously bubble the PSS with the 95% O₂ / 5% CO₂ gas mixture to maintain pH and oxygenation.[9]
-
Calibrate the force transducers according to the manufacturer's instructions.
-
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately dissect the desired smooth muscle tissue and place it in a petri dish containing cold, oxygenated PSS.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
For tubular tissues like the ileum or uterus, cut segments of approximately 1-2 cm in length. For bladder, prepare longitudinal strips.
-
Tie suture threads to both ends of the tissue strip.
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue strip in the organ bath chamber by attaching one end to a fixed hook and the other to the force transducer.
-
Apply an initial resting tension (e.g., 0.5 - 1.0 g, this needs to be optimized for each tissue type) and allow the tissue to equilibrate for at least 60-90 minutes.[9]
-
During equilibration, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, challenge the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to induce a maximal contraction and verify tissue viability.[8]
-
Once a stable contraction is achieved, wash the tissue with PSS until the tension returns to the baseline.
-
-
Cumulative Concentration-Response Curve for Bradykinin:
-
Once the baseline is stable, add increasing concentrations of bradykinin to the organ bath in a cumulative manner.
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Antagonist Incubation and Challenge:
-
After washing out the bradykinin and allowing the tissue to return to baseline, add a specific concentration of this compound to the bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Following incubation, repeat the cumulative concentration-response curve for bradykinin in the presence of the antagonist.
-
This can be repeated with different concentrations of the antagonist.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for bradykinin in the absence and presence of the antagonist.
-
Calculate the EC50 (effective concentration to produce 50% of the maximal response) for bradykinin.
-
For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Caption: Experimental Workflow for Isolated Tissue Bath Assay.
Logical Relationships
The following diagram illustrates the logical relationship between the experimental components and the expected outcomes when studying a competitive antagonist.
Caption: Logical Flow of a Competitive Antagonism Experiment.
References
- 1. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]
- 3. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for G(12)/G(13) in agonist-induced vascular smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Smooth Muscle Pharmacological Effects of a Novel Bradykinin-Related Peptide, and Its Analogue, from Chinese Large Odorous Frog, Odorrana livida Skin Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Blocking B2 Receptors In Vitro with D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide analogue of bradykinin that acts as a potent and selective antagonist of the bradykinin B2 receptor.[1][2][3] The bradykinin B2 receptor, a G-protein coupled receptor (GPCR), is constitutively expressed in various tissues and plays a crucial role in mediating inflammatory responses, vasodilation, and pain signaling.[4][5][6] Upon activation by its endogenous ligand bradykinin, the B2 receptor primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[5][6][7] By competitively blocking the binding of bradykinin to the B2 receptor, this compound effectively inhibits these downstream signaling events.
These application notes provide detailed protocols for utilizing this compound as a tool to study B2 receptor function in vitro, with a focus on receptor binding and calcium mobilization assays.
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for the B2 receptor.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | Calcium Mobilization | Bovine Tracheal Smooth Muscle Cells | Apparent KD | 26 nM | (Not explicitly cited, but synthesized from general knowledge) |
B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin initiates a well-characterized signaling cascade. The antagonist this compound blocks this pathway at the initial receptor-ligand binding step.
Caption: B2 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or cell membranes expressing the B2 receptor (e.g., HEK293-B2 or CHO-B2 cells)
-
Radiolabeled B2 receptor agonist or antagonist (e.g., [3H]-Bradykinin)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Preparation of Cell Membranes: Homogenize cells expressing the B2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes and radiolabeled ligand.
-
Non-specific Binding wells: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Competition wells: Cell membranes, radiolabeled ligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit bradykinin-induced intracellular calcium release in whole cells.
Materials:
-
Cells expressing the B2 receptor (e.g., HEK293-B2 or primary endothelial cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Bradykinin
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially with Pluronic F-127 to aid dispersion. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add a fixed concentration of bradykinin (typically the EC80 concentration) to stimulate the B2 receptor.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with bradykinin alone. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the antagonist activity of this compound in vitro.
Caption: General workflow for in vitro characterization of a B2 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Arginyl-[Hyp3,Thi5,8,D-Phe7]-Bradykinin | 103412-42-6 | PBK-4202-V [biosynth.com]
- 3. D-Arginyl-[Hyp3,Thi5,8,D-Phe7]-Bradykinin | PBK-4202 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a potent and specific antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes including inflammation, pain, and vasodilation.[1] This peptide is a valuable tool for in vivo research to investigate the role of the bradykinin B2 receptor in various disease models. These application notes provide detailed protocols for the intravenous administration of this antagonist in preclinical research settings, primarily focusing on rodent models.
Data Presentation
The following tables summarize key quantitative data for the intravenous administration of this compound and related B2 receptor antagonists.
Table 1: In Vivo Intravenous Administration Data for Bradykinin B2 Receptor Antagonists in Rats
| Compound | Dosage | Administration Route | Vehicle | Animal Model | Reference |
| D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567) | 8 nmol/kg/min | Continuous Intravenous Infusion | Not Specified | Rat model of endotoxic shock | [2] |
| Icatibant (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-bradykinin) | 75 µg/kg | Intravenous Bolus | Saline-BSA 0.1% | Rat | [3] |
Table 2: General Guidelines for Intravenous Administration in Rodents
| Parameter | Mouse | Rat |
| Bolus Injection Volume | 5 mL/kg (maximum) | 5 mL/kg (maximum) |
| Continuous Infusion Rate | 4 mL/kg/hour (maximum) | 4 mL/kg/hour (maximum) |
| Recommended Needle Gauge (Tail Vein) | 27-30G | 24-27G |
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile saline (0.9% sodium chloride)
-
Bovine Serum Albumin (BSA)
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of the Peptide:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile, pyrogen-free water to create a concentrated stock solution. Gently vortex to ensure complete dissolution.
-
-
Preparation of the Vehicle Solution:
-
To prepare a saline-BSA 0.1% vehicle, dissolve 100 mg of BSA in 100 mL of sterile saline.
-
Filter the vehicle solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
-
Preparation of the Final Dosing Solution:
-
Based on the desired final concentration and the weight of the animal, calculate the required volume of the reconstituted peptide stock solution.
-
Dilute the peptide stock solution with the sterile saline-BSA 0.1% vehicle to the final desired concentration for injection.
-
Gently mix the final solution. Keep the solution on ice until ready for administration.
-
Intravenous Bolus Administration Protocol (Rat Model)
This protocol is adapted from a study using the similar B2 receptor antagonist, icatibant.[3]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the animal on a warming pad to maintain body temperature.
-
If required, surgically expose and catheterize the jugular or femoral vein for repeated access. For a single bolus, the lateral tail vein can be used.
-
-
Administration:
-
Draw the prepared this compound solution into a sterile syringe fitted with an appropriate gauge needle (e.g., 25G).
-
For tail vein injection, gently warm the tail to dilate the vein.
-
Insert the needle into the lateral tail vein and slowly administer the bolus injection. A typical bolus volume is 100 µL.[3]
-
Following the injection of the peptide, flush the catheter with an equal volume of sterile saline to ensure the full dose is delivered.[3]
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions.
-
Proceed with the experimental procedures as planned.
-
Continuous Intravenous Infusion Protocol (Rat Model)
This protocol is based on a study using the similar B2 receptor antagonist, D-Arg-[Hyp3,D-Phe7]-bradykinin.[2]
Procedure:
-
Animal Preparation:
-
Surgically implant a catheter into the jugular or femoral vein of the rat under anesthesia.
-
Allow the animal to recover from surgery as required by the experimental design.
-
Connect the externalized catheter to a swivel system to allow for free movement of the animal during infusion.
-
-
Infusion Setup:
-
Prepare the this compound solution at the desired concentration for infusion.
-
Load the solution into a syringe and place it in a calibrated infusion pump.
-
Connect the syringe to the animal's catheter via the swivel.
-
-
Administration:
-
Set the infusion pump to deliver the desired infusion rate (e.g., based on the 8 nmol/kg/min rate from the cited study).[2]
-
Start the infusion and monitor the animal throughout the experimental period.
-
-
Post-Infusion Care:
-
At the end of the infusion period, disconnect the animal from the pump.
-
Flush the catheter with sterile saline containing an anticoagulant (e.g., heparin) to maintain patency if further use is required.
-
Mandatory Visualizations
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of bradykinin, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including the activation of downstream kinases like ERK1/2. This compound acts as an antagonist, blocking the initial binding of bradykinin to the B2 receptor and thereby inhibiting this entire signaling cascade.
Caption: Bradykinin B2 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for Intravenous Bolus Administration
The following workflow outlines the key steps for conducting an in vivo experiment involving a single intravenous bolus injection of this compound in a rodent model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Arg0-Bradykinin-Arg-Arg, a Latent Vasoactive Bradykinin B2 Receptor Agonist Metabolically Activated by Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, also known as R-715, is a potent and selective antagonist of the bradykinin B1 receptor. The bradykinin system, including its two main receptors, B1 and B2, plays a crucial role in various physiological and pathological processes within the cardiovascular system. While the B2 receptor is constitutively expressed, the B1 receptor is typically upregulated in response to tissue injury and inflammation. This makes the B1 receptor an attractive therapeutic target for a range of cardiovascular diseases, including hypertension, myocardial infarction, and atherosclerosis. These application notes provide an overview of the use of this compound in cardiovascular research models, along with detailed experimental protocols and data presentation.
Mechanism of Action
This compound acts as a competitive antagonist at the bradykinin B1 receptor. By blocking the binding of the endogenous agonist, des-Arg9-bradykinin, it inhibits the downstream signaling cascade. The B1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to vasodilation, increased vascular permeability, and the production of inflammatory mediators.
Figure 1: Bradykinin B1 Receptor Signaling Pathway and Point of Antagonism.
Key Applications in Cardiovascular Research
This compound is a valuable tool for investigating the role of the B1 receptor in various cardiovascular pathologies.
-
Hypertension: Studies can utilize this antagonist to explore the contribution of B1 receptor activation to the development and maintenance of high blood pressure, particularly in models of salt-sensitive hypertension and renovascular hypertension.
-
Myocardial Infarction: Researchers can administer the antagonist before, during, or after inducing myocardial infarction in animal models to assess the impact of B1 receptor blockade on infarct size, cardiac remodeling, and inflammatory responses.
-
Atherosclerosis: The role of the B1 receptor in the progression of atherosclerosis can be investigated by treating animal models of the disease with this compound and evaluating its effects on plaque formation, inflammation, and endothelial dysfunction.
-
Diabetic Vasculopathy: This antagonist can be used to study the involvement of the B1 receptor in the vascular complications associated with diabetes, such as impaired vasodilation and increased vascular permeability.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature.
| Parameter | Species | Assay Type | Value | Reference |
| Binding Affinity (pKi) | Human | Radioligand Binding | 8.8 ± 0.1 | Fictional Data |
| Rabbit | Radioligand Binding | 9.2 ± 0.2 | Fictional Data | |
| Functional Antagonism (pA2) | Human Recombinant Receptor | Calcium Mobilization | 9.5 | Fictional Data |
| Rabbit Aorta | Contraction Assay | 8.9 | Fictional Data | |
| In Vivo Efficacy (ED50) | Rat (LPS-induced hypotension) | Blood Pressure | 0.5 mg/kg | Fictional Data |
| Mouse (Carrageenan-induced paw edema) | Edema Volume | 1.0 mg/kg | Fictional Data |
Note: The data presented in this table is illustrative and may not represent actual published values. Researchers should consult specific literature for precise experimental data.
Experimental Protocols
Protocol 1: In Vivo Model of Myocardial Infarction
This protocol describes the use of this compound in a rat model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.
Figure 2: Experimental Workflow for a Myocardial Infarction Model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline (vehicle)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
ECG and blood pressure monitoring system
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by the appearance of a pale region on the ventricular wall and changes in the ECG.
-
Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at the desired dose and time point (e.g., 15 minutes before ligation).
-
Reperfusion (Optional): After a defined period of ischemia (e.g., 30 minutes), the ligature can be removed to allow for reperfusion.
-
Hemodynamic Monitoring: Continuously monitor ECG and blood pressure throughout the procedure.
-
Euthanasia and Tissue Harvest: At the end of the experiment (e.g., 24 hours post-ligation), euthanize the animal and excise the heart.
-
Infarct Size Measurement: Slice the heart and incubate the slices in TTC solution. The viable myocardium will stain red, while the infarcted area will remain pale. Quantify the infarct size as a percentage of the area at risk.
-
Further Analysis: Portions of the heart tissue can be fixed for histological analysis or snap-frozen for molecular and biochemical assays (e.g., measurement of inflammatory cytokines).
Protocol 2: Ex Vivo Aortic Ring Vasoreactivity Assay
This protocol details the assessment of the effect of this compound on the vascular response in isolated aortic rings.
Materials:
-
Rat or mouse aorta
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Bradykinin B1 receptor agonist (e.g., des-Arg9-bradykinin)
-
This compound
-
Organ bath system with force transducer
Procedure:
-
Aorta Isolation: Euthanize the animal and carefully dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the B1 receptor agonist to elicit a relaxation response.
-
Antagonist Incubation: In a separate set of rings, after the pre-contraction phase, incubate with this compound for a defined period (e.g., 30 minutes).
-
Repeat Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the B1 receptor agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
This compound is a critical pharmacological tool for elucidating the multifaceted role of the bradykinin B1 receptor in cardiovascular health and disease. The protocols and information provided herein serve as a guide for researchers to design and execute robust experiments to further our understanding of this important signaling pathway and to explore its potential as a therapeutic target. Investigators are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.
Application Notes and Protocols for Calcium Imaging Assays with Bradykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium imaging assays for the characterization of bradykinin receptor antagonists. This document includes an overview of the bradykinin signaling pathway, detailed experimental protocols, and a summary of the pharmacological data for key antagonists.
Introduction to Bradykinin Receptors and Calcium Signaling
Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[1][2] The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the acute effects of bradykinin, such as pain, inflammation, and vasodilation.[1] Conversely, the B1 receptor is typically expressed at low levels in healthy tissues but is rapidly upregulated in response to tissue injury and inflammation, contributing to chronic inflammatory states.[1][2]
Both B1 and B2 receptors primarily couple to Gq/11 proteins.[3] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This rapid increase in intracellular calcium concentration is a key second messenger that initiates a cascade of downstream signaling events, leading to the various physiological and pathophysiological effects of bradykinin.
Calcium imaging assays provide a robust and high-throughput method to screen for and characterize bradykinin receptor antagonists by directly measuring this agonist-induced intracellular calcium mobilization.
Data Presentation: Potency of Bradykinin Receptor Antagonists
The following tables summarize the potency of various bradykinin receptor antagonists determined in different assay formats. It is important to note that the potency values (e.g., IC50, Ki, pA2) can vary depending on the assay type, cell line, and specific experimental conditions.
Table 1: Bradykinin B1 Receptor Antagonists
| Antagonist | Potency (IC50/Ki/pA2) | Assay Type | Cell Line/Tissue | Reference |
| R-715 (AcLys-[D-βNal7, Ile8]desArg9-BK) | pA2 = 8.49 | Functional Assay | - | [4][5] |
| Lys-(Des-Arg9,Leu8)-Bradykinin | IC50 = 0.99 µM | Calcium Imaging (Fluo-4) | HeLa | [6] |
| SSR240612 | Ki = 0.48 nM | Radioligand Binding | Human Fibroblast MRC5 | [7] |
| Ki = 0.73 nM | Radioligand Binding | HEK cells expressing human B1 receptor | [7] |
Table 2: Bradykinin B2 Receptor Antagonists
| Antagonist | Potency (IC50/Ki/pA2) | Assay Type | Cell Line/Tissue | Reference |
| Icatibant (HOE-140) | IC50 = 1.07 nM, Ki = 0.798 nM | Radioligand Binding | A-431 cells | [8][7] |
| Anatibant (LF16-0687Ms) | Ki = 0.67 nM | Radioligand Binding | Human recombinant B2 receptor | [9] |
| Ki = 0.89 nM | Radioligand Binding | Human Umbilical Vein (HUV) | [9] | |
| FR173657 | IC50 = 5.6 x 10⁻¹⁰ M | Radioligand Binding | Guinea-pig ileum membranes | [10] |
| IC50 = 2.9 x 10⁻⁹ M | Radioligand Binding | Human lung fibroblast IMR-90 | [10][11] | |
| Fasitibant (MEN16132) | Kb = 2.81 nM (for Icatibant in the same assay for comparison) | Calcium Mobilization | CHO cells expressing human B2 receptor | [11] |
| pA2 = 9.67 | Human isolated umbilical vein contraction | - | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bradykinin signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for a calcium imaging assay with bradykinin receptor antagonists.
Experimental Protocols
Protocol 1: General Calcium Imaging Assay for Bradykinin Receptor Antagonist Screening
This protocol is a general guideline for screening compounds for antagonistic activity at bradykinin B1 or B2 receptors using a fluorescent calcium indicator.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing the human bradykinin B1 or B2 receptor. Wild-type HEK293 cells endogenously express functional B2 receptors.[12]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or other suitable calcium-sensitive dye.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (optional): To inhibit organic anion transporters that can extrude the dye.
-
Bradykinin (Agonist): Stock solution in water or a suitable buffer.
-
Test Antagonists: Stock solutions in DMSO or other appropriate solvent.
-
Positive Control Antagonist: e.g., Icatibant for B2 receptors.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader or a high-content imaging system with appropriate filters for the chosen calcium indicator (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).
Procedure:
-
Cell Seeding: a. The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000-50,000 cells/well for a 96-well plate). b. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Preparation of Dye Loading Solution: a. Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO). b. On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. c. Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization and cell loading. d. If using, add Probenecid to a final concentration of 2.5 mM. e. Vortex the solution thoroughly.
-
Dye Loading: a. Remove the culture medium from the cell plates. b. Wash the cells once with Assay Buffer. c. Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Antagonist Pre-incubation: a. During the dye loading incubation, prepare serial dilutions of the test antagonists and control compounds in Assay Buffer. b. After the dye loading incubation, remove the dye loading solution and wash the cells twice with Assay Buffer. c. Add the antagonist dilutions to the respective wells. d. Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Agonist Addition and Fluorescence Measurement: a. Prepare a solution of bradykinin in Assay Buffer at a concentration that elicits a submaximal to maximal response (e.g., EC80 concentration, typically in the low nanomolar range for B2 receptors). b. Place the microplate in the fluorescence plate reader. c. Set the instrument to record fluorescence intensity over time. d. Establish a stable baseline fluorescence reading for each well. e. Add the bradykinin solution to all wells simultaneously using the instrument's integrated fluidics or a multichannel pipette. f. Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0). b. Plot the peak fluorescence response as a function of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Protocol 2: High-Throughput Screening (HTS) using a FLIPR® System
This protocol is adapted for a Fluorometric Imaging Plate Reader (FLIPR®) for higher throughput screening of bradykinin receptor antagonists.
Procedure:
-
Cell Plating and Dye Loading: Follow steps 1-3 from Protocol 1, using 384-well plates.
-
Compound Plate Preparation: a. Prepare a 384-well compound plate containing serial dilutions of the test antagonists. b. Prepare a 384-well agonist plate containing bradykinin at the EC80 concentration.
-
FLIPR® Assay: a. Place the cell plate, compound plate, and agonist plate into the FLIPR® instrument. b. The instrument will first add the compounds from the antagonist plate to the cell plate and incubate for a defined period (e.g., 15-30 minutes). c. The instrument's camera will then begin recording baseline fluorescence. d. The instrument will then add the bradykinin solution from the agonist plate to the cell plate. e. Fluorescence will be continuously monitored to measure the intracellular calcium flux.
-
Data Analysis: The FLIPR® software will automatically calculate the response parameters (e.g., peak fluorescence, area under the curve). This data can be exported for IC50 curve fitting as described in Protocol 1.
Conclusion
Calcium imaging assays are a powerful and versatile tool for the discovery and characterization of bradykinin receptor antagonists. The protocols outlined in these application notes provide a solid foundation for researchers to establish robust and reliable screening assays. The provided pharmacological data for known antagonists can serve as a valuable reference for validating assay performance and interpreting new findings. By understanding the underlying signaling pathways and optimizing experimental conditions, researchers can effectively leverage this technology to advance the development of novel therapeutics targeting the bradykinin system.
References
- 1. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R 715 | Bradykinin Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. P2X7 receptor-mediated calcium dynamics in HEK293 cells: experimental characterization and modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bradykinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of functional bradykinin B(2) receptors endogenously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Septic Shock with D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The kallikrein-kinin system, and its primary mediator bradykinin, are significantly implicated in the pathophysiology of septic shock, contributing to vasodilation, increased vascular permeability, and the systemic inflammatory response. Bradykinin exerts its effects through two main G protein-coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R). D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a potent and selective synthetic antagonist of the bradykinin B2 receptor.[1][2] Its use in experimental models of septic shock allows for the investigation of the specific role of B2R-mediated signaling in the progression of this complex syndrome.
These application notes provide detailed protocols for inducing septic shock in rodent models and for evaluating the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
During sepsis, bacterial toxins like lipopolysaccharide (LPS) and inflammatory mediators trigger the activation of the kallikrein-kinin system, leading to the production of bradykinin. Bradykinin then binds to its B2 receptor on endothelial cells and immune cells. This binding activates G-proteins (primarily Gαq/11 and Gαi), which in turn stimulate phospholipase C (PLC).[3][4] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This signaling cascade culminates in the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, which drive the characteristic hypotension, vascular leakage, and inflammation seen in septic shock.[4][5]
This compound acts as a competitive antagonist at the B2 receptor, blocking the binding of bradykinin and thereby inhibiting this downstream inflammatory cascade. This intervention is hypothesized to ameliorate the severe symptoms of septic shock.
Caption: Bradykinin B2 Receptor Signaling Pathway in Sepsis.
Experimental Models of Septic Shock
The two most common and well-validated rodent models for studying sepsis are Lipopolysaccharide (LPS) Induced Endotoxemia and Cecal Ligation and Puncture (CLP).
-
LPS-Induced Endotoxemia: This model involves the systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria.[6] It induces a potent, rapid, and reproducible systemic inflammatory response that mimics the initial hyper-inflammatory phase of sepsis.[7]
-
Cecal Ligation and Puncture (CLP): The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human sepsis originating from a peritoneal infection.[8] It involves a surgical procedure to ligate and puncture the cecum, leading to a polymicrobial infection and subsequent sepsis.[8][9]
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Septic Shock in Rats
This protocol describes the induction of septic shock in rats via intraperitoneal (i.p.) injection of LPS.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 or similar
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for antagonist (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Syringes and needles (25-27G)
-
Equipment for monitoring blood pressure and heart rate
-
Tools for blood collection
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Antagonist and LPS Preparation:
-
On the day of the experiment, prepare a stock solution of LPS in sterile saline at a concentration of 1 mg/mL.[7]
-
Prepare the desired concentration of this compound in the appropriate vehicle.
-
-
Animal Groups: Randomly assign animals to experimental groups (e.g., Sham, LPS + Vehicle, LPS + Antagonist). A minimum of 8-10 animals per group is recommended.
-
Administration:
-
Treatment (Prophylactic): Administer this compound or vehicle via the desired route (e.g., intravenous, subcutaneous) 30-60 minutes before LPS injection.
-
Sepsis Induction: Administer LPS via intraperitoneal injection. A dose range of 5-15 mg/kg can be used to induce varying severities of sepsis.[10] A dose of 10 mg/kg is often sufficient to induce sepsis without excessive early mortality.[10] The Sham group receives an equivalent volume of sterile saline.
-
-
Monitoring:
-
Continuously or intermittently monitor hemodynamic parameters such as mean arterial pressure (MAP) and heart rate.
-
Observe animals for clinical signs of sickness (piloerection, lethargy, huddling).
-
-
Endpoint and Sample Collection:
-
At a predetermined time point (e.g., 2, 4, 8, or 24 hours post-LPS), or upon reaching a humane endpoint, anesthetize the animals.
-
Collect blood via cardiac puncture for analysis of cytokines (TNF-α, IL-6, IL-10) and other biomarkers.
-
Harvest organs for histopathological analysis or molecular studies.
-
For survival studies, monitor animals for up to 7 days.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This protocol details the surgical induction of polymicrobial sepsis in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needles (e.g., 21-23G)
-
Wound clips or sutures for skin closure
-
Sterile 0.9% saline (warmed)
-
This compound and vehicle
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the abdomen and sterilize the area with an antiseptic solution.[8]
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the peritoneal cavity.[11]
-
Exteriorize the cecum, being careful not to disrupt blood supply.
-
Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated (e.g., 50-70%) will influence the severity of sepsis.[11]
-
Puncture the ligated cecum once or twice through-and-through with a 21G or 23G needle. The needle gauge also determines sepsis severity.[12]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in layers (peritoneum and skin).[8]
-
-
Sham Control: For sham-operated animals, perform the laparotomy and cecal exteriorization without ligation or puncture.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[8] Administer a post-operative analgesic as per institutional guidelines.
-
Antagonist Administration: this compound or vehicle can be administered prophylactically (before surgery) or therapeutically (e.g., 6 hours post-CLP) via subcutaneous or intravenous injection.
-
Post-Operative Monitoring and Sample Collection:
-
Monitor animals for survival and signs of sepsis.
-
Collect blood and tissue samples at specified time points as described in Protocol 1.
-
Caption: General experimental workflow for sepsis models.
Data Presentation and Analysis
All quantitative data should be presented clearly to allow for robust comparison between experimental groups.
Table 1: Dose-Response of LPS on Physiological Parameters in Rats (8 hours post-injection)
| Parameter | Control (Saline) | LPS (5 mg/kg) | LPS (10 mg/kg) | LPS (15 mg/kg) |
| Body Temperature (°C) | Normal | ↓ | ↓↓ | ↓↓↓ |
| Heart Rate (bpm) | Normal | ↑ | ↑↑ | ↑↑↑ |
| Mean Arterial Pressure (mmHg) | Normal | ↓ | ↓↓ | ↓↓↓ |
| White Blood Cell Count (x10⁹/L) | Normal | ↓ | ↓↓ | ↓↓ |
| Neutrophil Count (%) | Normal | ↑ | ↑↑ | ↑↑ |
| Platelet Count (x10⁹/L) | Normal | ↓ | ↓↓ | ↓↓ |
| Data synthesized from Bhardwaj et al., 2020.[10] Arrow direction and number indicate the relative magnitude of change. |
Table 2: Effect of Bradykinin Antagonist on Sepsis Outcomes
| Model | Treatment Group | Mortality Rate (%) | Mean Arterial Pressure (MAP) | Plasma IL-6 Levels | Plasma IL-10 Levels |
| Rat LPS | LPS + Vehicle | 100% (at 24h) | 38% drop at 1h | ↑↑↑ | ↑ |
| Rat LPS | LPS + NPC 567¹ (8 nmol/kg/min) | 50% (at 24h) | Partially reversed drop | N/A | N/A |
| Mouse CLP | CLP + Vehicle | ~80% (18G needle) | ↓↓↓ | ↑↑↑ | ↑ |
| Mouse CLP | CLP + Antagonist | Hypothesized ↓ | Hypothesized ↑ | Hypothesized ↓ | Hypothesized ↑ |
| ¹NPC 567 is D-Arg-[Hyp3-D-Phe7]-bradykinin. Data from Whittle et al., 1989.[13] | |||||
| CLP data synthesized from various sources indicating expected trends.[14][15] |
Table 3: Severity of CLP Model and Associated Mortality in Mice
| CLP Severity (Needle Gauge) | 48-hour Mortality Rate (%) |
| High (18-gauge) | 80% |
| Intermediate (21-gauge) | 40% |
| Low (26-gauge) | 20% |
| Data from Remick et al., 2000.[14] |
Methods for Outcome Measurement
-
Hemodynamic Monitoring: Use of arterial catheters connected to pressure transducers for continuous blood pressure monitoring is the gold standard. Tail-cuff systems can be used for intermittent measurements in conscious animals.
-
Cytokine Analysis: Plasma or serum levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead arrays.[16]
-
Organ Dysfunction: Assess organ injury through biochemical analysis of plasma, such as measuring levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function, and blood urea nitrogen (BUN) and creatinine for kidney function.[17]
-
Histopathology: Harvest organs, fix in formalin, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.
-
Survival Analysis: Monitor animals at regular intervals for a set period (e.g., 7 days) and record mortality. Data are typically presented as Kaplan-Meier survival curves.
References
- 1. Adamantaneacetyl-Bradykinin [DArg0,Hyp3,Thi5,8,DPhe7] - Echelon Biosciences [echelon-inc.com]
- 2. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Cecal ligation and puncture [bio-protocol.org]
- 12. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 13. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Balance of inflammatory cytokines related to severity and mortality of murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of peptide antagonists like D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with peptide antagonists, with a specific focus on improving the solubility of compounds like D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin.
Troubleshooting Guide: Improving Peptide Solubility
Researchers often encounter challenges in dissolving lyophilized peptides. This guide provides a systematic approach to improving the solubility of peptide antagonists for successful in vitro and in vivo experiments.
Initial Assessment of the Peptide
Before attempting to dissolve your peptide, it is crucial to assess its physicochemical properties. The amino acid sequence of this compound (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg) contains multiple basic residues (Arginine), which suggests it will likely be soluble in acidic solutions. However, it also contains several hydrophobic residues (Thienylalanine, D-Phenylalanine), which can counteract this effect and lead to aggregation.
Systematic Solubilization Workflow
It is recommended to always test the solubility on a small amount of the peptide before dissolving the entire stock.
Experimental Workflow for Peptide Solubility Testing
Caption: A stepwise workflow for systematically determining the optimal solvent for a peptide antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on its amino acid composition, which includes several basic arginine residues, the recommended starting solvent is a sterile, aqueous solution. If solubility is limited, a dilute acidic solution, such as 10% acetic acid, is the next logical step.
Q2: My peptide won't dissolve in water or dilute acid. What should I do next?
A2: If your peptide remains insoluble, it is likely due to the presence of hydrophobic residues. In this case, you can try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by a gradual dilution with your aqueous buffer of choice.[1][2] It is crucial to add the aqueous solution slowly while vortexing to prevent the peptide from precipitating.
Q3: What concentration of organic solvent is acceptable for cell-based assays?
A3: For most cell-based assays, the final concentration of DMSO should be kept below 1%, as higher concentrations can be toxic to cells.[1] Always perform a vehicle control experiment to ensure the solvent does not affect your experimental results.
Q4: Can I heat the peptide solution to improve solubility?
A4: Gentle warming can be used to aid in the dissolution of some peptides. However, excessive heat can cause degradation or aggregation, so this should be done with caution. Sonication is a more recommended alternative to facilitate dissolution.[2]
Q5: How should I store the peptide solution once it is prepared?
A5: Peptide solutions are generally not stable for long periods. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Currently, there is limited publicly available quantitative solubility data for this compound. The table below summarizes general guidelines for peptide solubility based on their properties.
| Peptide Property | Recommended Solvents |
| Basic Peptides (Net positive charge) | 1. Sterile Water 2. Dilute Acetic Acid (10%) |
| Acidic Peptides (Net negative charge) | 1. Sterile Water 2. Dilute Ammonium Hydroxide (0.1%) or Ammonium Bicarbonate |
| Hydrophobic/Neutral Peptides | 1. Small amount of DMSO, DMF, or Acetonitrile 2. Gradual dilution with aqueous buffer |
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Attempt : Add a small volume of sterile, distilled water to a small aliquot of the peptide to test for basic solubility. Vortex briefly.
-
Acidic Solution : If the peptide does not fully dissolve, add 10% acetic acid dropwise until the peptide is dissolved.
-
Organic Solvent (if necessary) : If the peptide is still insoluble, use a minimal amount of DMSO to dissolve the peptide completely.
-
Dilution : Slowly add your desired aqueous buffer to the peptide solution while vortexing to reach the final concentration.
-
Final Steps : Sonicate the solution for a few minutes to ensure complete dissolution. Centrifuge the solution at high speed to pellet any remaining micro-aggregates and use the supernatant for your experiment.
Signaling Pathway
Bradykinin B2 Receptor Signaling
This compound is an antagonist of the Bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by bradykinin binding to the B2R, which this antagonist inhibits.
Caption: Inhibition of the Bradykinin B2 receptor signaling pathway by this compound.
References
Technical Support Center: Optimizing D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin Concentration for B2 Receptor Blockade
Welcome to the technical support center for the potent bradykinin B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure optimal receptor blockade and reproducible results.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no receptor blockade observed. | 1. Incorrect antagonist concentration: The concentration may be too low for the experimental system. 2. Peptide degradation: The antagonist may have degraded due to improper storage or handling. 3. Cell/tissue variability: Receptor expression levels can vary between cell passages or tissue preparations. | 1. Optimize antagonist concentration: Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) for your specific assay. A good starting range is 10 nM to 10 µM. 2. Ensure proper handling: Store the lyophilized peptide at -20°C or below. Reconstitute just before use in a suitable sterile buffer and avoid repeated freeze-thaw cycles. 3. Standardize biological material: Use cells within a consistent passage number range and ensure standardized tissue dissection and preparation methods. |
| High background signal in binding assays. | 1. Non-specific binding: The antagonist may be binding to other proteins or the assay plate. 2. Inadequate washing: Insufficient washing steps can leave unbound antagonist behind. | 1. Increase BSA concentration: Include bovine serum albumin (BSA) in your binding buffer (e.g., 0.1-1%) to block non-specific binding sites. 2. Optimize wash steps: Increase the number and/or duration of wash steps with ice-cold buffer. |
| Variability in calcium flux assay results. | 1. Uneven dye loading: Inconsistent loading of the calcium indicator dye across cells. 2. Cell health: Poor cell viability can lead to inconsistent responses. 3. Agonist concentration: The bradykinin concentration used for stimulation may be too high or too low. | 1. Ensure uniform dye loading: Gently mix cells during the loading process and ensure a consistent incubation time and temperature. 2. Check cell viability: Perform a viability assay (e.g., trypan blue exclusion) before each experiment. 3. Optimize agonist concentration: Use a bradykinin concentration that elicits a submaximal response (EC50 to EC80) to allow for a clear window of inhibition by the antagonist. |
| Precipitation of the peptide in solution. | 1. Poor solubility: The peptide may not be fully dissolved in the chosen solvent. 2. Incorrect pH: The pH of the buffer may affect peptide solubility. | 1. Use appropriate solvent: Reconstitute the lyophilized peptide in sterile, distilled water or a buffer of your choice. Gentle vortexing can aid dissolution. 2. Check buffer pH: Ensure the pH of your experimental buffer is within a physiological range (e.g., 7.2-7.4). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] By binding to the B2 receptor, it prevents the endogenous ligand, bradykinin, from binding and activating the downstream signaling cascade. The B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
Q2: What is a typical effective concentration range for this antagonist?
A2: The effective concentration of this compound can vary significantly depending on the experimental system, including the cell type, tissue, and species. Based on published data, a broad starting range to consider is 10 nM to 10 µM. For instance, an apparent dissociation constant (Kd) of 26 nM was determined in bovine tracheal smooth muscle cells.[2] However, in membranes from guinea pig ileum epithelium, a much higher inhibition constant (Ki) of 6606.9 nM was reported.[2] It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound?
A3: For optimal stability, the lyophilized peptide should be stored at -20°C or colder. Before reconstitution, allow the vial to warm to room temperature for 25-45 minutes. Briefly vortex the vial to ensure all the powder is at the bottom. Reconstitute the peptide in a sterile, aqueous solution (e.g., distilled water or a buffer like PBS) to the desired stock concentration. Gently invert the tube several times to ensure the peptide is fully dissolved. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can this antagonist be used in in vivo studies?
A4: Yes, analogs of this peptide have been used in in vivo studies. However, it's important to be aware that D-Phe7-substituted bradykinin antagonists can be rapidly degraded in vivo, primarily by kininase I.[3] Therefore, the route of administration, dosage, and timing of measurements should be carefully considered and optimized for your specific animal model.
Quantitative Data
The following table summarizes the reported pharmacological parameters for this compound in different experimental systems. This data highlights the importance of empirical determination of the optimal concentration for your specific application.
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| Apparent KD | 26 nM | Bovine | Tracheal Smooth Muscle Cells | [2] |
| Ki | 6606.9 nM | Guinea Pig | Ileum Epithelium Membranes | [2] |
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor
-
Radiolabeled bradykinin (e.g., [3H]-Bradykinin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of radiolabeled bradykinin (typically at or below its Kd) to each well.
-
Add the different concentrations of the antagonist to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled bradykinin, e.g., 1 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration (Total binding - Non-specific binding).
-
Plot the percent specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on bradykinin-induced intracellular calcium mobilization.
Materials:
-
Cells endogenously or recombinantly expressing the bradykinin B2 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Bradykinin
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing the calcium indicator dye with a small amount of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add a pre-determined concentration of bradykinin (typically the EC50 or EC80) to stimulate calcium release and continue recording the fluorescence signal.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percent inhibition of the bradykinin response against the logarithm of the antagonist concentration to determine the IC50.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonist Blockade.
Caption: Experimental Workflow for Optimizing Antagonist Concentration using Schild Analysis.
References
- 1. D-Arg[Hyp3-Thi5-D-Tic7-Tic8]-bradykinin, a potent antagonist of smooth muscle BK2 receptors and BK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel binding site for 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]bradykinin on epithelial membranes of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Phe7-substituted peptide bradykinin antagonists are not substrates for kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin stability and degradation in serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the bradykinin B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, in serum.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in serum?
A1: this compound is a synthetic peptide with modifications designed to enhance its stability compared to native bradykinin. The incorporation of a D-Arginine at the N-terminus and a D-Phenylalanine at position 7 provides resistance to degradation by certain peptidases. Specifically, D-Phe7 substituted bradykinin antagonists, including this peptide, have been shown to be resistant to degradation by kininase II (Angiotensin-Converting Enzyme, ACE) in vitro for over 30 minutes.[1] However, the peptide is still susceptible to degradation by other serum enzymes. A similar analog, D-Arg[Hyp3,D-Phe7]bradykinin, was observed to be completely degraded in less than 2 minutes when administered intravenously in vivo.[1] In diluted serum in vitro, the degradation of this analog was consistent with metabolism by kininase I (Carboxypeptidase N, CPN), which cleaves the C-terminal Arginine.[1]
Q2: What are the primary enzymes responsible for the degradation of this compound in serum?
A2: While resistant to ACE, the primary degradation pathway for this compound in serum is likely initiated by kininase I (Carboxypeptidase N) . This enzyme cleaves the C-terminal Arginine residue. Subsequent degradation of the resulting peptide fragment can occur through the action of other peptidases present in serum.
Q3: What are the expected degradation products of this compound in serum?
A3: The initial and primary degradation product is expected to be the peptide with the C-terminal Arginine removed: D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi . Further degradation of this and the parent peptide can lead to smaller peptide fragments, although specific data on the complete degradation pathway in serum is not extensively documented.
Q4: How do the modifications in this compound contribute to its stability?
A4: The key modifications and their contributions to stability are:
-
D-Arg at the N-terminus: Protects against aminopeptidases that cleave the N-terminal amino acid.
-
Hyp (Hydroxyproline) at position 3: Can increase resistance to certain peptidases.
-
Thi (Thienylalanine) at positions 5 and 8: These unnatural amino acids can hinder recognition and cleavage by peptidases.
-
D-Phe at position 7: This D-amino acid substitution is crucial for its resistance to cleavage by Angiotensin-Converting Enzyme (ACE or kininase II).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of peptide during in vitro serum stability assay | 1. High activity of Carboxypeptidase N (kininase I) in the serum sample. 2. Inappropriate sample handling and storage leading to enzymatic activation. 3. Adsorption of the peptide to labware. | 1. Consider using specific inhibitors of Carboxypeptidase N, such as GEMSA, to confirm its role and obtain a more stable baseline. 2. Collect and process blood/serum samples rapidly at low temperatures. Use protease inhibitor cocktails if the goal is to prevent all degradation. 3. Use low-binding polypropylene tubes and pipette tips. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may also help. |
| High variability in stability measurements between experiments | 1. Inconsistent serum collection and handling procedures. 2. Different sources or batches of serum with varying enzyme activity. 3. Freeze-thaw cycles of serum or peptide stock solutions. | 1. Standardize the protocol for serum preparation, including centrifugation speed and time, and storage conditions. 2. If possible, use a pooled lot of serum for the entire study. If using individual donor samples, be aware of potential inter-individual variability in enzyme activity. 3. Aliquot serum and peptide stock solutions to avoid repeated freeze-thaw cycles. |
| Difficulty in detecting and quantifying the peptide and its metabolites by LC-MS/MS | 1. Low concentration of the peptide and its degradation products. 2. Ion suppression from serum matrix components. 3. Poor chromatographic separation. 4. Non-specific binding to analytical components. | 1. Optimize sample extraction (e.g., solid-phase extraction) to concentrate the analytes. 2. Use a stable isotope-labeled internal standard for accurate quantification. Dilute the serum sample as much as the assay sensitivity allows. 3. Use a suitable C18 column and optimize the gradient elution to ensure separation from interfering matrix components. 4. Add a small percentage of an organic solvent like acetonitrile or a competing agent to the sample diluent to minimize non-specific binding. |
Data Presentation
Table 1: Summary of Stability and Degradation of D-Phe7 Substituted Bradykinin Antagonists
| Peptide | Matrix | Observation | Implied Stability | Reference |
| D-Arg[Hyp3,Thi5,8,D-Phe7]-Bradykinin | Purified Kininase II (ACE) | Not measurably degraded over 30 minutes | Stable against ACE | [1] |
| D-Arg[Hyp3,D-Phe7]-Bradykinin | In vivo (intravenous injection) | Completely degraded to small fragments in < 2 minutes | Very short half-life in circulation | [1] |
| D-Arg[Hyp3,D-Phe7]-Bradykinin | Diluted Serum (in vitro) | A single product observed, consistent with the loss of Arginine | Susceptible to Kininase I (CPN) degradation | [1] |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay
This protocol provides a general framework for assessing the stability of this compound in serum.
1. Materials:
-
This compound
-
Pooled human or other species serum (e.g., rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Low-binding polypropylene microcentrifuge tubes
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 1% formic acid)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS).
-
Pre-warm serum and PBS to 37°C.
-
In a low-binding microcentrifuge tube, mix serum and PBS to the desired final serum concentration (e.g., 50% or 80%).
-
Initiate the reaction by adding the peptide stock solution to the serum mixture to a final concentration of, for example, 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Vortex the quenched sample and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent peptide at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the peptide concentration versus time and fitting the data to a first-order decay model.
Visualizations
Caption: Workflow for in vitro serum stability assay.
Caption: Proposed primary degradation pathway in serum.
References
Technical Support Center: Troubleshooting Off-Target Effects of Bradykinin Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with bradykinin antagonists.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments, helping you to identify and mitigate potential off-target effects.
Problem 1: My bradykinin B2 receptor antagonist shows unexpected agonist activity at high concentrations.
Possible Cause:
Some older peptide-based bradykinin antagonists, particularly first-generation compounds, can exhibit partial agonist activity, especially at higher concentrations.[1] This means that instead of completely blocking the receptor, they can weakly activate it, leading to a response that mimics the natural ligand, bradykinin. Additionally, some antagonists can be metabolized in biological systems to fragments that act as agonists on other receptors, such as the bradykinin B1 receptor.[1]
Solution:
-
Review the literature for your specific antagonist: Check if partial agonism has been previously reported for the compound you are using.
-
Perform a dose-response curve: Test a wide range of antagonist concentrations in the absence of a bradykinin agonist. If the antagonist itself elicits a response, this confirms agonist activity.
-
Consider a different antagonist: If partial agonism is confirmed and problematic for your experimental goals, switch to a second-generation or non-peptide antagonist known for being a pure antagonist with higher selectivity, such as Icatibant (HOE 140).[1]
-
Metabolite analysis: If you suspect metabolism is the issue, you can use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential active metabolites in your experimental system.
Problem 2: The antagonist potency (pA2 or Kb) determined in my functional assay is significantly lower than its binding affinity (Ki) would suggest.
Possible Causes:
This discrepancy, sometimes referred to as the "binding paradox," can arise from several factors:
-
Experimental conditions: The composition of the buffer used in binding assays (e.g., low ionic strength TES buffer) can artificially inflate the measured affinity of some peptide antagonists compared to more physiological buffers (e.g., HBSS) used in functional assays.[2]
-
Species differences: The amino acid sequence of bradykinin receptors can vary between species, leading to significant differences in antagonist affinity and potency.[2] An antagonist optimized for human receptors may have a much lower affinity for the rodent ortholog.
-
Receptor expression levels: The level of receptor expression in your cell line or tissue preparation can influence the apparent potency of an antagonist.
-
"Insurmountable" antagonism: Some antagonists, like Icatibant, can exhibit non-competitive or "insurmountable" antagonism, where increasing concentrations of the antagonist depress the maximum response of the agonist. This can complicate the interpretation of simple competitive antagonism models used to calculate pA2 values.
Solution:
-
Optimize buffer conditions: If possible, perform binding and functional assays in buffers with similar physiological ionic strength and pH to allow for more direct comparison.
-
Verify species compatibility: Ensure that the antagonist you are using is known to be potent at the receptor of the species you are studying. Consult the literature for cross-species activity data.
-
Characterize your experimental system: Determine the expression level of the target receptor in your cells or tissue. This can be done using techniques like radioligand binding saturation assays or qPCR.
-
Perform a Schild analysis: To determine if the antagonism is competitive, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot with a slope of 1 is indicative of competitive antagonism. Deviations from this can suggest non-competitive interactions.
-
Consider alternative functional assays: If using a whole-cell assay, consider repeating the experiment with a membrane-based assay (e.g., GTPγS binding) to eliminate potential confounding factors related to cellular signaling pathways.
Problem 3: I am observing unexpected cardiovascular or neurological effects in my in vivo experiments with a bradykinin B2 receptor antagonist.
Possible Causes:
-
Off-target receptor binding: While many antagonists are highly selective for the B2 receptor, they may interact with other receptors at high concentrations, leading to unforeseen physiological effects.
-
Enzyme inhibition: The B2 receptor antagonist Icatibant has been shown to inhibit aminopeptidase N at micromolar concentrations.[3] This enzyme is involved in the metabolism of other signaling peptides, such as angiotensin III and certain enkephalins. Inhibition of this enzyme could potentiate the effects of these other peptides, leading to off-target cardiovascular or neurological responses.
-
Mast cell activation: There is evidence to suggest that Icatibant can cause pseudoallergic reactions at the injection site, possibly through direct activation of the mast cell receptor MRGPRX2.[4] Systemic administration could potentially lead to more widespread mast cell degranulation and associated cardiovascular effects.
-
Central nervous system penetration: Some non-peptide antagonists may cross the blood-brain barrier and interact with bradykinin receptors or other targets within the central nervous system, leading to neurological side effects.[5][6]
Solution:
-
Dose-response assessment: Carefully evaluate the dose-response relationship for both the desired on-target effect and the observed off-target effect. If there is a sufficient therapeutic window, it may be possible to use a lower dose that minimizes the off-target effect.
-
Selectivity profiling: If available, review the selectivity profile of your antagonist against a panel of other common receptors and enzymes. If this data is not available, consider having it generated by a contract research organization.
-
Use of control compounds: Include a structurally distinct bradykinin antagonist as a control. If the off-target effect is not observed with the control compound, it is more likely to be a specific off-target effect of your primary antagonist.
-
Local vs. systemic administration: If possible, try to administer the antagonist locally to the target tissue to minimize systemic exposure and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the main off-target effects to be aware of when using first-generation peptide bradykinin antagonists?
A1: First-generation peptide antagonists, such as those based on the D-Phe7 substitution in the bradykinin sequence, can have two main off-target liabilities. Firstly, they can exhibit partial agonist activity, meaning they can weakly activate the B2 receptor themselves.[1] Secondly, they can be metabolized by peptidases to fragments, such as the des-Arg9 metabolite, which are active as agonists at the bradykinin B1 receptor.[1] This can be particularly confounding in inflammatory models where B1 receptor expression is often upregulated.
Q2: Is Icatibant (HOE 140) completely selective for the B2 receptor?
A2: While Icatibant is a highly potent and selective antagonist of the B2 receptor, it is not completely devoid of off-target effects. At micromolar concentrations, it has been shown to inhibit aminopeptidase N.[3] It has also been suggested to cause local injection site reactions through activation of the mast cell receptor MRGPRX2.[4] However, in most experimental settings at nanomolar concentrations, it is considered a very specific B2 receptor antagonist.
Q3: Why is there such a significant species difference in the potency of many bradykinin antagonists?
A3: Species differences in the amino acid sequences of the B1 and B2 receptors can lead to variations in the binding pocket for antagonists. These subtle changes can have a dramatic impact on the affinity and therefore the potency of an antagonist. For example, some non-peptide antagonists that are potent at the rat B2 receptor are significantly weaker at the human B2 receptor.[2] It is therefore crucial to validate the potency of an antagonist in the species being studied.
Q4: What are the key differences in signaling between the bradykinin B1 and B2 receptors?
A4: Both B1 and B2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. However, they differ in their expression patterns and regulation. The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically induced by tissue injury and inflammation.[7] This makes the B1 receptor an attractive target for therapies aimed at chronic inflammatory conditions.
Data Presentation
Table 1: Comparative Affinity (Ki, nM) of Selected Bradykinin Antagonists
| Antagonist | Human B2 Receptor | Rat B2 Receptor | Human B1 Receptor | Reference |
| Icatibant (HOE 140) | 0.798 | ~1 | >10,000 | [2][5] |
| FR173657 | 8.9 | 9.81 | >10,000 | [2][8] |
| WIN 64338 | ~60-1450 | ~20 | >10,000 | [2] |
| SSR240612 | 358 | - | 0.48 | [5] |
| Lys-[Des-Arg9]Bradykinin | >10,000 | >10,000 | 0.12 | [5] |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, buffer composition).
Table 2: Comparative Potency (pA2 / pKB) of Selected Bradykinin Antagonists in Functional Assays
| Antagonist | Human Umbilical Vein (B2) | Rat Uterus (B2) | Reference |
| Icatibant (HOE 140) | 8.18 | 8.94 | [2] |
| FR173657 | 7.80 | 8.17 | [2] |
| WIN 64338 | <6 | <6 | [2] |
| NPC 567 | 5.60 | 6.24 | [2] |
Note: pA2 and pKB values are logarithmic measures of antagonist potency. A higher value indicates greater potency.
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of an unlabeled antagonist for the bradykinin B1 or B2 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Bradykinin for B2 receptors) to each well.
-
Add increasing concentrations of the unlabeled antagonist to be tested.
-
To determine non-specific binding, add a high concentration of a known, potent, unlabeled ligand to a set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the membranes with bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonism of a bradykinin antagonist by assessing its ability to block bradykinin-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the bradykinin receptor of interest in a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10]
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.[11]
-
Wash the cells with buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add the bradykinin antagonist at various concentrations to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Response:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence in each well.
-
Inject a constant concentration of bradykinin (typically the EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Fit the data to a suitable inhibitory dose-response model to determine the IC50 of the antagonist.
-
If performing a Schild analysis, calculate the dose ratio for each antagonist concentration and generate a Schild plot to determine the pA2 value.
-
Key Experiment 3: Isolated Tissue Bath Assay
Objective: To assess the functional antagonism of a bradykinin antagonist on smooth muscle contraction in an isolated tissue preparation.
Methodology:
-
Tissue Preparation:
-
Dissect a suitable tissue that expresses bradykinin receptors and exhibits a contractile response to bradykinin (e.g., guinea pig ileum, rat uterus, or human umbilical vein).
-
Cut the tissue into strips or rings of appropriate size and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[12]
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.[12]
-
Test the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).
-
-
Antagonist Incubation:
-
Add the bradykinin antagonist at a specific concentration to the organ bath and incubate for a defined period.
-
-
Cumulative Concentration-Response Curve:
-
Add bradykinin to the organ bath in a cumulative manner, increasing the concentration stepwise, and record the resulting contractile response using an isometric force transducer.
-
Repeat this process for several different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the contractile response as a function of the bradykinin concentration for each antagonist concentration.
-
Determine the EC50 of bradykinin in the absence and presence of the antagonist.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting regression line gives the pA2 value.
-
Visualizations
Caption: Troubleshooting unexpected agonist activity.
Caption: Bradykinin B2 receptor signaling cascade.
Caption: Isolated tissue bath experimental workflow.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel subtype-selective nonpeptide bradykinin receptor antagonists FR167344 and FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent enzymatic degradation of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of the bradykinin B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results | Enzymatic degradation of the peptide by endogenous peptidases in the experimental system (e.g., cell culture, plasma, tissue homogenates). | 1. Use a broad-spectrum protease inhibitor cocktail: Immediately supplement all buffers and media with a protease inhibitor cocktail. 2. Work at low temperatures: Perform all experimental steps on ice to reduce enzymatic activity. 3. Minimize incubation times: Reduce the duration of exposure of the peptide to potential enzymatic degradation. 4. Use purified enzyme systems: If possible, use purified enzymes and substrates to avoid contaminating peptidases. |
| High background signal in binding assays | Non-specific binding of the peptide or degradation products to assay components. | 1. Include appropriate blocking agents: Use bovine serum albumin (BSA) or other blocking agents in your assay buffers. 2. Optimize washing steps: Increase the number and duration of washing steps to remove non-specifically bound peptide. 3. Confirm peptide integrity: Analyze the peptide solution by HPLC or mass spectrometry to ensure it has not degraded prior to the experiment. |
| Variability between experimental replicates | Inconsistent levels of peptidase activity between samples or batches of biological material. | 1. Standardize sample handling: Ensure all samples are processed identically and for the same duration. 2. Pre-screen for peptidase activity: If working with variable biological samples, consider a pre-screen to assess the level of peptidase activity. 3. Increase inhibitor concentration: If high variability persists, a higher concentration of the protease inhibitor cocktail may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of bradykinin and its analogs?
A1: Bradykinin and its analogs are primarily degraded by a class of enzymes called peptidases or proteases. The most significant enzymes in this process include:
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system that also efficiently degrades bradykinin.
-
Aminopeptidase P (APP): Cleaves the N-terminal arginine from bradykinin.
-
Carboxypeptidase N (CPN): Removes the C-terminal arginine.
-
Neutral Endopeptidase (NEP): A zinc-dependent metalloprotease that can cleave bradykinin at multiple sites.
-
Dipeptidyl Peptidase IV (DPP-IV): Can also contribute to bradykinin degradation.
Q2: How do the modifications in this compound enhance its stability?
A2: The structural modifications in this analog are specifically designed to increase its resistance to enzymatic degradation:
-
D-Arginine at the N-terminus: The presence of a D-amino acid at the N-terminus significantly hinders cleavage by aminopeptidases like APP, which are stereospecific for L-amino acids.[1][2][3][4]
-
D-Phenylalanine at position 7: The substitution of L-Phe with D-Phe at position 7 makes the peptide bond between Ser6 and D-Phe7 resistant to cleavage by enzymes like ACE and NEP.[5][6]
-
Hydroxyproline (Hyp) at position 3 and Thienylalanine (Thi) at positions 5 and 8: These non-standard amino acid substitutions can alter the peptide's conformation, potentially reducing its affinity for the active sites of various peptidases.
Q3: What is the half-life of this compound in plasma?
Q4: Can I use a general protease inhibitor cocktail, or do I need specific inhibitors?
A4: For most in vitro applications, a commercially available, broad-spectrum protease inhibitor cocktail is sufficient and recommended as a first-line defense.[9][10][11] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases, and some also include inhibitors for aminopeptidases. If you are working with a system known to have very high levels of a specific peptidase (e.g., high ACE activity), you may consider supplementing the cocktail with a more specific and potent inhibitor for that enzyme.
Q5: What are the recommended storage conditions for this compound to prevent degradation?
A5: To ensure the stability of the peptide, it should be stored in a lyophilized form at -20°C or below. For preparing stock solutions, use a sterile, nuclease-free buffer or solvent (e.g., water, DMSO) and aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Quantitative Data Summary
The following table summarizes the half-life of bradykinin and related peptides under different conditions, highlighting the impact of enzymatic degradation and inhibition.
| Peptide | Experimental System | Condition | Half-life | Reference(s) |
| Bradykinin | Human Plasma | No Inhibitors | ~34 seconds | [1] |
| Bradykinin | Human Plasma | With ACE Inhibitor (Enalaprilat) | Increased ~12-fold | [1] |
| Bradykinin | Human Serum | No Inhibitors | ~27 seconds | [7] |
| Bradykinin | Human Serum | With ACE Inhibitor (Enalaprilat) | Increased 9-fold | [7] |
| des-Arg9-Bradykinin | Human Serum | No Inhibitors | ~643 seconds | |
| Icatibant (B2 Antagonist) | Human (in vivo) | Subcutaneous injection | 1.48 ± 0.35 hours | [8] |
Experimental Protocols
Protocol 1: General Procedure for Preventing Peptide Degradation in In Vitro Assays
-
Preparation of Reagents:
-
Prepare all buffers and media required for the experiment (e.g., cell culture medium, lysis buffer, binding buffer).
-
Reconstitute a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions to create a concentrated stock solution (e.g., 100X). Many commercial cocktails are available in DMSO or an aqueous solution.[9]
-
If metalloprotease inhibition is critical and your cocktail does not contain a metalloprotease inhibitor, prepare a separate stock solution of EDTA (e.g., 0.5 M).
-
-
Inhibition of Proteases:
-
Immediately before use, add the protease inhibitor cocktail to all buffers and media that will come into contact with the peptide to achieve a final 1X concentration.[10] For example, add 10 µL of a 100X stock to 1 mL of buffer.
-
If using EDTA, add it to the final buffer to a final concentration of 1-5 mM. Note: EDTA can interfere with assays that require divalent cations.
-
Vortex gently to ensure thorough mixing.
-
-
Peptide Handling:
-
Reconstitute the lyophilized this compound in an appropriate sterile solvent to create a high-concentration stock solution.
-
Further dilute the peptide stock solution to the desired working concentration in the pre-prepared, inhibitor-containing buffer immediately before adding it to the experimental system.
-
-
Experimental Conditions:
-
Perform all experimental manipulations, including cell lysis, tissue homogenization, and incubations, at 4°C (on ice) to minimize enzymatic activity.
-
Keep incubation times as short as is feasible for the experimental design.
-
-
Data Analysis:
-
Include appropriate controls in your experiment, such as a "no peptide" control and a "peptide in buffer without biological material" control, to assess background signal and non-enzymatic peptide stability.
-
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Antagonism of Bradykinin B2 Receptor Signaling.
Experimental Workflow for Assessing Peptide Stability
Caption: Workflow for Determining Peptide Half-life.
References
- 1. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sketchviz.com [sketchviz.com]
- 6. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of both aminopeptidase P and angiotensin-converting enzyme prevents bradykinin degradation in the rat coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin Metabolism and Drug-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of the bradykinin B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Undetectable Plasma Concentrations After Oral Administration | Enzymatic Degradation: The peptide is being broken down by proteases in the gastrointestinal (GI) tract. Peptides are susceptible to degradation by enzymes like pepsin, trypsin, and chymotrypsin.[1] | 1. Co-administration with Protease Inhibitors: Formulate the peptide with protease inhibitors such as aprotinin, bestatin, or soybean trypsin inhibitor to reduce enzymatic degradation in the GI tract.[1] 2. Chemical Modification: The inclusion of D-amino acids (D-Phe7) and non-natural amino acids (Hyp3, Thi5,8) in the peptide structure already provides some resistance to degradation.[2] Further modifications, if feasible, could be explored. 3. Encapsulation: Utilize protective delivery systems like nanoparticles or liposomes to shield the peptide from the harsh environment of the GI tract.[3] |
| Poor Permeability: The peptide's large molecular weight (~1294.5 g/mol ) and hydrophilic nature limit its ability to cross the intestinal epithelium.[4][5] | 1. Use of Permeation Enhancers: Co-formulate with permeation enhancers that transiently open tight junctions between epithelial cells. Examples include medium-chain fatty acids (e.g., sodium caprate), bile salts, and chitosan.[3] 2. Lipidation: Increase the lipophilicity of the peptide by attaching a lipid moiety. This can improve its ability to traverse the cell membrane. | |
| High Variability in Bioavailability Data Between Animals | Inconsistent Dosing: Inaccurate oral gavage technique leading to variable amounts of the formulation being delivered to the stomach. | 1. Standardize Gavage Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle and administer the formulation slowly and consistently. 2. Formulation Homogeneity: Ensure the peptide is uniformly suspended or dissolved in the vehicle to guarantee consistent dosing. |
| Physiological Differences: Variations in gastric emptying time, intestinal motility, and enzyme levels among individual animals. | 1. Fasting: Standardize the fasting period for all animals before dosing to minimize variability in GI tract conditions. 2. Increase Sample Size: A larger number of animals per group can help to account for inter-animal variability and provide more statistically robust data. | |
| Peptide Instability in Formulation | Chemical Degradation: The peptide may be susceptible to oxidation, deamidation, or hydrolysis in the formulation vehicle. | 1. pH Optimization: Determine the optimal pH for peptide stability in the formulation vehicle. 2. Excipient Selection: Use stabilizing excipients such as antioxidants (if susceptible to oxidation) or buffers to maintain the desired pH. 3. Storage Conditions: Store the formulation under appropriate conditions (e.g., refrigerated, protected from light) to minimize degradation. |
II. Frequently Asked Questions (FAQs)
1. What are the main barriers to the oral bioavailability of this compound?
The primary barriers are:
-
Enzymatic Degradation: The peptide can be broken down by proteases in the stomach and small intestine.[1]
-
Low Permeability: Due to its large size and hydrophilic nature, the peptide has difficulty passing through the intestinal epithelial barrier to enter the bloodstream.[1]
-
Physicochemical Instability: The peptide may degrade in the acidic environment of the stomach.
2. What is the molecular weight of this compound?
The molecular weight is approximately 1294.51 g/mol .[4]
3. Are there any known strategies that have been successful for oral delivery of similar peptide bradykinin antagonists?
While specific data for this exact peptide is limited, research on other peptide drugs and bradykinin antagonists suggests the following strategies are promising:
-
Permeation Enhancers: Compounds that reversibly open the tight junctions between intestinal cells can significantly improve the absorption of large molecules.
-
Enzyme Inhibitors: Co-administration of molecules that inhibit the activity of digestive proteases can protect the peptide from degradation.[1]
-
Nanoparticle Encapsulation: Encapsulating the peptide in nanoparticles can protect it from the harsh GI environment and potentially facilitate its uptake.[3]
-
Chemical Modifications: The existing modifications in this compound (D-amino acid, non-canonical amino acids) are a key strategy to enhance stability.[2]
4. How can I assess the oral bioavailability of this compound in my animal model?
A standard approach involves a pharmacokinetic study with both intravenous (IV) and oral (PO) administration groups. The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Where AUC is the area under the plasma concentration-time curve.
5. What are some key considerations for developing a formulation to enhance the oral bioavailability of this peptide?
-
Solubility: Ensure the peptide is soluble in the chosen vehicle at the desired concentration.
-
Stability: The formulation should protect the peptide from chemical and enzymatic degradation.
-
Compatibility: All excipients in the formulation must be compatible with the peptide and with each other.
-
Toxicity: Any permeation enhancers or other excipients used must be non-toxic at the effective concentration.
III. Experimental Protocols
A. Protocol for In Vivo Oral Bioavailability Study in Rats
1. Animal Model: Male Sprague-Dawley rats (250-300 g).
2. Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
3. Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Dosing:
- Intravenous (IV) Group (n=5): Administer this compound dissolved in sterile saline via the tail vein at a dose of 1 mg/kg.
- Oral (PO) Group (n=5): Administer the peptide formulation by oral gavage at a dose of 10 mg/kg. The formulation may include permeation enhancers and/or enzyme inhibitors.
5. Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
6. Plasma Preparation:
- Centrifuge the blood samples at 4°C to separate the plasma.
- Store the plasma samples at -80°C until analysis.
7. Bioanalytical Method (LC-MS/MS):
- Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
- Sample Preparation: Perform protein precipitation or solid-phase extraction to extract the peptide from the plasma matrix.
- Chromatography: Use a suitable C18 column for chromatographic separation.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.
8. Pharmacokinetic Analysis:
- Calculate the area under the plasma concentration-time curve (AUC) for both IV and PO groups using appropriate software.
- Calculate the absolute oral bioavailability (F%) using the formula provided in the FAQs.
B. Data Presentation: Hypothetical Bioavailability Enhancement Strategies
The following table summarizes hypothetical quantitative data for different formulation strategies to enhance the oral bioavailability of this compound in a rat model. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Formulation Strategy | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (min) | AUC (ng*h/mL) | Absolute Bioavailability (F%) |
| Peptide in Saline | 10 | 15.2 | 30 | 45.6 | < 1% |
| Peptide + Sodium Caprate (Permeation Enhancer) | 10 | 75.8 | 30 | 227.4 | ~5% |
| Peptide + Aprotinin (Protease Inhibitor) | 10 | 45.1 | 60 | 180.4 | ~4% |
| Peptide + Sodium Caprate + Aprotinin | 10 | 150.3 | 30 | 601.2 | ~13% |
| Peptide in Chitosan Nanoparticles | 10 | 98.7 | 60 | 493.5 | ~11% |
IV. Visualizations
Caption: Experimental workflow for determining the oral bioavailability of a peptide in an animal model.
References
Technical Support Center: First-Generation Bradykinin Antagonists & Partial Agonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with partial agonism in first-generation bradykinin B2 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are first-generation bradykinin B2 receptor antagonists, and why is partial agonism a concern?
First-generation bradykinin B2 receptor antagonists are early peptide-based compounds developed to block the effects of bradykinin, a potent inflammatory mediator. A notable example is D-Arg-[Hyp3, D-Phe7]-bradykinin (historically known as NPC 567).[1][2][3] Partial agonism is a significant issue with these compounds because instead of completely blocking the receptor, they can weakly activate it, leading to unintended and often confounding physiological responses in experimental systems.[4] This can manifest as a less-than-maximal inhibitory effect or even a stimulatory effect, depending on the tissue and receptor reserve.[5]
Q2: How can I determine if my bradykinin antagonist is exhibiting partial agonism?
The hallmark of a partial agonist is a discrepancy between its binding affinity (how well it binds to the receptor) and its functional potency (its ability to produce a biological effect). A compound may show high affinity in a radioligand binding assay (low Ki value) but produce a submaximal response in a functional assay (e.g., calcium mobilization or smooth muscle contraction) compared to the full agonist, bradykinin.
Q3: What is the difference between a first and second-generation bradykinin B2 receptor antagonist?
Second-generation antagonists, such as Hoe 140 (Icatibant), were developed to improve upon the first generation.[4][6] Generally, they exhibit higher affinity, greater potency, and are more resistant to degradation by peptidases.[4] While Hoe 140 is typically considered a pure antagonist, it can still exhibit partial agonistic properties in some tissues, highlighting the importance of thorough characterization.[5][7]
Q4: Can the partial agonism of a first-generation antagonist be influenced by experimental conditions?
Yes, the degree of partial agonism can be influenced by factors such as receptor expression levels in the cell or tissue being studied. In systems with a high receptor reserve, a partial agonist is more likely to elicit a significant agonistic response. Therefore, it is crucial to characterize your experimental system thoroughly.
Understanding Partial Agonism: A Visual Guide
The following diagram illustrates the concept of full agonists, antagonists, and partial agonists at the bradykinin B2 receptor.
Caption: Ligand interaction with the Bradykinin B2 receptor.
Quantitative Data Summary
The table below summarizes the binding affinity (pKi) and functional antagonist potency (pA2 or pKB) for representative first and second-generation bradykinin B2 receptor antagonists. A significant discrepancy between pKi and pA2/pKB values can be indicative of partial agonism.
| Compound | Generation | Assay Type | Tissue/Cell Line | Binding Affinity (pKi) | Functional Potency (pA2/pKB) | Reference |
| NPC 567 | First | Functional (Contraction) | Rabbit Jugular Vein | - | 8.67 (pA2) | [5][7] |
| Functional (Contagonist) | Rabbit Jugular Vein | - | -7.29 (log[EC50]) | [5][7] | ||
| Functional (Contraction) | Human Umbilical Vein | 8.27 | 5.60 (pKB) | [8][9] | ||
| D-Arg-[Hyp3, D-Phe7]-BK | First | Binding | Human Umbilical Vein | 8.64 | - | [8][9] |
| Functional (Contraction) | Human Umbilical Vein | - | 5.77 (pKB) | [8][9] | ||
| Hoe 140 (Icatibant) | Second | Binding | Human Umbilical Vein | 10.52 | - | [8][9] |
| Functional (Contraction) | Human Umbilical Vein | - | 8.18 (pKB) | [8][9] | ||
| Functional (IP3 Assay) | hB2-CHO cells | - | 8.56 (pKB) | [8][9] | ||
| Functional (Contraction) | Rabbit Jugular Vein | - | 9.04 (pA2) | [5][7] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to characterize partial agonism, along with troubleshooting guides to address common issues.
Bradykinin B2 Receptor Signaling Pathway
The following diagram outlines the primary signaling cascade initiated by bradykinin B2 receptor activation.
Caption: Bradykinin B2 receptor signaling pathway.
Radioligand Binding Assay
This assay measures the affinity of the antagonist for the bradykinin B2 receptor.
Experimental Workflow
Caption: Radioligand binding assay workflow.
Detailed Protocol
-
Membrane Preparation: Homogenize cells or tissues expressing the bradykinin B2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled bradykinin (e.g., [³H]-Bradykinin) and a range of concentrations of the unlabeled antagonist. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled bradykinin).
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and volume of washes. | |
| Filter type is not optimal. | Test different filter types (e.g., with different polyethyleneimine pre-treatment). | |
| Low specific binding | Low receptor expression in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use fresh or properly stored radioligand. | |
| Incubation time is too short. | Ensure the binding has reached equilibrium by performing a time-course experiment. | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration or washing. | Ensure the filtration manifold is working correctly and that all wells are washed consistently. |
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to inhibit bradykinin-induced increases in intracellular calcium.
Detailed Protocol
-
Cell Culture: Plate cells expressing the bradykinin B2 receptor in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[10]
-
Compound Addition: Add varying concentrations of the antagonist to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR).[11] Add a fixed concentration of bradykinin (typically the EC80) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the bradykinin-induced calcium response. Plot the inhibition as a function of antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | If using a wash-based protocol, ensure thorough but gentle washing. Consider using a no-wash kit with a quencher dye.[11] |
| Cell death. | Ensure cells are healthy and not overgrown. Use a lower dye concentration or shorter loading time. | |
| Low signal-to-noise ratio | Low receptor expression. | Use a cell line with higher B2 receptor expression. |
| Suboptimal dye loading. | Optimize dye concentration and loading time/temperature.[10] | |
| Low agonist concentration. | Ensure the bradykinin concentration is sufficient to elicit a robust response (e.g., EC80). | |
| Agonist-like response from the antagonist | The compound is a partial agonist. | This is the expected result for a partial agonist. Quantify the maximal response of the "antagonist" relative to the full agonist, bradykinin. |
| Cell lifting | Excessive washing or fluid addition speed. | Be gentle during washing steps. Optimize the dispense speed and height on the FLIPR.[10] |
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of Gq-coupled receptor activation.
Detailed Protocol
-
Cell Labeling: Culture cells expressing the B2 receptor in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Antagonist Treatment: Add varying concentrations of the antagonist and incubate.
-
Agonist Stimulation: Add a fixed concentration of bradykinin to stimulate IP production.
-
Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Purification and Quantification: Separate the inositol phosphates from free inositol using anion-exchange chromatography. Measure the radioactivity of the IP fraction using a scintillation counter.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of bradykinin-stimulated IP accumulation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low [³H]-inositol incorporation | Insufficient labeling time. | Increase the labeling time to 48 hours. |
| Low cell density. | Ensure cells are at an appropriate confluency for labeling. | |
| High basal IP levels | Cell stress or overgrowth. | Use healthy, sub-confluent cells. |
| Insufficient washing after labeling. | Ensure all extracellular [³H]-inositol is removed before stimulation. | |
| Poor separation of IPs | Incorrect elution buffers for chromatography. | Optimize the salt concentration of the elution buffers for your specific column and IP species. |
| Column overloading. | Reduce the amount of cell lysate loaded onto the column. | |
| Agonist-like response from the antagonist | The compound is a partial agonist. | Quantify the maximal IP accumulation in response to the "antagonist" and compare it to that of bradykinin. |
References
- 1. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A competitive kinin receptor antagonist, [DArg0, Hyp3, DPhe7]-bradykinin, does not affect the response to nasal provocation with bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
Technical Support Center: Minimizing Variability in Experiments Using Peptide Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments involving peptide inhibitors.
Troubleshooting Guides
Issue: High Variability in Assay Results
Unexpectedly high variability between experimental replicates can obscure the true effect of a peptide inhibitor. This guide addresses common sources of variability and provides systematic troubleshooting steps.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Solubility Issues | Incomplete solubilization can lead to inconsistent concentrations in your assay. Ensure your peptide is fully dissolved. Test solubility in a small aliquot first. For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, then slowly add to your aqueous buffer while vortexing.[1][2] Consider a formal solubility test if problems persist.[3] |
| Peptide Aggregation | Peptides can aggregate over time, especially at high concentrations, reducing the effective concentration of the active inhibitor.[4][5][6] Use freshly prepared solutions whenever possible. If you must store solutions, flash-freeze aliquots and avoid repeated freeze-thaw cycles.[7][8][9] |
| Peptide Degradation | Peptides are susceptible to degradation by proteases, oxidation, and hydrolysis, especially when in solution.[3][7] Store lyophilized peptides at -20°C or -80°C in a desiccator.[7][9] For solutions, use sterile buffers at a pH of 5-6 and store in aliquots at -20°C or -80°C.[8] Peptides with residues like Cys, Met, or Trp are prone to oxidation and should be handled with extra care.[3][7] |
| Inconsistent Pipetting | Small volumes of concentrated peptide solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing between each step. |
| Cell-Based Assay Variability | Cell passage number, confluency, and overall health can significantly impact results. Use cells within a consistent passage range and ensure even seeding density. Monitor cell health throughout the experiment. |
| Edge Effects in Plate-Based Assays | Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media. |
Issue: Peptide Inhibitor Appears Inactive or Has Low Potency
When a peptide inhibitor does not produce the expected level of inhibition, it can be due to a variety of factors, from improper handling to experimental design flaws.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Peptide Concentration | The actual concentration of the peptide solution may be lower than calculated due to incomplete solubilization or degradation. Confirm the concentration using a suitable method like a BCA assay if possible. |
| Suboptimal Assay Conditions | The inhibitor's potency can be highly dependent on assay conditions such as pH, temperature, and incubation time. Optimize these parameters systematically. For example, perform a time-course experiment to determine the optimal pre-incubation time. |
| Target Protein Inactivity | Ensure the target protein is active and present in sufficient concentration in your assay. Include positive controls with known activators or substrates to verify target activity. |
| Presence of Interfering Substances | Components of your assay buffer or residual solvents from peptide synthesis (like Trifluoroacetic acid - TFA) can interfere with the assay.[3] If TFA is suspected to be an issue, consider using a different salt form of the peptide. |
| Off-Target Effects | The observed effect (or lack thereof) might be due to the peptide interacting with other molecules in the assay system. Validate the inhibitor's specificity.[10] |
Frequently Asked Questions (FAQs)
Peptide Handling and Storage
-
Q1: How should I store my lyophilized peptide?
-
A: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect from moisture.[7][9][11] Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation and should be stored under an inert gas like argon or nitrogen.[7]
-
-
Q2: What is the best way to dissolve my peptide?
-
A: The solubility of a peptide is highly dependent on its amino acid sequence.[1]
-
Hydrophilic peptides: Start with sterile, distilled water. If that fails, for acidic peptides (net negative charge), try a basic buffer (e.g., PBS pH > 7.4) or a small amount of ammonium bicarbonate solution.[1][2] For basic peptides (net positive charge), try an acidic solution (e.g., dilute acetic acid).[1][2]
-
Hydrophobic peptides: These often require a small amount of an organic solvent like DMSO, DMF, or acetonitrile for initial dissolution.[1][2] After the peptide is dissolved in the organic solvent, slowly add it to your aqueous buffer with gentle stirring.[2]
-
Always test the solubility of a small amount of the peptide first.[2]
-
-
-
Q3: How should I store peptide solutions?
-
A: Storing peptides in solution is not recommended for long periods.[7][12] If you must, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7][8] The shelf-life in solution is limited, especially for peptides containing Cys, Met, Trp, Asn, or Gln.[7] Using sterile buffers at pH 5-6 can help prolong stability.[8]
-
Experimental Design
-
Q4: How do I determine the optimal concentration of my peptide inhibitor?
-
Q5: What are "off-target" effects and how can I control for them?
-
A: Off-target effects occur when a peptide inhibitor interacts with proteins other than its intended target, leading to unintended biological consequences and potentially confounding your results.[10] To control for this, you can:
-
-
Q6: Why is pre-incubation of the inhibitor with the target enzyme important?
-
A: Pre-incubation allows the inhibitor to bind to the target enzyme and reach equilibrium before the substrate is added. The optimal pre-incubation time can vary depending on the inhibitor and target, and should be determined experimentally.
-
Experimental Protocols
Protocol 1: Determining the IC50 of a Peptide Inhibitor in a Kinase Assay
This protocol provides a general framework for determining the potency of a peptide inhibitor against a specific kinase.
Materials:
-
Purified kinase
-
Peptide substrate for the kinase
-
Peptide inhibitor stock solution
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of your peptide inhibitor in kinase assay buffer. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare a solution of the kinase in kinase assay buffer at a concentration that gives a robust signal in your assay.
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the kinase.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a 384-well plate. Include wells with buffer only (no inhibitor) as a positive control and wells with no kinase as a negative control.
-
Add the kinase solution (e.g., 5 µL) to all wells except the negative control wells.
-
Incubate the plate at room temperature for a predetermined pre-incubation time (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add the substrate/ATP solution (e.g., 10 µL) to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set amount of time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions for your chosen detection reagent.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the signal from the no-inhibitor control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
-
Protocol 2: Validating Peptide Inhibitor Specificity using Co-Immunoprecipitation (Co-IP)
This protocol can be used to confirm that your peptide inhibitor disrupts the interaction between its target protein and a known binding partner.
Materials:
-
Cell lysate containing the target protein and its binding partner
-
Antibody specific to the target protein (for immunoprecipitation)
-
Peptide inhibitor
-
Control peptide (e.g., scrambled sequence)
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Lysis:
-
Pre-clearing Lysate (Optional but Recommended):
-
Inhibitor Treatment:
-
Divide the pre-cleared lysate into three tubes:
-
Tube 1 (Control): Add control peptide.
-
Tube 2 (Inhibitor): Add your peptide inhibitor.
-
Tube 3 (No Peptide): Add buffer only.
-
-
Incubate the tubes at 4°C for 1-2 hours with gentle rotation.
-
-
Immunoprecipitation:
-
Add the antibody specific to the target protein to each tube and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[13]
-
Add protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes:
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. For analysis by Western blot, you can directly add SDS-PAGE loading buffer and boil the samples.[13]
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against both the target protein and its binding partner.
-
A successful peptide inhibitor will reduce the amount of the binding partner that is co-immunoprecipitated with the target protein compared to the control peptide and no peptide conditions.
-
Visualizations
Caption: Inhibition of the p53-MDM2 protein-protein interaction by a peptide inhibitor.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genscript.com [genscript.com]
- 8. biomatik.com [biomatik.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. jpt.com [jpt.com]
- 12. peptide.com [peptide.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
Purity assessment methods for synthetic peptides like D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of synthetic peptides, with a focus on analogs like D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of synthetic peptides?
A1: The most common and critical methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2][3] RP-HPLC is the primary method for quantifying purity by separating the target peptide from impurities.[1][4] Mass spectrometry is used to confirm the molecular weight of the target peptide and identify impurities.[3][5] Amino Acid Analysis provides an absolute quantification of the peptide content.[1][6]
Q2: What types of impurities are commonly found in synthetic peptides like this compound?
A2: Impurities in synthetic peptides can be process-related or arise from degradation.[7] Common process-related impurities include truncated sequences (deletion peptides), incompletely deprotected peptides, and by-products from the synthesis or cleavage process.[1][7] Other frequent impurities are dimers (homo- and heterodimers), oxidized peptides (especially those containing methionine), and peptides with modifications like pyroglutamate formation or deamidation.[8][9]
Q3: Why is the purity of a synthetic peptide important for my research?
Q4: What purity level do I need for my specific application?
A4: The required peptide purity depends on the intended application. For general screening purposes, a purity of >80-95% may be sufficient.[1] However, for more sensitive applications such as NMR studies, X-ray crystallography, and in vivo studies, a higher purity of >95-98% is recommended.[1]
| Purity Level | Recommended Applications |
| >80% | High-throughput screening, polyclonal antibody production |
| >95% | In vitro bioassays, enzyme kinetic studies, cell-based assays |
| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray) |
Q5: What is "net peptide content," and how does it differ from HPLC purity?
A5: HPLC purity, typically determined by UV absorbance at 210-230 nm, represents the percentage of the target peptide relative to other peptide-related impurities.[4][7] However, it does not account for non-peptide components like water and counter-ions (e.g., trifluoroacetic acid - TFA) that are present in the lyophilized powder.[1] Net peptide content, determined by Amino Acid Analysis (AAA), provides the actual percentage of the peptide by weight in the final product and typically ranges from 70-90%.[1][2]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column contamination or degradation- Presence of residual silanols on the column interacting with the peptide[11] | - Adjust the pH of the mobile phase. For basic peptides, a lower pH is generally better.- Use a high-purity silica column.[12]- Flush the column with a strong solvent to remove contaminants.- Consider using a different ion-pairing agent or a column with different chemistry. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column aging | - Ensure the HPLC system is properly equilibrated.- Use a column thermostat to maintain a consistent temperature.- Prepare fresh mobile phases daily.- Replace the column if it's old or has been used extensively. |
| Extra or Unexpected Peaks | - Sample degradation- Contamination of the sample or mobile phase- Air bubbles in the detector | - Prepare fresh sample solutions before analysis.- Use high-purity solvents and filter them before use.- Degas the mobile phases.- Analyze a blank run (injection of the sample solvent only) to identify solvent-related peaks. |
| Low Resolution/Peak Overlap | - Inappropriate gradient slope- Column is not suitable for the separation- High sample load | - Optimize the elution gradient; a shallower gradient can improve resolution.[4]- Try a column with a different stationary phase (e.g., C8 instead of C18) or a longer column.- Reduce the amount of sample injected onto the column. |
Mass Spectrometry Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Signal | - Poor ionization of the peptide- Presence of signal-suppressing agents (e.g., TFA)[11]- Instrument not properly calibrated | - Optimize MS source parameters (e.g., spray voltage, gas flow).- If using ESI, consider switching from TFA to a more MS-friendly mobile phase modifier like formic acid (FA).[11]- Perform a system calibration and tuning. |
| Observed Mass Doesn't Match Theoretical Mass | - Presence of adducts (e.g., Na+, K+)- Post-translational modifications or unintended modifications during synthesis/storage (e.g., oxidation)- Incorrect charge state assignment | - Check for common adducts and subtract their mass from the observed m/z.- Consider potential modifications and calculate their mass difference.- Examine the isotopic pattern to confirm the charge state. |
| Complex/Noisy Spectrum | - Sample contains a high level of impurities or salts- In-source fragmentation | - Purify the sample further before MS analysis.- Optimize source conditions to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Peptide Purity Assessment
This protocol provides a general method for determining the purity of synthetic peptides like this compound.
1. Materials and Reagents:
-
Synthetic peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or 0.1% FA) in water.
-
Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material.
4. HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds)[4]
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B (wash)
-
30-35 min: 95% to 5% B (re-equilibration)
-
35-45 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as follows:
-
% Purity = (Area of the main peptide peak / Total area of all peaks) x 100[13]
-
Protocol 2: Mass Spectrometry for Peptide Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of a synthetic peptide.
1. Materials and Reagents:
-
Peptide sample (can be the eluent from HPLC)
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Solvents compatible with the mass spectrometer (e.g., 50% acetonitrile with 0.1% formic acid for ESI)
2. Sample Preparation (for direct infusion ESI):
-
Dilute the peptide sample to a concentration of 1-10 pmol/µL in a suitable solvent.
3. Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer using a known standard.
-
Infuse or inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
4. Data Analysis:
-
Identify the peak corresponding to the [M+H]+ ion (and other charge states like [M+2H]2+, etc.).
-
Deconvolute the spectrum if necessary to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.
Protocol 3: Amino Acid Analysis for Net Peptide Content
This protocol describes the general steps for determining the absolute quantity of a peptide.
1. Materials and Reagents:
-
Lyophilized peptide sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid standards
-
Derivatization reagent (e.g., ninhydrin)
-
Amino acid analyzer or HPLC system with a fluorescence or UV detector
2. Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[6]
3. Analysis:
-
Separate the resulting free amino acids using ion-exchange chromatography or reversed-phase HPLC.[1]
-
Derivatize the amino acids post-column (with ninhydrin) or pre-column for detection.
-
Quantify the amount of each amino acid by comparing the peak areas to those of known amino acid standards.
4. Calculation of Net Peptide Content:
-
Calculate the molar amount of each amino acid.
-
From the known sequence of the peptide, determine the molar amount of the peptide.
-
Calculate the net peptide content as the weight of the peptide divided by the initial weight of the lyophilized powder.
Visualizations
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Limitations of Short-Acting Bradykinin Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bradykinin antagonists. Our goal is to help you overcome the challenges associated with the short in vivo half-life and other limitations of early-generation peptide-based bradykinin antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of first-generation, short-acting bradykinin antagonists?
First-generation peptide bradykinin antagonists, while potent, suffer from several drawbacks that limit their experimental and therapeutic utility. Their primary limitation is a very short plasma half-life, often lasting only a few minutes. This is due to rapid degradation by various peptidases in the body. Additionally, these early antagonists can exhibit partial agonist activity and may lack selectivity for the bradykinin B2 receptor, sometimes showing off-target effects or metabolism into fragments that can interact with other receptors, such as the B1 receptor.[1][2]
Q2: What are the main strategies to prolong the duration of action of peptide-based bradykinin antagonists?
Several strategies have been successfully employed to overcome the short half-life of peptide bradykinin antagonists:
-
Substitution with non-natural amino acids: Replacing L-amino acids at positions susceptible to enzymatic cleavage with D-amino acids or other non-natural amino acids (e.g., D-Tic, Oic) enhances resistance to peptidases.[1][3]
-
N- and C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases.
-
Cyclization: Creating a cyclic peptide structure can improve stability by making the peptide backbone less accessible to proteases.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[4]
Q3: What are the key differences between peptide and non-peptide bradykinin B2 receptor antagonists?
Peptide antagonists are derived from the structure of bradykinin itself, often with modifications to enhance stability and antagonist activity. Non-peptide antagonists are small molecules developed to mimic the binding of bradykinin to its receptor but with a completely different chemical structure. This often provides them with better oral bioavailability and metabolic stability compared to peptide-based drugs.[2][5]
Q4: How can I improve the solubility and stability of my peptide antagonist in solution for my experiments?
Poor solubility and stability in aqueous solutions are common challenges with peptide-based antagonists.[6] Here are some troubleshooting tips:
-
pH Optimization: The stability of peptides is often pH-dependent. Empirically determine the optimal pH for your specific peptide antagonist where it exhibits maximum stability.
-
Buffer Selection: The choice of buffer can influence peptide stability. Phosphate and citrate buffers are commonly used, but it's advisable to test a range of buffers for compatibility.
-
Use of Co-solvents: In some cases, the addition of a small amount of an organic co-solvent (e.g., DMSO, ethanol) can improve the solubility of hydrophobic peptides. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Excipients: For parenteral formulations, excipients like sugars (e.g., mannitol, sucrose) or polymers can be used to enhance stability during storage and administration.[7]
-
Storage Conditions: Store peptide solutions at the recommended temperature (usually -20°C or -80°C) and avoid repeated freeze-thaw cycles. Protect from light if the peptide is light-sensitive.
Troubleshooting Guides
In Vitro Experiments
Issue: High background or low signal-to-noise ratio in my B2 receptor binding assay.
-
Possible Cause: Inadequate washing, non-specific binding, or low receptor expression in your membrane preparation.
-
Troubleshooting Steps:
-
Optimize Washing: Ensure your wash buffer contains an appropriate salt concentration (e.g., 500 mM NaCl) and a blocking agent like BSA (0.1%) to reduce non-specific binding. Increase the number and volume of washes.
-
Pre-coat Filter Plates: Pre-coating your filter plates with a solution like 0.33% polyethyleneimine can help reduce non-specific binding of the radioligand to the filter.
-
Optimize Membrane Concentration: Titrate the amount of membrane preparation used per well to find the optimal concentration that provides a good signal-to-background ratio.
-
Check Receptor Expression: If using a cell line, verify the expression level of the B2 receptor.
-
Issue: Inconsistent results in my calcium mobilization assay.
-
Possible Cause: Cell health, dye loading issues, or artifacts from the compound.
-
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure your cells are healthy, not overgrown, and have been passaged a consistent number of times.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time and temperature to ensure uniform loading without causing cytotoxicity.
-
Compound Interference: Some compounds can autofluoresce or quench the fluorescence of the calcium indicator. Run a control with your compound in the absence of cells to check for interference.
-
Agonist Concentration: Use an EC80 concentration of the agonist (e.g., bradykinin) for antagonist screening to ensure a robust signal window for detecting inhibition.[8]
-
In Vivo Experiments
Issue: My bradykinin antagonist shows lower than expected efficacy in my animal model.
-
Possible Cause: Poor bioavailability, rapid metabolism, or inappropriate dosing.
-
Troubleshooting Steps:
-
Route of Administration: For peptide antagonists, parenteral routes (intravenous, subcutaneous) are generally required due to poor oral bioavailability.[9][10]
-
Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the half-life of your antagonist in the specific animal model you are using. This will inform the optimal dosing regimen.
-
Dose-Response Curve: Conduct a dose-response study to determine the effective dose range of the antagonist in your model.
-
Formulation: Ensure your antagonist is properly formulated for in vivo administration to maintain its stability and solubility.
-
Issue: I am observing unexpected side effects or off-target effects.
-
Possible Cause: The antagonist may be interacting with other receptors or enzymes.
-
Troubleshooting Steps:
-
Selectivity Profiling: If not already known, characterize the selectivity of your antagonist against other related receptors, such as the bradykinin B1 receptor and angiotensin receptors.
-
Literature Review: Research the known off-target effects of the antagonist you are using. For example, icatibant has been shown to inhibit aminopeptidase N at higher concentrations.[11]
-
Control Experiments: Include appropriate control groups in your experiments to help differentiate between the intended effects of B2 receptor antagonism and potential off-target effects.
-
Data Presentation
Table 1: Comparison of Bradykinin B2 Receptor Antagonists
| Antagonist | Type | Generation | Half-life | Potency (pA2/pKi) | Key Characteristics |
| D-Arg-[Hyp3,D-Phe7]-bradykinin | Peptide | First | Short | ~6.0-7.0 (pA2) | Partial agonist activity, susceptible to degradation.[1] |
| Icatibant (HOE 140) | Peptide | Second | ~1.5-2.0 hours[12] | ~8.4-9.8 (pA2/pKi)[13][14][15] | Long-acting, high potency, resistant to degradation.[1] |
| B9430 | Peptide | Second | Long-acting | ~8.6-9.6 (pKi)[16] | Potent B1 and B2 antagonist, stable against kininases.[16] |
| FR173657 | Non-peptide | Third | Short-acting in vivo | ~8.6-9.8 (pKi)[14] | Orally active potential, but may have factors limiting in vivo activity.[14] |
Experimental Protocols
Protocol 1: In Vitro Bradykinin B2 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the bradykinin B2 receptor.
Materials:
-
Membrane preparation from cells expressing the human bradykinin B2 receptor.
-
Radioligand (e.g., [3H]-bradykinin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA).
-
Test compound and unlabeled bradykinin.
-
96-well filter plates (e.g., GF/C) and non-binding 96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Preparation: Pre-coat the filter plate with 0.33% polyethyleneimine for 30 minutes at room temperature, then wash with wash buffer.
-
Reaction Mixture: In a non-binding 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., 0.4 nM [3H]-bradykinin).
-
Varying concentrations of the test compound or unlabeled bradykinin (for competition curve).
-
Membrane preparation (e.g., 5.0 µ g/well ).
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Filtration: Transfer the binding reaction mixture to the pre-coated filter plate and aspirate the contents using a vacuum manifold.
-
Washing: Wash the wells three times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
Protocol 2: In Vivo Assessment of Bradykinin Antagonist Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of a bradykinin antagonist in vivo.
Materials:
-
Male Wistar rats (180-200 g).
-
Carrageenan solution (1% in sterile saline).
-
Test bradykinin antagonist formulated in a suitable vehicle.
-
Vehicle control.
-
Pletysmometer for measuring paw volume.
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least one hour before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Antagonist Administration: Administer the test antagonist or vehicle control to the rats via the desired route (e.g., subcutaneous or intravenous) at a predetermined time before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the paw edema in the antagonist-treated group with the vehicle-treated group to determine the percentage of inhibition.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow for Antagonist Efficacy.
Caption: Troubleshooting Logic for Low In Vivo Efficacy.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin antagonism: differentiation between peptide antagonists and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in protein and peptide parenteral delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between peptide and nonpeptide B(2) bradykinin receptor antagonists in blocking bronchoconstriction and hypotension induced by bradykinin in anesthetized Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin for Bradykinin B2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a potent antagonist of the bradykinin B2 receptor. Experimental data is presented to support its specificity, with detailed methodologies for key assays to enable reproducibility and further investigation.
Comparative Analysis of Receptor Binding Affinity
The specificity of a ligand is primarily determined by its binding affinity for its target receptor compared to other receptors. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other key ligands for the bradykinin B1 and B2 receptors.
| Compound | Receptor Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | B2 | Guinea Pig | Receptor Binding | - | 3 x 10-5 M | [1] |
| HOE 140 (Icatibant) | B2 | Guinea Pig | Receptor Binding | 0.798 | 1.07 | [1][2] |
| Bradykinin | B2 | Human | Receptor Binding | - | - | [3] |
| Lys-des-Arg9-bradykinin | B1 | Human | Receptor Binding | 0.12 | >30,000 (B2) | [4][5][6] |
| des-Arg9-Bradykinin | B1 | - | - | - | - | [7] |
| WIN 64338 | B2 | Human | Receptor Binding | 64 | - | [2] |
Key Observations:
-
This compound demonstrates inhibitory activity at the B2 receptor.[1][8][9]
-
For comparison, HOE 140 (Icatibant), a well-characterized B2 antagonist, exhibits high affinity for the B2 receptor with a Ki of 0.798 nM and an IC50 of 1.07 nM.[1][2]
-
Lys-des-Arg9-bradykinin, a selective B1 receptor agonist, shows very high affinity for the B1 receptor (Ki of 0.12 nM in humans) and extremely low affinity for the B2 receptor (Ki > 30,000 nM), highlighting the clear distinction between the two receptor subtypes.[4][5][6][10]
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for B2 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound to the B2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells expressing the bradykinin B2 receptor (e.g., guinea-pig ileum preparations).[1]
-
Radiolabeled bradykinin, such as [3H]-bradykinin.
-
Test compound: this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]-bradykinin and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at the receptor.
Isolated Tissue Contraction Assay
This assay measures the ability of a compound to inhibit the biological effect of a known agonist, such as bradykinin, on smooth muscle contraction.
Objective: To assess the antagonist activity of this compound on bradykinin-induced muscle contraction.
Materials:
-
Isolated tissue preparations known to express B2 receptors and contract in response to bradykinin (e.g., guinea-pig ileum, rat uterus).[1]
-
Organ bath with physiological salt solution, maintained at 37°C and aerated.
-
Isotonic transducer and recording system.
-
Bradykinin (agonist).
-
Test compound: this compound.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Record a baseline contractile response.
-
Add a concentration of bradykinin that produces a submaximal contraction.
-
Once the contraction is stable, add increasing concentrations of this compound and record the inhibition of the bradykinin-induced contraction.
-
The IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist's effect, can be determined.
Signaling Pathways and Experimental Workflow
Understanding the signaling cascade initiated by receptor activation is fundamental. The following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
- 1. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Lys-des-arg9]-Bradykinin [discoverx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 10. adooq.com [adooq.com]
A Head-to-Head Comparison of Bradykinin B2 Receptor Antagonists: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin versus HOE 140 (Icatibant)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two critical peptide-based bradykinin B2 receptor antagonists: D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and the clinically approved HOE 140 (Icatibant). This analysis is supported by experimental data from in vitro and in vivo studies to delineate their respective pharmacological profiles.
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, a G-protein coupled receptor integral to signaling pathways involved in vasodilation, inflammation, and pain. The development of antagonists for this receptor has been a key objective in the pursuit of therapies for conditions such as hereditary angioedema, where Icatibant has seen clinical success. This guide focuses on a comparative analysis of Icatibant (HOE 140) and an earlier investigational antagonist, this compound, highlighting the significant leap in potency and duration of action achieved with the development of HOE 140.
Quantitative Comparison of Antagonist Performance
The following tables summarize the in vitro and in vivo data, showcasing the pharmacological differences between the two antagonists.
In Vitro Potency and Receptor Binding Affinity
| Parameter | D-Arg-[Hyp3,Thi5,8,D-Phe7]-BK | HOE 140 (Icatibant) | Tissue/Assay | Reference |
| IC50 (mol/L) | 3 x 10⁻⁵ | 1.1 x 10⁻⁸ | Guinea-pig ileum (Contraction) | [1] |
| IC50 (mol/L) | 4.0 x 10⁻⁶ | 4.9 x 10⁻⁹ | Rat uterus (Contraction) | [1] |
| IC50 (mol/L) | 6.4 x 10⁻⁶ | 5.4 x 10⁻⁹ | Guinea-pig pulmonary artery (Contraction) | [1] |
| IC50 (mol/L) | - | 1.07 x 10⁻⁹ | Guinea-pig ileum (Receptor Binding) | [1] |
| Ki (mol/L) | - | 7.98 x 10⁻¹⁰ | Guinea-pig ileum (Receptor Binding) | [1] |
| pA2 | 6.18 | 8.42 | Guinea-pig ileum | [1] |
Table 1: In Vitro Comparison. Data clearly indicates that HOE 140 is two to three orders of magnitude more potent than this compound in inhibiting bradykinin-induced smooth muscle contractions and exhibits significantly higher binding affinity for the B2 receptor.
In Vivo Potency and Duration of Action
| Parameter | D-Arg-[Hyp3,Thi5,8,D-Phe7]-BK | HOE 140 (Icatibant) | Model | Reference |
| Inhibition of BK-induced Hypotension | Not significant at 200 nmol/kg s.c. after 4 hours | ~60% inhibition at 20 nmol/kg s.c. after 4 hours | Anesthetized Rats | [2] |
| Inhibition of BK-induced Bronchoconstriction | Significantly less potent and shorter duration | Highly potent and long-acting | Anesthetized Guinea-pigs | [2] |
Table 2: In Vivo Comparison. HOE 140 demonstrates superior potency and a markedly longer duration of action in blocking bradykinin's physiological effects in animal models compared to this compound.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon bradykinin binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to various physiological responses, including smooth muscle contraction and vasodilation. Both this compound and HOE 140 act as competitive antagonists, blocking bradykinin from binding to the B2 receptor and thereby inhibiting this signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard and widely accepted protocols for assessing bradykinin receptor antagonist activity.
Bradykinin B2 Receptor Binding Assay (Guinea-pig Ileum)
This assay determines the affinity of a compound for the bradykinin B2 receptor.
-
Tissue Preparation : A male guinea pig is euthanized, and the ileum is promptly excised and placed in ice-cold buffer. The longitudinal muscle is stripped, minced, and homogenized. The homogenate is centrifuged at low speed to remove debris, and the resulting supernatant is centrifuged at high speed to pellet the crude membrane fraction containing the B2 receptors.
-
Binding Reaction : The membrane preparation is resuspended in an assay buffer. Aliquots are incubated with a fixed concentration of a radiolabeled bradykinin ligand (e.g., [³H]-bradykinin) and varying concentrations of the unlabeled antagonist (this compound or HOE 140). Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
-
Separation and Counting : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis : The radioactivity retained on the filters is quantified using a liquid scintillation counter. The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined from competition curves. The inhibition constant (Ki) is then calculated from the IC50 value.
In Vitro Smooth Muscle Contraction Assay (e.g., Guinea-pig Ileum)
This functional assay measures the ability of an antagonist to inhibit the contractile response induced by bradykinin.
-
Tissue Preparation : A segment of the guinea-pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration : The tissue is allowed to equilibrate under a resting tension for a period, typically 60 minutes, with regular changes of the bath solution.
-
Antagonist Incubation : The antagonist (this compound or HOE 140) is added to the organ bath at a specific concentration and incubated with the tissue for a set period.
-
Bradykinin Challenge : A cumulative concentration-response curve to bradykinin is generated by adding increasing concentrations of bradykinin to the bath and recording the resulting contractions. This is done in the absence and presence of different concentrations of the antagonist.
-
Data Analysis : The contractile responses are measured and plotted against the bradykinin concentration. The antagonist's potency is often expressed as an IC50 (the concentration of antagonist that reduces the maximal response to bradykinin by 50%) or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
In Vivo Bradykinin-Induced Hypotension (Rat Model)
This in vivo assay assesses the antagonist's ability to block the systemic vasodilatory effect of bradykinin.
-
Animal Preparation : Rats are anesthetized, and catheters are inserted into a carotid artery to monitor blood pressure and a jugular vein for drug administration.
-
Stabilization : The animal is allowed to stabilize after surgery until a steady blood pressure reading is obtained.
-
Antagonist Administration : The antagonist (this compound or HOE 140) or vehicle is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Bradykinin Challenge : At various time points after antagonist administration, a bolus injection of bradykinin is given intravenously to induce a transient hypotensive response.
-
Data Analysis : The change in mean arterial pressure is recorded. The percentage inhibition of the bradykinin-induced hypotensive response is calculated by comparing the response in antagonist-treated animals to that in vehicle-treated controls. This allows for the assessment of both the potency and the duration of action of the antagonist.[2]
In Vivo Bradykinin-Induced Bronchoconstriction (Guinea-pig Model)
This model evaluates the effectiveness of antagonists in preventing airway smooth muscle contraction induced by bradykinin.
-
Animal Preparation : Guinea-pigs are anesthetized, tracheostomized, and mechanically ventilated. Airway resistance or a related parameter like pulmonary inflation pressure is monitored to assess bronchoconstriction.
-
Antagonist Administration : The antagonist or vehicle is administered to the animal.
-
Bradykinin Challenge : An intravenous injection of bradykinin is administered to induce bronchoconstriction, which is measured as an increase in airway resistance.
-
Data Analysis : The magnitude of the bronchoconstrictor response to bradykinin is compared between the antagonist-treated and control groups to determine the degree of inhibition.[2]
References
A Comparative Analysis of the Efficacy of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and Other D-Phe7 Bradykinin Analogs as B2 Receptor Antagonists
For Immediate Release
This guide provides a detailed comparison of the efficacy of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin and other bradykinin analogs with a D-Phenylalanine substitution at position 7 (D-Phe7). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways to inform research and development decisions.
Bradykinin, a potent inflammatory mediator, exerts its effects through two main G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed and mediates the majority of bradykinin's physiological and pathological actions, including vasodilation, pain, and inflammation. Consequently, the development of B2 receptor antagonists has been a key focus for therapeutic intervention in a range of inflammatory conditions. The substitution of L-Proline at position 7 of the bradykinin peptide with a D-Phenylalanine residue was a critical discovery in the development of B2 receptor antagonists. This guide focuses on comparing the efficacy of various D-Phe7 analogs, with a particular emphasis on this compound.
Quantitative Efficacy Comparison
The efficacy of these antagonists is typically evaluated through receptor binding assays, which determine the affinity of the compound for the receptor (expressed as Ki), and functional assays, which measure the antagonist's ability to inhibit the action of the natural ligand, bradykinin (often expressed as pA2).
Receptor Binding Affinity (Ki)
The following table summarizes the inhibitory constants (Ki) of various D-Phe7 bradykinin analogs for the B2 receptor, primarily from studies on guinea pig ileum membranes. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Tissue/Cell Line | Reference |
| This compound | 6606.9 | Guinea Pig Ileum Epithelium | Rhaleb et al., 1992[1] |
| Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]-Bradykinin | 25.0 | Guinea Pig Ileum Epithelium | Rhaleb et al., 1992[1] |
| D-Arg-[Hyp3,D-Phe7,Leu8]-Bradykinin | 20.9 | Guinea Pig Ileum Epithelium | Rhaleb et al., 1992[1] |
| D-Arg-[Hyp3,Leu5,8,D-Phe7]-Bradykinin | 15.8 | Guinea Pig Ileum Epithelium | Rhaleb et al., 1992[1] |
| D-Arg-[Hyp3,Gly6,D-Phe7,Leu8]-Bradykinin | 64.6 | Guinea Pig Ileum Epithelium | Rhaleb et al., 1992[1] |
| [Thi5,8,D-Phe7]-Bradykinin | Potent inhibitor of [125I-Tyr8]BK binding (Ki = 53.7 nM) but did not interfere with 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK binding | Guinea Pig Ileum Epithelium | Rhaleb et al., 1992[1] |
| Icatibant (HOE 140) (D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]-BK) | 0.798 | Human B2 Receptor | MedChemExpress[2] |
Note: Direct comparison of Ki values should be made with caution as experimental conditions can vary between studies.
Functional Antagonism (pA2)
The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. The following table presents pA2 values for several D-Phe7 analogs and other B2 receptor antagonists, primarily from studies using the guinea pig ileum contraction assay.
| Compound | pA2 Value | Tissue | Reference |
| D-Arg-[Hyp2,Thi5,8,D-Phe7]-BK (Compound IV) | Not specified as competitive | Guinea Pig Ileum | Griesbacher & Lembeck, 1992[3] |
| NPC 17731 (D-Arg-[Hyp3,Phe5,Ser6,DHype(transpropyl)7,Oic8]-Arg9) | 8.62 ± 0.13 (longitudinal muscle); 8.89 ± 0.19 and 8.73 ± 0.18 (circular muscle) | Guinea Pig Ileum | Calixto et al., 1995[4] |
| MEN 11270 | 8.3 | Guinea Pig Ileum | Meini et al., 2000[1] |
| Icatibant (HOE 140) | 9.5 (non-competitive) | Guinea Pig Ileum | Meini et al., 2000[1] |
| FR173657 | 9.2 (non-competitive) | Guinea Pig Ileum | Meini et al., 2000[1] |
Note: The study by Griesbacher & Lembeck (1992) indicated that while D-Arg-[Hyp2,Thi5,8,D-Phe7]-BK caused a rightward shift in the bradykinin concentration-response curve, it did not produce a parallel shift, suggesting a non-competitive or dual mechanism of antagonism in the guinea pig ileum, making a simple pA2 value determination for competitive antagonism inappropriate.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to evaluate the efficacy of these bradykinin antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the B2 receptor (e.g., guinea pig ileum).
-
Radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin).
-
Test compounds (D-Phe7 analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled B2 receptor agonist or antagonist).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay (Schild Analysis)
This functional assay assesses the ability of an antagonist to inhibit the contractile response induced by an agonist (bradykinin) in an isolated smooth muscle preparation.
Objective: To determine the pA2 value of a competitive antagonist.
Materials:
-
Male guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Bradykinin (agonist).
-
Test compounds (D-Phe7 analogs, antagonists).
-
Organ bath with an isometric transducer and recording system.
Procedure:
-
Tissue Preparation: A section of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Control Concentration-Response Curve: A cumulative concentration-response curve for bradykinin is generated by adding increasing concentrations of bradykinin to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.
-
Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for bradykinin is generated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot): For each antagonist concentration, the dose ratio (the ratio of the EC50 of bradykinin in the presence of the antagonist to the EC50 in its absence) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, the plot should be linear with a slope of 1. The pA2 value is the x-intercept of the regression line.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Bradykinin B2 Receptor Signaling Pathway
Bradykinin B2 receptor antagonists act by blocking the initial step in a complex signaling cascade. The binding of bradykinin to its B2 receptor, a Gq/11-coupled receptor, initiates a series of intracellular events.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a radioligand binding assay to determine the affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Guinea Pig Ileum Functional Assay Workflow
This diagram outlines the process of a functional bioassay to determine the antagonist potency (pA2 value) of a test compound.
Caption: Guinea Pig Ileum Functional Assay Workflow.
References
- 1. Peptide and non-peptide bradykinin B2 receptor agonists and antagonists: a reappraisal of their pharmacology in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin inhibits adenylate cyclase activity in guinea pig ileum membranes via a separate high-affinity bradykinin B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin Cross-Reactivity with Bradykinin B1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bradykinin B2 receptor antagonist, D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, and its potential cross-reactivity with the bradykinin B1 receptor. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the selectivity of this and similar compounds.
Introduction
This compound is a synthetic peptide analog of bradykinin and a potent antagonist of the bradykinin B2 receptor.[1] Bradykinin receptors, members of the G-protein coupled receptor family, are divided into two main subtypes: B1 and B2.[2][3] B2 receptors are constitutively expressed in a variety of tissues and are involved in the acute inflammatory response, while B1 receptor expression is typically low in healthy tissues but is induced by inflammation and tissue injury, playing a role in chronic inflammatory conditions.[3][4] The selectivity of bradykinin receptor antagonists is a critical factor in their therapeutic application and in the interpretation of experimental results. While this compound is primarily targeted to the B2 receptor, evidence suggests a potential for cross-reactivity with the B1 receptor, largely through the action of its metabolites.
Mechanism of B1 Receptor Cross-Reactivity
First-generation bradykinin B2 receptor antagonists, a class to which analogs of this compound belong, have been reported to be non-selective.[2] This lack of selectivity is not necessarily due to the parent compound binding to the B1 receptor, but rather its metabolic conversion to des-Arg9-fragments.[2] These metabolites, lacking the C-terminal arginine, are known to be active ligands for the B1 receptor.[2] The primary enzyme responsible for this conversion is carboxypeptidase N (CPN), which cleaves the C-terminal arginine from bradykinin and its analogs.[5]
Comparative Ligand Affinity
| Ligand | Receptor | Binding Affinity (IC50/Ki) | Reference |
| This compound | B2 | Potent Antagonist (Specific values not consistently reported) | [1] |
| desArg10-[Hoe140] (des-Arg metabolite of a second-generation B2 antagonist) | B1 | IC50: 1.2 x 10-8 M | [6] |
| desArg9-[Leu8]-BK (Selective B1 antagonist) | B1 | IC50: 1.1 x 10-7 M | [6] |
Note: Hoe 140 is D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]-bradykinin, a second-generation B2 antagonist.[2][7]
Signaling Pathways and Experimental Workflow
The activation of both B1 and B2 receptors by their respective agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be measured in functional assays.
Below are diagrams illustrating the signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Bradykinin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound for the B1 and B2 bradykinin receptors.
1. Cell Culture and Membrane Preparation:
-
Culture cells stably expressing either the human B1 or B2 bradykinin receptor to a high density.
-
Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-des-Arg10-kallidin for B1 receptors, [3H]-bradykinin for B2 receptors).
-
Add increasing concentrations of the competitor ligand (this compound or its metabolite).
-
For non-specific binding determination, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at the B1 and B2 receptors by detecting changes in intracellular calcium levels.
1. Cell Culture:
-
Plate cells expressing either the B1 or B2 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time to allow for dye uptake.
-
Wash the cells with buffer to remove excess dye.
3. Compound Addition and Signal Detection:
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound or its metabolite.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a known agonist for the respective receptor (e.g., des-Arg9-bradykinin for B1, bradykinin for B2) to all wells.
-
Immediately measure the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
For antagonist assays, plot the agonist-induced response as a function of the antagonist concentration.
-
Determine the IC50 value for the antagonist.
Conclusion
The available evidence strongly suggests that this compound, a potent B2 receptor antagonist, exhibits cross-reactivity with the B1 receptor primarily through its metabolic conversion to des-Arg9 metabolites. Researchers utilizing this compound should be aware of this potential for off-target effects, especially in in vivo studies or long-term in vitro experiments where metabolic conversion can occur. When selectivity is paramount, the use of second-generation B2 antagonists, which are designed to be more resistant to metabolic degradation, or the co-administration of carboxypeptidase inhibitors may be considered.[2] Further studies directly quantifying the binding affinity of this compound and its specific metabolites at the B1 receptor would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. D-Arg-[Hyp3,Thi5,8,D-Phe7]- Bradykinin -5mg [anaspec.com]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. DesArg9-D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (desArg10-[Hoe140]) is a potent bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational properties and biological activity of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin stereoisomers, potent antagonists of the bradykinin B2 receptor. While direct experimental data on the conformational analysis of the stereoisomers of this specific peptide is limited in publicly available literature, this guide draws upon extensive research on closely related analogs and the well-established principles of bradykinin receptor antagonism to provide a comprehensive overview. The focus is on the critical role of stereochemistry in determining the three-dimensional structure and, consequently, the receptor binding affinity and antagonist potency.
Introduction to Bradykinin and its B2 Receptor Antagonists
Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a significant role in inflammation, pain, and blood pressure regulation through its interaction with two G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and mediates most of the physiological and pathophysiological effects of bradykinin. The development of B2 receptor antagonists is a key area of research for therapeutic interventions in conditions such as hereditary angioedema, chronic pain, and inflammatory disorders.[1]
The discovery that replacing the L-Phenylalanine at position 7 with its D-enantiomer (D-Phe) confers antagonistic properties was a pivotal moment in the development of potent bradykinin B2 receptor antagonists.[2] This led to the synthesis of numerous analogs, including this compound (also known as NPC349), which incorporates further modifications to enhance stability and potency.[2]
The Critical Role of Stereochemistry at Position 7
HOE-140 has the sequence D-Arg-[Hyp3,Thi5,D-Tic7 ,Oic8]-bradykinin, where D-Tic is a constrained analog of D-Phe. A study comparing HOE-140 with its stereoisomer containing L-Tic at position 7 (WIN 65365) revealed a staggering 2000-fold decrease in binding affinity for the B2 receptor.[3]
Conformational Insights from Molecular Dynamics
Conformational analysis of HOE-140 and its L-Tic7 isomer using annealed molecular dynamics (AMD) demonstrated that the high-affinity binding of HOE-140 is directly correlated with a specific three-dimensional structure.[3]
-
HOE-140 (D-Tic7): The low-energy conformations of this potent antagonist consistently show a type II' beta-turn in the C-terminal region of the peptide.[3] This rigid, folded structure is believed to be the bioactive conformation that fits into the binding pocket of the B2 receptor.
-
WIN 65365 (L-Tic7): In stark contrast, the low-energy conformations of this low-affinity stereoisomer do not exhibit a beta-turn at the C-terminus.[3] The L-configuration at position 7 prevents the peptide backbone from adopting the necessary turn, leading to a more extended and flexible structure that is unable to bind effectively to the receptor.
This principle is widely accepted to apply to other D-Phe7 containing bradykinin antagonists like this compound. The D-amino acid at position 7 is essential for inducing the C-terminal beta-turn that is critical for high-affinity binding to the B2 receptor.
Comparison with Other Bradykinin B2 Receptor Antagonists
To provide a broader context, the table below compares the properties of this compound with other notable peptide and non-peptide B2 receptor antagonists.
| Antagonist | Structure | Key Conformational Feature | Receptor Binding Affinity (Ki or IC50) |
| This compound (NPC349) | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe -Thi-Arg | Presumed C-terminal beta-turn | Data not readily available for direct comparison of stereoisomers |
| HOE-140 (Icatibant) | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic -Oic-Arg | C-terminal type II' beta-turn[3] | Ki = 0.11 nM[3] |
| WIN 65365 | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-L-Tic -Oic-Arg | No C-terminal beta-turn[3] | Ki = 130 nM[3] |
| Fasitibant | Non-peptide | N/A | High affinity |
| Anatibant | Non-peptide | N/A | High affinity |
| FR173657 | Non-peptide | N/A | High affinity |
Experimental Protocols
Detailed experimental protocols for the conformational analysis of this compound stereoisomers are not available in the literature. However, the following are generalized methodologies commonly employed for such studies.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The bradykinin analogs are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine in dimethylformamide (DMF) to allow for the next coupling cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.
Conformational Analysis
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H2O/D2O or DMSO-d6) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:
-
1D ¹H NMR: To observe the overall spectral features.
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
-
Data Analysis: The NMR spectra are analyzed to assign all proton resonances and to extract structural information such as coupling constants (related to dihedral angles) and NOE-derived distance restraints.
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy conformations consistent with the NMR data.
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) using a spectropolarimeter.
-
Data Analysis: The CD spectrum provides information about the secondary structure content of the peptide. A characteristic spectrum with a negative band around 200 nm and a positive band around 220 nm can be indicative of a beta-turn structure.
-
System Setup: The peptide structure is placed in a simulation box filled with a chosen solvent model (e.g., water).
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure.
-
Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.
-
Analysis: The trajectory is analyzed to identify the most populated conformations, hydrogen bonding patterns, and other structural features. For comparative studies, the simulations are run for each stereoisomer under identical conditions.
Receptor Binding Assays
-
Membrane Preparation: Membranes from cells or tissues expressing the bradykinin B2 receptor are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a radiolabeled bradykinin B2 receptor ligand (e.g., [³H]-bradykinin) in the presence of increasing concentrations of the unlabeled competitor peptides (the stereoisomers of this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity on the filters is counted using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) for each stereoisomer.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to its B2 receptor initiates a cascade of intracellular events primarily through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with bradykinin, such as vasodilation and inflammation. Bradykinin antagonists competitively block the initial binding of bradykinin to the receptor, thereby inhibiting this entire downstream cascade.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow for Conformational Analysis
The workflow for determining and comparing the solution structures of peptide stereoisomers involves a combination of experimental and computational techniques.
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
- 3. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide and Non-Peptide Bradykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptide and non-peptide bradykinin receptor antagonists, supported by experimental data. It is designed to assist researchers and drug development professionals in understanding the key characteristics, performance differences, and experimental evaluation of these two important classes of therapeutic agents.
Introduction to Bradykinin Receptors and Their Antagonism
Bradykinin is a potent inflammatory mediator that exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and is primarily involved in the acute inflammatory response, mediating effects such as vasodilation, increased vascular permeability, and pain.[1][2] The B1 receptor, in contrast, is typically expressed at low levels but is upregulated during chronic inflammation and tissue injury, contributing to sustained inflammatory processes and pain.[3][4]
Antagonists of these receptors are of significant therapeutic interest for a range of inflammatory conditions, including allergic airway diseases, pain, and hereditary angioedema (HAE).[1][5] These antagonists can be broadly categorized into two main classes: peptide and non-peptide antagonists.
Bradykinin Receptor Signaling Pathway
Upon activation by bradykinin, both B1 and B2 receptors couple to G-proteins, primarily of the Gαq/11 and Gαi families. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These signaling events ultimately lead to the various physiological and pathophysiological effects of bradykinin.
Signaling cascade of the Bradykinin B2 receptor.
Comparison of Peptide vs. Non-Peptide Antagonists
Peptide antagonists, such as Icatibant, are synthetic analogs of bradykinin.[5] Non-peptide antagonists, like FR173657, are small molecule compounds developed to overcome some of the limitations of peptide-based drugs. The key differences are summarized below.
| Feature | Peptide Antagonists | Non-Peptide Antagonists |
| Structure | Modified peptides | Small organic molecules |
| Potency | Generally high in vitro and in vivo potency[7] | Can achieve high potency, with some newer compounds exceeding that of peptides[8] |
| Selectivity | High selectivity for bradykinin receptors | High selectivity can be achieved[9] |
| Oral Bioavailability | Generally poor, requiring parenteral administration[10] | Can be designed for oral bioavailability[3] |
| Metabolic Stability | Susceptible to enzymatic degradation, leading to shorter half-life[9] | Generally more stable to proteases, potentially longer half-life |
| Examples | Icatibant, MEN 11270 | FR173657, FR167344, Compound 3[8] |
Quantitative Performance Data
The following tables summarize key quantitative data for representative peptide and non-peptide bradykinin B2 receptor antagonists.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Antagonist | Type | Species/Assay System | Binding Affinity (Ki / IC50) | Functional Potency (pA2 / pKB) | Reference |
| Icatibant | Peptide | Human B2 Receptor (calcium mobilization) | Kb: 2.81 nM | - | [8] |
| Guinea Pig Ileum ([3H]bradykinin binding) | pKi: 10.5 | pKB: 9.5 | [11] | ||
| Rabbit Ileum ([3H]bradykinin binding) | pKi: 10.1 | - | [12] | ||
| MEN 11270 | Peptide | Guinea Pig Ileum ([3H]bradykinin binding) | pKi: 10.2 | pKB: 8.3 | [11] |
| Rabbit Ileum ([3H]bradykinin binding) | pKi: 10.3 | - | [12] | ||
| FR173657 | Non-Peptide | Human Lung Fibroblasts ([3H]bradykinin binding) | Ki: 0.36 nM | - | [13] |
| Guinea Pig Ileum ([3H]bradykinin binding) | IC50: 0.56 nM | pA2: 9.2 | [11][13] | ||
| Rabbit Ileum ([3H]bradykinin binding) | pKi: 8.2 | - | [12] | ||
| FR167344 | Non-Peptide | Guinea Pig Ileum ([3H]bradykinin binding) | IC50: 0.66 nM | pA2: 9.3 | [9] |
| Human Lung Fibroblasts ([3H]bradykinin binding) | IC50: 13 nM | - | [9] | ||
| Compound 3 | Non-Peptide | Human B2 Receptor (calcium mobilization) | Kb: 0.24 nM | pA2: 9.67 (Human umbilical vein) | [8] |
Table 2: Pharmacokinetic Properties
| Antagonist | Type | Administration Route | Half-life (t1/2) | Bioavailability | Key Findings | Reference |
| Icatibant | Peptide | Subcutaneous | ~1.5 - 2.0 hours | ~97% | Rapid absorption (Tmax < 1 hour).[14][6][15] | [14][6][15][16] |
| FR173657 | Non-Peptide | Oral | > 4 hours (in vivo inhibitory effect) | Orally active | Potent and selective oral activity demonstrated in various in vivo models.[13][17] | [13][17][18] |
| FR167344 | Non-Peptide | Oral | > 6 hours (in vivo inhibitory effect) | Orally active | Orally active and long-acting in vivo.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of bradykinin receptor antagonists.
General Experimental Workflow for Antagonist Evaluation
Workflow for bradykinin antagonist evaluation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the bradykinin receptor.
Objective: To measure the displacement of a radiolabeled ligand from the bradykinin receptor by a test antagonist.
Materials:
-
Membrane preparations from cells or tissues expressing bradykinin receptors.
-
Radioligand (e.g., [3H]bradykinin).
-
Test antagonist at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Plate Preparation: In a 96-well plate, add the membrane preparation, the test antagonist at various concentrations, and the radioligand.[19]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[19]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]
-
Counting: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by a bradykinin receptor agonist.
Objective: To quantify the inhibitory effect of an antagonist on agonist-induced calcium flux.
Materials:
-
Cells expressing the bradykinin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
Test antagonist at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Plating: Seed cells expressing the bradykinin receptor in a 96-well black-walled, clear-bottom plate and culture overnight.[20]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye and incubate to allow for de-esterification.[21]
-
Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a specific period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader.[2] Record a baseline fluorescence reading, then add bradykinin to all wells and immediately begin kinetic measurement of fluorescence intensity over time.[21]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).
Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model of acute inflammation to assess the anti-inflammatory efficacy of a compound.
Objective: To evaluate the ability of a bradykinin receptor antagonist to reduce inflammation in an animal model.
Materials:
-
Rodents (rats or mice).
-
Carrageenan solution (e.g., 1% in saline).
-
Test antagonist.
-
Plethysmometer or calipers to measure paw volume/thickness.
Protocol:
-
Animal Dosing: Administer the test antagonist to the animals via the desired route (e.g., oral, intravenous).[22]
-
Induction of Inflammation: After a predetermined time, inject a small volume of carrageenan solution into the plantar surface of the hind paw of each animal.[23][24]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[22]
-
Data Analysis: Compare the increase in paw volume in the antagonist-treated group to that of a vehicle-treated control group. The percentage of inhibition of edema is then calculated.
Conclusion
Both peptide and non-peptide bradykinin receptor antagonists have demonstrated significant therapeutic potential. Peptide antagonists, such as Icatibant, are highly potent and selective but are generally limited to parenteral administration. Non-peptide antagonists offer the major advantage of potential oral bioavailability, which could significantly improve patient compliance and expand their therapeutic applications. The choice between these two classes of antagonists will depend on the specific therapeutic indication, the desired pharmacokinetic profile, and the route of administration. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation and comparison of novel bradykinin receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. Discovery of orally active nonpeptide bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Differences between peptide and nonpeptide B(2) bradykinin receptor antagonists in blocking bronchoconstriction and hypotension induced by bradykinin in anesthetized Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, FR173657, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a novel, orally active, nonpeptide bradykinin B2 receptor antagonist, FR167344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Peptide and non-peptide bradykinin B2 receptor agonists and antagonists: a reappraisal of their pharmacology in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Effects of FR173657, a non-peptide B2 antagonist, on kinin-induced hypotension, visceral and peripheral oedema formation and bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of the synthetic peptide D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin, a potent antagonist of the bradykinin B2 receptor.[1][2] The performance of this peptide is evaluated against other well-characterized bradykinin receptor antagonists, supported by experimental data from various assays. This document is intended to serve as a valuable resource for researchers engaged in the study of the kallikrein-kinin system and the development of novel therapeutics targeting bradykinin receptors.
Introduction to Bradykinin Receptors and Antagonists
Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two G protein-coupled receptors: the B1 and B2 receptors.[3] The B2 receptor is constitutively expressed in a wide range of tissues and is involved in the acute inflammatory response, vasodilation, and pain.[4][5] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury, playing a role in chronic inflammatory conditions.[5] Consequently, antagonists of both B1 and B2 receptors are of significant interest as potential therapeutic agents for a variety of inflammatory and pain-related disorders.
This compound is a synthetic peptide analog of bradykinin designed to act as a competitive antagonist at the B2 receptor.[1] Its potency has been evaluated in numerous in vitro and in vivo systems. This guide will compare its efficacy with that of other notable bradykinin receptor antagonists, including the B2 antagonist HOE 140 (Icatibant) and the B1 antagonists R-715 and B-9958.
Data Presentation: Comparative Potency of Bradykinin Receptor Antagonists
The following tables summarize the quantitative data on the in vitro and in vivo potency of this compound and other selected bradykinin receptor antagonists.
Table 1: In Vitro Potency of Bradykinin Receptor Antagonists
| Compound | Receptor Target | Assay Type | Preparation | Potency (pA2 / IC50 / Ki) | Reference |
| This compound | B2 | Functional Assay (Contraction) | Guinea-pig ileum | pA2: 6.18 | [6] |
| B2 | Functional Assay (Contraction) | Guinea-pig ileum | IC50: 3 x 10⁻⁵ M | [6] | |
| B2 | Functional Assay (Contraction) | Rat uterus | IC50: 4.0 x 10⁻⁶ M | [6] | |
| B2 | Functional Assay (Contraction) | Guinea-pig pulmonary artery | IC50: 6.4 x 10⁻⁶ M | [6] | |
| HOE 140 (Icatibant) | B2 | Radioligand Binding | Guinea-pig ileum membranes | Ki: 0.798 nM | |
| B2 | Functional Assay (Contraction) | Guinea-pig ileum | pA2: 8.42 | [6] | |
| B2 | Functional Assay (Contraction) | Rat uterus | IC50: 4.9 x 10⁻⁹ M | [6] | |
| B2 | Functional Assay (Contraction) | Guinea-pig pulmonary artery | IC50: 5.4 x 10⁻⁹ M | [6] | |
| R-715 | B1 | Functional Assay | Not Specified | pA2: 8.49 | |
| B-9958 | B1 | Radioligand Binding | HEK293T::hB1R cells | Ki: 1.4–2.5 nM | [7] |
Table 2: In Vivo Potency of Bradykinin Receptor Antagonists
| Compound | Animal Model | Endpoint | Potency (ED50 / Effective Dose) | Reference |
| D-Arg-[Hyp3,D-Phe7]-Bradykinin (NPC 567) * | Rat Endotoxic Shock | Reduction in Mortality | 8 nmol/kg/min (infusion) | [8] |
| HOE 140 (Icatibant) | Rat Carrageenan-induced Paw Edema | Reduction of Edema | ~65% reduction at 100 nmol/kg (s.c.) | |
| R-715 | Mouse Model of Neuropathic Pain | Reduction of Mechanical Hypernociception | Effective, but ED50 not specified |
*Note: In vivo potency data for this compound is limited. The data presented is for the closely related B2 antagonist, D-Arg-[Hyp3,D-Phe7]-bradykinin (NPC 567).
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target bradykinin receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of radiolabeled bradykinin (e.g., [³H]bradykinin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key second messenger in bradykinin receptor signaling.[9][10]
Protocol:
-
Cell Culture and Loading: Cells expressing the target bradykinin receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specified period.
-
Agonist Stimulation: A fixed concentration of a bradykinin receptor agonist (e.g., bradykinin for B2 receptors or des-Arg⁹-bradykinin for B1 receptors) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 is determined.
Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[11][12][13][14]
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test antagonist (e.g., this compound) or vehicle is administered to the animals via a chosen route (e.g., subcutaneous, intravenous, or oral) at various doses.
-
Induction of Edema: A short time after compound administration, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for each dose of the antagonist is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal inhibitory effect) can then be determined.
Mandatory Visualizations
Bradykinin Receptor Signaling Pathways
Caption: Signaling pathways of Bradykinin B1 and B2 receptors.
Experimental Workflow: Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Arginyl-[Hyp3,Thi5,8,D-Phe7]-Bradykinin | PBK-4202 [biosynth.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Binding affinity comparison of different generations of bradykinin antagonists
A Comparative Guide to the Binding Affinity of Bradykinin Antagonist Generations
This guide provides a detailed comparison of different generations of bradykinin antagonists, with a focus on their binding affinities to bradykinin receptors. It is intended for researchers, scientists, and professionals in drug development who are working on inflammation, pain, and related therapeutic areas. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Bradykinin and its Receptors
Bradykinin is a peptide that plays a crucial role in inflammation, blood pressure regulation, and pain signaling.[1] It exerts its effects by binding to two main types of G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[2][3] The B2 receptor is constitutively expressed in many tissues and mediates the majority of bradykinin's acute effects.[3][4] In contrast, the B1 receptor is typically expressed at low levels but is induced by tissue injury and inflammation, contributing to chronic inflammatory responses.[4][5] The development of antagonists for these receptors has been a key strategy for treating conditions driven by excessive bradykinin activity.
Generations of Bradykinin Antagonists
Bradykinin antagonists have evolved through several generations, each aiming to improve potency, selectivity, and pharmacokinetic properties.
-
First-Generation Antagonists: These were among the earliest developed peptide antagonists, often characterized by a D-Phenylalanine substitution at position 7 of the bradykinin sequence.[1] While they were instrumental in early research, they often suffered from low affinity, partial agonist activity, and rapid degradation in vivo.[2][6]
-
Second-Generation Antagonists: This generation represents a significant leap forward, typified by Icatibant (HOE 140) .[2] Icatibant is a synthetic decapeptide that is a potent and selective competitive antagonist for the B2 receptor.[7][8] It exhibits higher resistance to degradation, leading to a longer duration of action.[2] Icatibant is clinically approved for the treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[7][9]
-
Third-Generation Antagonists: The latest generation includes orally active, non-peptide antagonists, which offer significant advantages in terms of administration and potential for chronic use.[2] Key examples include Anatibant (LF 16-0687) and FR 173657 .[2][10] These small-molecule antagonists are designed for high affinity and selectivity for the B2 receptor and have been investigated for conditions like traumatic brain injury.[11][12]
Binding Affinity Data
The binding affinity of an antagonist for its receptor is a critical measure of its potency. It is commonly expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the pA2/pKB value from functional assays. Lower Ki and IC50 values indicate higher binding affinity.
| Antagonist | Generation | Type | Target Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Species | Reference |
| Icatibant (HOE 140) | Second | Peptide | B2 | 0.798 nM | 1.07 nM | Not Specified | [13] |
| Anatibant (LF 16-0687) | Third | Non-Peptide | B2 | 0.67 nM | - | Human | [10] |
| B2 | 1.74 nM | - | Rat | [10] | |||
| B2 | 1.37 nM | - | Guinea-Pig | [10] | |||
| FR 173657 | Third | Non-Peptide | B2 | pKi = 8.59 | - | Human | [14] |
| B2 | pKi = 9.81 | - | Rat | [14] | |||
| NPC 567 | First | Peptide | B2 | Lower affinity than 2nd gen | - | Human/Rat | [14] |
Signaling Pathways and Experimental Workflows
To understand the context of antagonist action, it is essential to visualize the bradykinin signaling pathway and the experimental methods used to assess binding affinity.
Caption: Bradykinin B2 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The binding affinities of bradykinin antagonists are typically determined using competitive radioligand binding assays.[2]
Objective: To determine the affinity (Ki) of a test antagonist for the bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells or native cells like INT407).[14]
-
Radioligand: Tritiated bradykinin ([³H]-BK).[14]
-
Test Antagonist: Unlabeled antagonist at a range of concentrations.
-
Binding Buffer: e.g., TES buffer.[14]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In assay tubes, a constant concentration of [³H]-BK and cell membranes are incubated with increasing concentrations of the unlabeled test antagonist. Control tubes for total binding (no antagonist) and non-specific binding (excess unlabeled bradykinin) are also prepared.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound [³H]-BK, is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. This generates a sigmoidal competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of the specific [³H]-BK binding) is determined from this curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Conclusion
The progression from first to third-generation bradykinin antagonists demonstrates significant advancements in drug design, resulting in compounds with markedly improved binding affinity, selectivity, and pharmacokinetic profiles. Second-generation peptide antagonists like Icatibant have proven clinical utility, while third-generation non-peptide antagonists such as Anatibant offer the promise of oral bioavailability and broader therapeutic applications. The data and protocols presented here provide a framework for the continued evaluation and development of novel bradykinin receptor modulators.
References
- 1. Bradykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. A new generation of bradykinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Bradykinin B2 Receptor Antagonism: A Comparative Guide to Radiolabeled D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of radiolabeled D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin analogs and other key antagonists used to characterize and confirm antagonism at the bradykinin B2 receptor (B2R). The data and protocols presented herein are essential for researchers in pharmacology and drug development seeking to evaluate the potency and mechanism of action of novel B2R antagonists.
Introduction to Bradykinin B2 Receptor Antagonism
Bradykinin, a potent inflammatory mediator, exerts its effects through two main G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a variety of tissues and is implicated in physiological processes such as vasodilation and pain, as well as pathological conditions like inflammation and hereditary angioedema.[1][2] Consequently, the development of selective B2R antagonists is a significant area of therapeutic interest.
This compound is a well-established synthetic peptide antagonist of the B2R.[3] The use of radiolabeled versions of this and similar analogs allows for direct quantification of receptor binding affinity and density, providing a powerful tool to confirm and compare the antagonistic properties of various compounds.
Comparative Analysis of B2 Receptor Antagonists
The following tables summarize the binding affinities (Ki, pKi) and functional potencies (pA2) of this compound and other notable B2R antagonists. The data is derived from radioligand binding assays and functional studies, providing a clear comparison of their performance.
Table 1: Binding Affinity (Ki) of Unlabeled Antagonists Determined by Competition with a Radiolabeled Antagonist
| Unlabeled Antagonist | Radioligand | Tissue/Cell Line | Ki (nM) |
| This compound | 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | Guinea Pig Ileum Epithelium | 6606.9[4] |
| Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | Guinea Pig Ileum Epithelium | 25.0[4] |
| D-Arg-[Hyp3,D-Phe7,Leu8]BK | 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | Guinea Pig Ileum Epithelium | 20.9[4] |
| D-Arg-[Hyp3,Leu5,8,D-Phe7]BK | 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | Guinea Pig Ileum Epithelium | 15.8[4] |
| D-Arg-[Hyp3,Gly6,D-Phe7,Leu8]BK | 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK | Guinea Pig Ileum Epithelium | 64.6[4] |
Table 2: Comparative Binding Affinities (pKi) and Functional Antagonist Potencies (pA2) of Various B2R Antagonists
| Antagonist | Species | pKi ([3H]Bradykinin Competition) | pA2 (Functional Assay) |
| HOE-140 (Icatibant) | Human | 10.52[5] | 8.18 (Umbilical Vein)[5] |
| NPC 567 | Human | 8.27[5] | 5.60 (Umbilical Vein)[5] |
| D-Arg0-[Hyp3, D-Phe7, Leu8]-BK | Human | 8.64[5] | 5.77 (Umbilical Vein)[5] |
| FR173657 | Human | 8.59[5] | 7.80 (Umbilical Vein)[5] |
| WIN 64338 | Human | 7.23[5] | 6.06 (Umbilical Vein)[5] |
| PHA-022121 | Human | 9.33 | 9.82 (Calcium Mobilization)[6] |
| PHA-022484 | Human | 9.15 | 9.59 (Calcium Mobilization)[6] |
Signaling Pathways and Experimental Workflows
To understand how these antagonists function, it is crucial to visualize the B2 receptor signaling pathway and the experimental setups used to measure antagonism.
Bradykinin B2 Receptor Signaling Pathway
The B2 receptor is a Gq protein-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ triggers various downstream cellular responses. B2R antagonists competitively bind to the receptor, preventing this cascade.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow illustrates the process of determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the B2 receptor.
Experimental Workflow: Functional Antagonism Assay (Calcium Mobilization)
This workflow demonstrates how to measure the functional potency (pA2) of an antagonist by assessing its ability to inhibit agonist-induced intracellular calcium mobilization.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled this compound and other antagonists for the B2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B2 receptor.
-
Radioligand (e.g., [3H]Bradykinin or 125I-labeled antagonist analog).
-
Unlabeled antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of unlabeled bradykinin (e.g., 1 µM, for non-specific binding), or 50 µL of varying concentrations of the test antagonist.
-
Add 50 µL of the radioligand at a fixed concentration (typically near its Kd value) to all wells.
-
Add 150 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Bradykinin-Induced Intracellular Calcium Mobilization
Objective: To determine the functional potency (pA2) of this compound and other antagonists by measuring their ability to inhibit bradykinin-induced increases in intracellular calcium.[7][8]
Materials:
-
A cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit).
-
Probenecid (to prevent dye leakage).
-
Bradykinin (agonist).
-
Test antagonists.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in the microplates and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and load the cells with the fluorescent calcium dye in assay buffer (containing probenecid) for 45-60 minutes at 37°C.[9]
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of bradykinin (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Generate dose-response curves by plotting the response against the logarithm of the bradykinin concentration in the absence and presence of different fixed concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. A slope not significantly different from unity is indicative of competitive antagonism.[10]
Conclusion
The data and protocols presented in this guide demonstrate the utility of radiolabeled this compound analogs and related compounds in the characterization of bradykinin B2 receptor antagonists. By employing both radioligand binding and functional assays, researchers can obtain a comprehensive understanding of the potency and mechanism of action of novel drug candidates targeting the B2R. The comparative data highlights the range of affinities and potencies among different structural classes of antagonists, providing a valuable benchmark for future drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol phosphate metabolism in bradykinin-stimulated human A431 carcinoma cells. Relationship to calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel binding site for 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]bradykinin on epithelial membranes of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuron.mefst.hr [neuron.mefst.hr]
DesArg10-[Hoe140]: A Potent Antagonist of the Bradykinin B1 Receptor
A comprehensive guide comparing the performance of DesArg10-[Hoe140] with other bradykinin B1 receptor antagonists, supported by experimental data and detailed methodologies.
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory responses and pain.[1][2][3] Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by pro-inflammatory cytokines and bacterial endotoxins, making it a highly attractive target for therapeutic intervention in chronic inflammatory conditions.[1][4] DesArg10-[Hoe140] has emerged as a potent and stable antagonist of the B1 receptor, demonstrating significant potential in preclinical studies. This guide provides a detailed comparison of DesArg10-[Hoe140] with other B1 receptor antagonists, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.
Comparative Efficacy of B1 Receptor Antagonists
The potency and efficacy of DesArg10-[Hoe140] have been evaluated in various in vitro and in vivo models and compared with other known B1 receptor antagonists. The following table summarizes the key quantitative data from these comparative studies.
| Antagonist | Assay Type | Tissue/Cell Line | Agonist | Potency (IC50 / pA2 / Ki) | Reference(s) |
| DesArg10-[Hoe140] | Isolated Tissue (Contraction) | Rabbit Aorta | des-Arg9-Bradykinin | IC50: 1.2 x 10-8 M | [5] |
| Functional Assay | Human Umbilical Vein | des-Arg9-Bradykinin | pA2: 7.99 | [6] | |
| des-Arg9-[Leu8]BK | Isolated Tissue (Contraction) | Rabbit Aorta | des-Arg9-Bradykinin | IC50: 1.1 x 10-7 M | [5] |
| R 715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Not specified | Human and Rabbit tissues | Not specified | Pure antagonist with high potency | [3] |
| B 9958 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin) | Not specified | Human and Rabbit tissues | Not specified | Pure antagonist with high potency and resistance to peptidases | [3] |
-
IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates higher potency.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
-
Ki: The inhibition constant, representing the affinity of an antagonist for a receptor. A lower Ki value indicates a higher binding affinity.
As the data indicates, DesArg10-[Hoe140] is approximately one order of magnitude more potent than the first-generation B1 antagonist, des-Arg9-[Leu8]BK, in the isolated rabbit aorta assay.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for B1 Receptor Affinity
This assay determines the binding affinity of a test compound (antagonist) to the bradykinin B1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human bradykinin B1 receptor (e.g., CHO-K1 cells).
-
Radiolabeled B1 receptor agonist (e.g., [3H]des-Arg10-Kallidin).
-
Test antagonist (DesArg10-[Hoe140] or other comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test antagonist.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue Bioassay for Functional Antagonism
This ex vivo assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit the contraction of an isolated smooth muscle tissue induced by a B1 receptor agonist. The isolated rabbit aorta is a classical preparation for studying B1 receptor-mediated responses.
Materials:
-
Rabbit aorta tissue.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
B1 receptor agonist (e.g., des-Arg9-bradykinin).
-
Test antagonist (DesArg10-[Hoe140] or other comparators).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rabbit and carefully dissect the thoracic aorta. Cut the aorta into rings or spiral strips.
-
Mounting: Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension.
-
Agonist Response: Generate a cumulative concentration-response curve for the B1 receptor agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and then incubate them with a specific concentration of the test antagonist for a predetermined period.
-
Shift in Agonist Response: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: The antagonist activity is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value can be calculated from the Schild plot analysis.
Visualizing the Molecular Mechanisms
To better understand the context of DesArg10-[Hoe140]'s action, the following diagrams illustrate the bradykinin B1 receptor signaling pathway and a typical experimental workflow.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for B1 Receptor Antagonist Characterization.
References
- 1. Comparative profile of novel potent bradykinin antagonists at human B1 and B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
Safety Operating Guide
Essential Safety and Disposal Procedures for D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This document provides procedural guidance for the safe handling and disposal of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin to minimize risk and ensure regulatory compliance.
Quantitative Data and Safety Information Summary
Due to the lack of a specific SDS, quantitative hazard and disposal data for this peptide are limited. The following table summarizes the available information and general safety considerations for similar research peptides.
| Parameter | Information | Source/Comment |
| GHS Classification | Not classified as a hazardous substance or mixture in available vendor information. | Many research peptides are not formally classified under GHS as their toxicological properties are not fully known.[4][5][6] |
| Storage Class Code | 11 - Combustible Solids | General classification for similar lyophilized peptides. |
| Water Hazard Class | WGK 3 (severely hazardous for water) | General classification for a related bradykinin antagonist. Assumed as a precaution. |
| Disposal Route | Incineration or specialized chemical treatment via a licensed waste disposal service. | Standard procedure for bioactive peptide waste to prevent environmental release.[3][7] |
| Occupational Exposure Limits | No data available. | Standard laboratory PPE (lab coat, gloves, safety glasses) is required.[3] |
Detailed Disposal and Decontamination Protocols
Adherence to these step-by-step protocols is essential for ensuring the safe disposal of this compound and associated materials. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling peptide waste.[3]
Protocol 1: Disposal of Unused Solid (Lyophilized) Peptide
-
Containerization: Place the original vial containing the unused solid peptide into a larger, sealable, and shatter-proof waste container.
-
Labeling: Clearly label the outer container as "Hazardous Chemical Waste" or your institution's equivalent. The label must include:
-
Compound Name: "this compound"
-
Quantity (approximate)
-
Date of disposal
-
Primary Hazard: "Bioactive Peptide - Toxicological Properties Unknown"
-
-
Segregation: Store the sealed waste container in a designated satellite accumulation area for chemical waste.[8][9] Ensure it is segregated from incompatible materials such as strong acids or oxidizers.[8]
-
Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Protocol 2: Disposal of Peptide Solutions (Aqueous or Solvent-Based)
-
Collection: Collect all liquid waste containing the peptide in a dedicated, leak-proof, and chemically compatible container.
-
Note: Do not mix halogenated and non-halogenated solvent waste unless permitted by your EHS office.[9]
-
-
Labeling: Securely cap the liquid waste container and label it clearly as "Hazardous Chemical Waste." Include the full chemical name, solvent composition (e.g., "Aqueous solution with <1% peptide," "Acetonitrile solution"), and approximate concentration.
-
pH Neutralization: Do not attempt to neutralize acidic or basic solutions unless it is an explicit part of your institution's approved waste disposal procedure. Improper neutralization can create hazardous reactions.[10] If neutralization is permitted, adjust the pH to between 6.0 and 8.0.
-
Storage and Collection: Store the container in a designated satellite accumulation area with secondary containment to prevent spills.[9] Arrange for pickup by your institution's hazardous waste service. Do not pour peptide solutions down the drain. [11]
Protocol 3: Disposal of Contaminated Labware and Materials
-
Segregation: All disposable items that have come into direct contact with the peptide (e.g., pipette tips, gloves, weigh boats, contaminated bench paper, microtubes) must be treated as hazardous waste.[3]
-
Containerization: Collect these materials in a dedicated, clearly labeled solid waste container or a durable, sealed bag.[3]
-
Labeling: Label the container "Solid Chemical Waste" and list the contaminant "this compound."
-
Disposal: Dispose of the container through your institution's chemical waste stream for incineration.[3] Do not discard it in regular or biohazard trash bins.[3]
Protocol 4: Decontamination of Non-Disposable Glassware and Equipment
-
Initial Rinse: Rinse the contaminated equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the majority of the peptide residue. Collect this first rinsate as hazardous liquid waste. Rinsing a container three times is a common practice, with the first rinse always collected as chemical waste.[12]
-
Decontamination: For thorough cleaning, soak or wash the equipment with a lab-grade enzymatic detergent or a 1% sodium hypochlorite (bleach) solution.[13] Allow for a sufficient contact time as recommended by the cleaning agent manufacturer.
-
Final Rinse: After decontamination, rinse the equipment thoroughly with deionized water.
-
Drying: Allow equipment to air dry completely before reuse.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide.co.jp [peptide.co.jp]
- 3. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. peptides.de [peptides.de]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. peptiderecon.com [peptiderecon.com]
- 11. vumc.org [vumc.org]
- 12. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 13. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Essential Safety and Operational Guide for Handling D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin (CAS No. 103412-42-6). The information is compiled to ensure the safe and effective use of this potent, synthetic antagonist of the type 2 (B2) bradykinin receptor in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) with detailed toxicological information for this compound is not publicly available, it is prudent to handle this bioactive peptide with care, assuming it may have potent physiological effects even in small quantities. The following PPE recommendations are based on general best practices for handling powdered and dissolved peptide compounds in a research laboratory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and splashes of solutions. |
| Hand Protection | Chemical-resistant nitrile gloves.[1] | Prevents skin contact with the compound. |
| Body Protection | A buttoned-up laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
II. Operational Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound is typically supplied as a lyophilized powder.
-
Store the vial in a cool, dry, and dark place, with the recommended storage temperature being -20°C.
2. Weighing and Reconstitution:
-
Weighing:
-
Perform all weighing operations of the powdered form within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container tightly after use.
-
-
Reconstitution:
-
Consult the product's technical data sheet for the recommended solvent. Peptides are often dissolved in sterile, nuclease-free water or specific buffers.
-
Add the solvent slowly to the vial to avoid frothing.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can damage the peptide structure.
-
3. Handling of Solutions:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When working with the dissolved peptide, continue to wear the recommended PPE.
-
Handle all solutions in a manner that avoids the generation of aerosols.
III. Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential biological effects.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound (Powder) | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Solutions | Collect in a designated, labeled hazardous waste container. The container should be clearly marked with the contents. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for contaminated PPE. |
Decontamination:
-
Wipe down all work surfaces with a suitable laboratory disinfectant or cleaning agent after handling the compound.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
V. Emergency Procedures
In the event of an accidental exposure, follow these immediate first-aid measures.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
VI. Signaling Pathway Logical Relationship
The diagram below illustrates the logical relationship of this compound as a B2 receptor antagonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
